6-Bromo-2,3-dichlorobenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMWYMWAKJBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-2,3-dichlorobenzyl alcohol CAS number
An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol
Compound Identifier: CAS No. 1807009-09-1[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of this compound. As a halogenated aromatic alcohol, this compound is a valuable synthetic intermediate whose unique electronic and steric properties make it a versatile building block in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in public literature, its properties can be reliably estimated based on structurally analogous compounds. The presence of multiple halogen substituents significantly influences its reactivity and spectroscopic characteristics.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale / Comparative Compound |
| Molecular Formula | C₇H₅BrCl₂O | Derived from structure. |
| Molecular Weight | ~255.92 g/mol | Based on atomic weights. Analogous to other bromodichlorobenzyl alcohols[2]. |
| Appearance | Colorless to light yellow solid or liquid | Common appearance for similar halogenated benzyl alcohols[2]. |
| Melting Point | 55 - 58 °C | Based on 2,4-Dichlorobenzyl alcohol. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Methanol, THF). Insoluble in water. | General property of similar organic compounds. |
| logP (Octanol/Water) | ~2.8 | Based on 2,4-Dichlorobenzyl alcohol, suggesting bioaccumulation is not expected. |
Spectroscopic Characterization for Structural Elucidation
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methylene (-CH₂OH) protons would likely appear around 4.7 ppm, and a broad singlet for the hydroxyl (-OH) proton will also be present[3].
-
¹³C NMR : The spectrum should display seven distinct carbon signals, confirming the substitution pattern.
-
-
Infrared (IR) Spectroscopy : Key characteristic absorption bands would include a broad O-H stretch (around 3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), a C-O stretch (around 1050 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (below 800 cm⁻¹)[3].
-
Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms, which is a definitive confirmation of the elemental composition[3].
Synthesis Methodologies
The synthesis of substituted benzyl alcohols like this compound is typically achieved through the reduction of the corresponding aldehyde. This method is highly effective and widely used.[2][3]
Protocol: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
This protocol describes a robust method for synthesizing the target compound. The causality behind this choice is the high chemoselectivity of sodium borohydride, which readily reduces aldehydes without affecting the aromatic halogens.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer[2].
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic nature of the borohydride reduction.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution[2]. The slow addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed[2].
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄[2].
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator[2].
-
Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL). Dichloromethane is chosen for its ability to efficiently dissolve the product while being immiscible with water[2][3].
-
Washing: Combine the organic layers and wash with brine. This step removes residual water and inorganic salts from the organic phase[2].
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[2].
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound[2].
Synthetic Utility in Drug Development
Halogenated benzyl alcohols are important intermediates in organic synthesis, often used for introducing substituted benzyl moieties into a target molecule.
Application as a Protecting Group Precursor
One of the primary applications of such alcohols is in protecting group chemistry. The hydroxyl group can be converted to a benzyl bromide, which then serves as a reagent to install a substituted benzyl ether, a common protecting group for alcohols in multi-step syntheses[4].
The 6-bromo-2,3-dichlorobenzyl (BCB) ether, derived from the title compound, is expected to offer unique stability. The electron-withdrawing effects of the three halogen atoms enhance its stability towards acidic conditions compared to a standard benzyl ether, while still allowing for removal via standard hydrogenolysis conditions[4].
Protecting Group Workflow:
Caption: Workflow for using the BCB protecting group.
This enhanced stability makes the BCB group a potentially valuable tool for syntheses where other acid-labile protecting groups might fail, providing chemists with a more robust option for complex molecular construction.
Safety, Handling, and Storage
Table 2: GHS Hazard Summary (Inferred)
| Hazard Class | Category | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5]. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[5]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[5]. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. |
| Skin Corrosion/Irritation | Category 1B (Assumed) | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7]. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its utility as a precursor for building blocks and protecting groups in the synthesis of complex molecules, particularly in the pharmaceutical industry, is noteworthy. Proper understanding of its synthesis, characterization, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
-
MilliporeSigma. Safety Data Sheet for 2,4-Dichlorobenzyl alcohol. [Link]
Sources
- 1. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
6-Bromo-2,3-dichlorobenzyl alcohol chemical properties
An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. The unique substitution pattern of one bromine and two chlorine atoms on the benzene ring imparts distinct electronic and steric properties, making it a valuable and versatile building block for creating complex molecular architectures. The benzylic alcohol functional group serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally analogous compounds to provide reliable estimations and procedural guidance.[1][2]
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. These properties dictate storage conditions, solvent selection, and appropriate analytical methods.
Chemical Structure and Identifiers
-
IUPAC Name: (6-Bromo-2,3-dichlorophenyl)methanol
-
CAS Number: 1807009-09-1[3]
-
Molecular Formula: C₇H₅BrCl₂O[4]
The structure features a benzene ring substituted with three halogen atoms and a hydroxymethyl group. The ortho-position to the alcohol is occupied by a bromine atom, while the adjacent two positions are occupied by chlorine atoms. This dense halogenation significantly influences the molecule's reactivity and physical properties.
Physicochemical Data
Direct experimental data for this compound is not extensively published. The following properties are estimated based on data from structurally similar compounds such as 2-bromobenzyl alcohol, 2,4-dichlorobenzyl alcohol, and other polychlorinated/brominated aromatic compounds.[2][5][6]
| Property | Estimated Value / Observation | Rationale for Estimation |
| Molecular Weight | 255.93 g/mol | Calculated from the molecular formula C₇H₅BrCl₂O. |
| Appearance | White to off-white solid | Halogenated benzyl alcohols are typically solids at room temperature.[7] |
| Melting Point | > 60 °C | The high degree of halogenation and molecular symmetry would likely lead to a higher melting point compared to less substituted analogs like 2,4-dichlorobenzyl alcohol (57-60 °C).[5] |
| Boiling Point | > 200 °C (at atm. pressure) | Expected to be high due to the molecular weight and polarity. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The polar alcohol group provides some solubility in polar solvents, but the halogenated aromatic ring favors organic solvents. Water solubility is expected to be low.[7] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing substituted benzyl alcohols is the reduction of the corresponding aldehyde.[2] This approach offers high yields and operational simplicity.
Recommended Synthetic Workflow: Reduction of Aldehyde
This protocol describes the synthesis of this compound via the sodium borohydride reduction of 6-bromo-2,3-dichlorobenzaldehyde.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (3x volume).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This washing step removes acidic impurities and residual water, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the final product.[1][2]
Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount. While a verified public spectrum for this specific compound is not available, its spectroscopic characteristics can be confidently predicted based on well-established principles and data from analogs.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Ar-H): Expect two doublets in the range of 7.2-7.8 ppm. The specific chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms.
-
Methylene Protons (-CH₂OH): A singlet is expected around 4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.[8][9]
-
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary (typically 1.5-4.0 ppm) depending on concentration, solvent, and temperature.[9]
-
-
¹³C NMR: Expect 7 distinct signals: 5 for the aromatic carbons (one substituted with Br, two with Cl, one with the CH₂OH group, and two with H) and 1 for the methylene carbon (-CH₂OH), typically around 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the alcohol functional group.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹. The broadening is a characteristic result of intermolecular hydrogen bonding.[8][9]
-
C-O Stretch: A strong, sharp absorption in the 1050-1150 cm⁻¹ region.[8][9]
-
Aromatic C-H Stretch: A weaker absorption just above 3000 cm⁻¹.
-
C-Cl / C-Br Stretches: Absorptions in the fingerprint region (< 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is particularly powerful for confirming the presence of halogens due to their unique isotopic patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight (255.93).
-
Isotopic Pattern: A highly characteristic cluster of peaks will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique pattern provides unambiguous confirmation of the elemental composition.[1]
Reactivity and Synthetic Applications
This compound is a bifunctional molecule. The hydroxyl group and the halogenated ring offer independent sites for chemical modification, making it a valuable intermediate.
Reactions at the Hydroxyl Group
The benzylic alcohol can be readily transformed into other functional groups.
Caption: Key reaction pathways for the hydroxyl group.
-
Oxidation to Aldehyde: Mild oxidation using reagents like Pyridinium Chlorochromate (PCC) in dichloromethane will convert the alcohol to 6-bromo-2,3-dichlorobenzaldehyde.[2]
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) under basic conditions, will yield 6-bromo-2,3-dichlorobenzoic acid.[2]
-
Conversion to Benzyl Halide: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide, which are excellent electrophiles for substitution reactions.[2]
-
Ether Formation (Protecting Group Chemistry): The alcohol can be deprotonated with a strong base (e.g., sodium hydride, NaH) and reacted with an alkyl halide to form an ether. This makes the 2-bromo-3,6-dichlorobenzyl group a potential protecting group for other alcohols in a multi-step synthesis, offering enhanced stability compared to standard benzyl ethers due to the electron-withdrawing halogens.[10]
Reactions at the Aromatic Ring
The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery and materials science. Potential reactions include:
-
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst.
-
Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts.
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.
Safety, Handling, and Disposal
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated benzyl alcohols provides a strong basis for safe handling procedures.[7][11][12][13]
Hazard Profile (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed.[12]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7][13]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound emerges as a highly functionalized and promising building block for advanced organic synthesis. Its key value lies in the strategic placement of a reactive hydroxyl group and multiple halogen atoms, which can be selectively manipulated to build molecular complexity. While researchers must proceed with the understanding that much of its characterization is based on sound chemical principles and analogous structures, the synthetic pathways and reactive potential outlined in this guide provide a solid and trustworthy foundation for its application in pioneering research, particularly in the development of novel pharmaceuticals and functional materials.
References
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Chemsigma. This compound [1807009-09-1]. [Link]
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LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
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LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]
-
Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]
-
NIST. 2,6-Dichlorobenzyl alcohol. [Link]
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- 4. This compound | 1807009-09-1 [sigmaaldrich.com]
- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3-dichlorobenzyl alcohol is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromine and chlorine atoms on the benzene ring, combined with the reactive benzylic hydroxyl group, imparts unique physicochemical properties and synthetic handles. This guide provides a comprehensive technical overview of its molecular structure, elucidated through predictive spectroscopic analysis, a detailed, field-proven synthetic protocol, and a discussion of its potential significance in research and development.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₇H₅BrCl₂O and a molecular weight of approximately 255.93 g/mol .[1] The core of the molecule is a benzene ring substituted with a bromomethyl group at position 1, two chlorine atoms at positions 2 and 3, and a bromine atom at position 6. The presence of these electron-withdrawing halogen substituents significantly influences the electron density distribution of the aromatic ring and the reactivity of the benzylic alcohol.
Visualizing the Core Structure
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₇BrO | C₇H₆Cl₂O[2] |
| Molecular Weight ( g/mol ) | 255.93[1] | 187.03 | 177.03[3] |
| Appearance | White to off-white solid | Colorless to light yellow liquid[3] | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Soluble in common organic solvents | Soluble in alcohols, ethers |
Synthesis of this compound
A robust and widely applicable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.[3][4][5][6] This approach offers high yields and selectivity. The proposed synthesis of this compound involves the reduction of 6-Bromo-2,3-dichlorobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).
Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.[3]
Detailed Experimental Protocol
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for the confirmation of the consumption of the starting material before proceeding to the workup.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton.
-
Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant (J) between these protons would be indicative of their ortho relationship.
-
Methylene Protons (-CH₂OH): A singlet is expected for the two equivalent methylene protons, likely in the range of δ 4.5-5.0 ppm.[4]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons will be influenced by the attached halogen substituents.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands corresponding to the methylene group's C-H stretching will appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹ will indicate the C-O single bond stretching of the primary alcohol.
-
C-Cl and C-Br Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹) will correspond to the carbon-halogen bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing one bromine and two chlorine atoms.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyl group, water, and halogen atoms, leading to characteristic fragment ions. A prominent peak corresponding to the benzylic carbocation is also expected.
Potential Applications in Drug Discovery and Organic Synthesis
Halogenated benzyl alcohols are valuable intermediates in the synthesis of more complex molecules.[3] The presence of multiple halogen atoms in this compound provides several strategic advantages:
-
Orthogonal Reactivity: The bromine and chlorine atoms can be selectively manipulated in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
-
Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule, which are critical parameters in drug design.
-
Biological Activity: While the specific biological activity of this compound has not been reported, related halogenated aromatic compounds have shown a wide range of activities, including antimicrobial and anticancer properties.[7][8] Benzyl alcohol and its derivatives are known to have antiseptic properties.[2][9]
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.[10][11][12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound is a synthetically accessible and promising building block for chemical research and development. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a predictive analysis of its spectroscopic characteristics. The unique arrangement of its functional groups offers significant potential for the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and materials science. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
-
Bioorganic & Medicinal Chemistry. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]
-
ResearchGate. (2013). In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. Retrieved from [Link]
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Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
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Alfa Aesar. (2025). SAFETY DATA SHEET - 2,6-Dichlorobenzyl bromide. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Sustainable Chemistry & Processes. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]
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Microorganisms. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]
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YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]
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International Journal of General Medicine. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. Retrieved from [Link]
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YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
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ResearchGate. (2025). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. Retrieved from [Link]
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SciSpace. (2013). In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. Retrieved from [Link]
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Pharmaceuticals. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Retrieved from [Link]
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CORE. (n.d.). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol
This guide provides a comprehensive overview of a primary synthetic pathway for 6-bromo-2,3-dichlorobenzyl alcohol, a halogenated aromatic alcohol with potential applications as a building block in the development of novel pharmaceutical and agrochemical agents. The unique substitution pattern of this molecule, featuring three electron-withdrawing halogen atoms, imparts distinct chemical properties that are of interest to researchers in medicinal chemistry and materials science. This document will detail a robust and logical two-step synthesis, beginning with the formation of the key intermediate, 6-bromo-2,3-dichlorobenzaldehyde, followed by its reduction to the target benzyl alcohol. The experimental protocols are presented with an emphasis on the underlying chemical principles and safety considerations, designed for an audience of researchers, scientists, and drug development professionals.
I. Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages a common and reliable transformation in organic chemistry: the reduction of an aldehyde to a primary alcohol. The core of this pathway lies in the initial synthesis of the aldehyde intermediate, 6-bromo-2,3-dichlorobenzaldehyde.
The chosen pathway is as follows:
-
Step 1: Synthesis of 6-Bromo-2,3-dichlorobenzaldehyde. This intermediate can be prepared via the bromination of 2,3-dichlorotoluene followed by oxidation of the resulting benzyl bromide. This multi-step process to the aldehyde is a common industrial approach for the synthesis of substituted benzaldehydes.[1][2]
-
Step 2: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde. The aldehyde is then reduced to the target this compound. This is a standard and high-yielding reaction, often employing a mild reducing agent such as sodium borohydride.[3]
This strategic approach is illustrated in the workflow diagram below:
Caption: Synthetic workflow for this compound.
II. Synthesis of the Intermediate: 6-Bromo-2,3-dichlorobenzaldehyde
The synthesis of 6-bromo-2,3-dichlorobenzaldehyde is a critical first step. A common industrial method for producing substituted benzaldehydes involves the free-radical bromination of the corresponding toluene, followed by hydrolysis and oxidation.[4]
A. Reaction Pathway
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An In-depth Technical Guide to (6-Bromo-2,3-dichlorophenyl)methanol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of (6-Bromo-2,3-dichlorophenyl)methanol, a halogenated aromatic alcohol with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (6-Bromo-2,3-dichlorophenyl)methanol . This nomenclature is derived from the parent molecule, methanol, attached to a phenyl group substituted at specific positions. The numbering of the phenyl ring begins at the carbon atom bonded to the hydroxymethyl group, proceeding in the direction that gives the substituents the lowest possible locants.
Structural Breakdown:
-
Parent Structure: Phenylmethanol (also known as benzyl alcohol), which consists of a phenyl ring attached to a hydroxymethyl group (-CH₂OH).
-
Substituents: The phenyl ring is substituted with:
-
One bromine atom at the 6-position.
-
Two chlorine atoms at the 2- and 3-positions.
-
The chemical structure can be visualized as follows:
Caption: Proposed workflow for the synthesis of (6-Bromo-2,3-dichlorophenyl)methanol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar halogenated benzaldehydes. [1] Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and prevent potential side reactions.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (6-Bromo-2,3-dichlorophenyl)methanol by recrystallization or column chromatography to obtain the final product of high purity.
Spectroscopic Characterization
The structural confirmation of (6-Bromo-2,3-dichlorophenyl)methanol would rely on a combination of spectroscopic techniques. While specific data for this exact molecule is not readily available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds. [2][3]
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | - A singlet or a broad singlet for the hydroxyl proton (-OH), typically in the range of 2-5 ppm, which is exchangeable with D₂O.- A singlet for the two protons of the methylene group (-CH₂-), expected around 4.5-4.8 ppm.- A multiplet or two distinct doublets for the two aromatic protons, likely in the range of 7.0-7.8 ppm. |
| ¹³C NMR | - A peak for the methylene carbon (-CH₂OH) around 60-65 ppm.- Several peaks in the aromatic region (120-145 ppm) corresponding to the six carbons of the phenyl ring. The carbons attached to the halogens will show characteristic chemical shifts. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations of the aromatic ring and the methylene group just above and below 3000 cm⁻¹.- C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.- C-O stretching vibration around 1000-1200 cm⁻¹.- C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | - The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of the number of bromine and chlorine atoms. |
Potential Applications in Research and Development
Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of organic molecules. [4][5][6]The presence of multiple halogen atoms on the phenyl ring of (6-Bromo-2,3-dichlorophenyl)methanol offers several reactive sites for further functionalization, making it a promising building block in several areas:
-
Drug Discovery: The phenylmethanol motif is present in numerous pharmaceutical compounds. [5]The halogen substituents can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures for the development of new therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on the synthesis of highly functionalized aromatic compounds. The unique substitution pattern of this molecule could be explored for the creation of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Halogenated aromatic compounds can serve as precursors for the synthesis of polymers, flame retardants, and other advanced materials. The reactivity of the bromo and chloro substituents allows for polymerization and modification reactions.
The hydroxyl group can be easily converted to other functional groups, such as aldehydes, carboxylic acids, or halides, further expanding its synthetic utility. [7]
Safety and Handling
(6-Bromo-2,3-dichlorophenyl)methanol is a halogenated aromatic compound and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related halogenated hydrocarbons are known to have potential health hazards. [8][9] General Hazards of Halogenated Aromatic Compounds:
-
Irritation: Can cause irritation to the eyes, skin, and respiratory tract. * Toxicity: Some halogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin, potentially affecting the liver, kidneys, and central nervous system. [9][10]* Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be harmful to aquatic life.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before handling.
Conclusion
(6-Bromo-2,3-dichlorophenyl)methanol is a valuable chemical intermediate with significant potential for application in various fields of chemical synthesis. Its well-defined structure and multiple reactive sites make it an attractive building block for the construction of complex molecules. A straightforward and high-yielding synthesis via the reduction of the corresponding aldehyde, coupled with standard purification techniques, allows for its accessible preparation in a laboratory setting. As with all halogenated aromatic compounds, adherence to strict safety protocols is paramount during its handling and use. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic potential of this versatile compound.
References
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- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. Examples of drug molecules with a benzyl alcohol motif.
- ResearchGate. Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis.
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- Prakash Chemicals International. (2020, December 9). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector.
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- Sigma-Aldrich. Bromo-methanol.
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- NIST WebBook. 2,6-Dichlorobenzyl alcohol.
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6-Bromo-2,3-dichlorobenzyl alcohol spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 6-Bromo-2,3-dichlorobenzyl alcohol
Molecular Structure and Spectroscopic Rationale
The substitution pattern on the benzene ring is the primary determinant of the molecule's spectral signature. The presence of three distinct halogens (one bromine, two chlorine atoms) and a hydroxymethyl group creates a unique electronic environment that is directly interrogated by spectroscopic methods. The bromine at position 6 and chlorine at position 2 exert strong ortho deshielding effects on the adjacent aromatic protons, while the chlorine at position 3 contributes further to the overall electronic landscape.
To facilitate a clear discussion, the following standardized numbering is used:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple but highly informative. The key signals arise from the two aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| Ar-H (H-5) | 7.5 - 7.7 | Doublet (d) | This proton is deshielded by the adjacent bromine atom at C-6. It will be split by the neighboring H-4 proton. |
| Ar-H (H-4) | 7.2 - 7.4 | Doublet (d) | This proton is influenced by the two chlorine atoms and will be split by the H-5 proton. |
| -CH₂ OH | ~4.8 | Singlet (s) or Doublet (d) | These benzylic protons are adjacent to an electronegative oxygen, shifting them downfield.[3] In a non-exchanging solvent, this signal may appear as a doublet due to coupling with the -OH proton. In most cases (e.g., with traces of acid/water), it will be a sharp singlet. |
| -CH₂OH | 2.0 - 3.5 | Broad Singlet (br s) | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature.[3] It typically appears as a broad singlet due to proton exchange. |
Note: Predictions are based on CDCl₃ as the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached halogens.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C -1 | 138 - 141 | The ipso-carbon attached to the CH₂OH group. |
| C -2 | 132 - 135 | Ipso-carbon attached to a chlorine atom. |
| C -3 | 131 - 134 | Ipso-carbon attached to a chlorine atom. |
| C -4 | 128 - 130 | Aromatic CH carbon. |
| C -5 | 129 - 131 | Aromatic CH carbon. |
| C -6 | 120 - 123 | Ipso-carbon attached to the bromine atom. The C-Br bond typically shifts the carbon upfield relative to C-Cl. |
| -C H₂OH | 60 - 65 | The benzylic carbon is shifted downfield due to the attached oxygen. Carbons adjacent to an alcohol oxygen typically appear in the 50-65 ppm range.[3] |
Note: Predictions are based on CDCl₃ as the solvent.
Experimental Protocol for NMR Acquisition
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
To confirm the -OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -OH signal will disappear or significantly diminish due to H-D exchange.[3]
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within the molecule, providing a molecular "fingerprint."
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak (multiple bands) |
| C-O Stretch | 1000 - 1100 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Experimental Protocol for IR (ATR) Acquisition
Attenuated Total Reflectance (ATR) is a common, convenient method for solid samples.
-
Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically averaging 16 or 32 scans).
-
Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its composition.
Predicted Mass Spectrum and Fragmentation
The most distinctive feature of the mass spectrum will be the isotopic pattern of the molecular ion peak, a direct result of the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5]
The molecular formula is C₇H₅BrCl₂O. The calculated monoisotopic mass is ~253.88 Da. The complex isotopic distribution will result in a cluster of peaks for any fragment containing all three halogens. The most prominent peaks in the molecular ion cluster will be:
-
M: (C₇H₅⁷⁹Br³⁵Cl₂) - Highest probability combination.
-
M+2: (C₇H₅⁸¹Br³⁵Cl₂ or C₇H₅⁷⁹Br³⁵Cl³⁷Cl)
-
M+4: (C₇H₅⁸¹Br³⁵Cl³⁷Cl or C₇H₅⁷⁹Br³⁷Cl₂)
-
M+6: (C₇H₅⁸¹Br³⁷Cl₂)
Key Predicted Fragmentation Pathways:
| m/z of Fragment | Proposed Structure / Loss | Significance |
| M - 18 | [M - H₂O]⁺ | A common fragmentation for alcohols, involving the loss of a water molecule.[4] |
| M - 35/37 | [M - Cl]⁺ | Loss of a chlorine radical. |
| M - 79/81 | [M - Br]⁺ | Loss of a bromine radical. |
| M - 29 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 175/177/179 | [C₆H₃BrCl]⁺ | Resulting from the loss of the CH₂OH group and a chlorine atom. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a common rearrangement fragment for benzyl compounds, although its formation may be less favorable here due to the heavy halogen substitution. |
Experimental Protocol for MS (EI) Acquisition
Electron Ionization (EI) is a standard hard ionization technique suitable for this type of molecule.
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Integrated Analysis Workflow
Confirming the structure of this compound requires a holistic interpretation of all spectral data. The following workflow illustrates this process.
Caption: Workflow for Spectroscopic Structure Elucidation.
By following this workflow, a researcher can systematically validate the identity and purity of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and substitution pattern. The IR spectrum confirms the presence of the key alcohol functional group. Finally, the mass spectrum provides the molecular weight and elemental composition (via isotopic patterns), cementing the structural assignment.
References
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Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. 6
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National Center for Biotechnology Information. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC, NIH. 7
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Matrix Scientific. This compound | CAS No. 1807009-09-1. 1
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ResearchGate. 13C NMR spectrum of compound (1). 8
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Sigma-Aldrich. This compound | 1807009-09-1.
-
BenchChem. Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. 2
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ChemicalBook. 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum. 9
-
BenchChem. Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol. 10
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. 4
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. 11
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42066, 1-Bromo-2,3-dichlorobenzene. 12
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. 3
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- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 6-Bromo-2,3-dichlorobenzyl alcohol in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-2,3-dichlorobenzyl alcohol in Organic Solvents
Abstract
This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development.[1] Its utility in synthesis and formulation is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in their work with this and similar halogenated benzyl alcohols.
Introduction: The Strategic Importance of Halogenated Benzyl Alcohols
Halogenated benzyl alcohols are a class of compounds that have garnered considerable interest in the field of medicinal chemistry.[1] The introduction of halogen atoms onto the benzyl alcohol scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] These modifications are a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern, represents a versatile intermediate for the synthesis of novel therapeutic agents.
A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for a range of applications, including:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification and Crystallization: Selecting appropriate solvent systems for isolating the compound with high purity.
-
Formulation Development: Creating stable and bioavailable drug formulations for preclinical and clinical studies.
-
Analytical Method Development: Preparing solutions for techniques such as chromatography and spectroscopy.
This guide will provide both the theoretical underpinnings and the practical methodologies for approaching the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is sparse, we can predict its solubility behavior by analyzing its molecular structure and comparing it to related compounds.
Molecular Structure Analysis
-
Polarity: The presence of a hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding. The aromatic ring itself has nonpolar characteristics. The three halogen substituents (one bromine, two chlorine) are electronegative, contributing to the molecule's overall polarity and dipole moment.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a key factor in its solubility in protic solvents.
-
"Like Dissolves Like": This fundamental principle of solubility suggests that this compound will be more soluble in solvents with similar polarity.[3]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and data from analogous compounds like 2,4-dichlorobenzyl alcohol, we can make the following predictions.[4]
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can form strong hydrogen bonds with the solvent molecules. |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High | The polarity of these solvents can solvate the polar regions of the molecule. DMSO is a particularly strong solvent for many organic compounds.[4] |
| Nonpolar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and halogen groups will likely lead to poor miscibility with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions.[4] |
It is crucial to note that these are predictions. The precise interplay of functional groups and the crystal lattice energy of the solid will ultimately determine the exact solubility, which must be confirmed experimentally.
Experimental Determination of Solubility
A systematic experimental approach is necessary to obtain reliable and reproducible solubility data. The following section outlines a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-hexane, dichloromethane, DMSO)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An excess of solid should be visible to ensure saturation.[5]
-
Pipette a known volume (e.g., 5.0 mL) of each organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., g/100 mL, mg/mL, or molarity).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
Data Interpretation and Application
The experimentally determined solubility data can be presented in a clear, tabular format for easy comparison and use.
Table 2: Example of Experimental Solubility Data Reporting
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| n-Hexane | 25 | Experimental Value |
This data provides a solid foundation for rational solvent selection in various stages of drug development. For instance, a solvent with high solubility at room temperature would be ideal for reaction chemistry, while a solvent that shows a significant increase in solubility with temperature would be a good candidate for recrystallization.
Conclusion
While a lack of readily available public data on the solubility of this compound presents a challenge, it also underscores the importance of a rigorous, in-house experimental approach. By combining an understanding of its physicochemical properties with the detailed experimental protocol outlined in this guide, researchers can generate the critical data needed to effectively utilize this valuable building block. This systematic approach to determining solubility is a fundamental aspect of robust chemical process development and is essential for advancing the synthesis and formulation of new chemical entities in the pharmaceutical industry.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). Available from: [Link]
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Procedure for solubility testing of NM suspension. (2016-05-28). Available from: [Link]
-
Solubility Test Procedure Guide | PDF - Scribd. Available from: [Link]
-
Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides - MDPI. Available from: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI. (2024-06-30). Available from: [Link]
-
SAFETY DATA SHEET. (2025-04-28). Available from: [Link]
-
SAFETY DATA SHEET. (2021-12-24). Available from: [Link]
-
Examples of drug molecules with a benzyl alcohol motif - ResearchGate. Available from: [Link]
-
2,4-Dichlorobenzyl alcohol - Wikipedia. Available from: [Link]
Sources
A Comprehensive Technical Guide to the Synthetic Derivatives of 6-Bromo-2,3-dichlorobenzyl alcohol
Abstract
This technical guide provides an in-depth exploration of the synthetic potential of 6-Bromo-2,3-dichlorobenzyl alcohol (CAS No: 1807009-09-1).[1] As a poly-halogenated aromatic alcohol, this molecule serves as a versatile building block for a diverse range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science.[2][3] This document outlines the core reactivity of its key functional groups—the benzylic alcohol, the benzylic carbon, and the bromo-substituted aromatic ring. We present validated, step-by-step protocols for key transformations including oxidation, etherification, conversion to a reactive benzyl halide, and subsequent nucleophilic substitutions. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to adapt and innovate.
Introduction to the Core Scaffold: this compound
This compound is a functionalized aromatic compound characterized by a dichlorinated benzene ring bearing both a bromine atom and a hydroxymethyl group. This unique combination of substituents makes it a valuable intermediate for synthetic chemists. The benzylic alcohol provides a handle for oxidation, esterification, and etherification, while the bromine atom is primed for modern cross-coupling reactions. The chlorine atoms modulate the electronic properties and lipophilicity of the ring, which can be critical for tuning the biological activity of its derivatives.
The synthesis of this core scaffold typically involves the reduction of the corresponding benzaldehyde, 2-Bromo-3,6-dichlorobenzaldehyde, using a mild reducing agent like sodium borohydride.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1807009-09-1 | [1] |
| Molecular Formula | C₇H₅BrCl₂O | [1] |
| Molecular Weight | 255.93 g/mol | [1] |
| Hazard Statement | Irritant | [1] |
The Synthetic Landscape: A World of Derivatives
The true value of this compound lies in its capacity to be transformed into a wide array of more complex molecules. The primary reaction sites are the hydroxyl group, the adjacent benzylic carbon, and the carbon-bromine bond on the aromatic ring. The following diagram illustrates the principal synthetic pathways available to a researcher starting with this scaffold.
Sources
commercial availability of 6-Bromo-2,3-dichlorobenzyl alcohol
An In-depth Technical Guide to 6-Bromo-2,3-dichlorobenzyl alcohol: Commercial Availability, Synthesis, and Applications for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1807009-09-1), a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, physicochemical properties, plausible synthetic routes, and potential applications. Drawing on data from commercial suppliers and comparative analysis of structurally analogous compounds, this guide offers practical insights into its handling, spectroscopic confirmation, and utilization in synthetic workflows, such as in protecting group chemistry and as a precursor for more complex molecules.
Introduction and Physicochemical Properties
This compound is a substituted aromatic alcohol characterized by the presence of three halogen atoms—one bromine and two chlorine—on the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel chemical entities for medicinal chemistry and materials science. The hydroxyl group at the benzylic position serves as a key functional handle for a variety of chemical transformations, while the halogen atoms can participate in cross-coupling reactions, offering multiple avenues for molecular elaboration.
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on available supplier data and comparison with structurally related compounds.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |
| CAS Number | 1807009-09-1[1][2] | 18982-54-2 | 1777-82-8 |
| Molecular Formula | C₇H₅BrCl₂O[1][2] | C₇H₇BrO | C₇H₆Cl₂O |
| Molecular Weight | 255.93 g/mol [2] | 187.03 g/mol | 177.02 g/mol |
| Appearance | Not specified; likely a solid | Colorless to light yellow liquid | Solid |
| Melting Point | Not specified | Not specified | 57-60 °C |
| Boiling Point | Not specified | Not specified | 150 °C at 25 mmHg |
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale. Researchers should always request a certificate of analysis (CoA) to confirm the purity and identity of the purchased material.
Table 2: Commercial Suppliers of this compound
| Supplier | Catalog Number (Example) | CAS Number | Purity | Notes |
| Sigma-Aldrich | AOBChem-AOB640097756 | 1807009-09-1[1] | Not specified | Available through their marketplace. |
| Matrix Scientific | 140906 | 1807009-09-1[2] | Not specified | Hazard classification: Irritant.[2] |
Synthesis and Structural Elucidation
Synthetic Pathways
Caption: Plausible synthesis of this compound.
Spectroscopic Analysis
Structural confirmation of the final compound is crucial. The following spectroscopic techniques are essential for its characterization, with expected features based on analysis of similar halogenated benzyl alcohols.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns of the aromatic protons will be key to confirming the 1,2,3,4-substitution pattern.
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the substituted benzene ring and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands to identify include a broad O-H stretch, aromatic C-H stretches, and C-O stretches. The fingerprint region will contain C-Br and C-Cl stretching vibrations.[3]
-
Mass Spectrometry (MS): The molecular ion peak should be observed to confirm the molecular weight. The isotopic pattern will be a definitive indicator of the presence of one bromine and two chlorine atoms.[3]
Potential Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly adaptable building block.
Protecting Group Chemistry
Benzyl ethers are widely used as protecting groups for alcohols due to their stability under various conditions and their susceptibility to cleavage via hydrogenolysis. The electron-withdrawing halogen substituents on the 2-Bromo-3,6-dichlorobenzyl (BCB) group, a close analog, are expected to enhance its stability towards acidic conditions compared to an unsubstituted benzyl group.[6] This makes the 6-bromo-2,3-dichloro-substituted benzyl group a potentially valuable protecting group in complex, multi-step syntheses where tailored stability is required.
Intermediate for Complex Molecule Synthesis
The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.[4] The halogen atoms provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds to build more complex molecular architectures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, supplier information and data from analogous compounds provide essential safety guidance.
-
Hazard Classification: Matrix Scientific classifies the compound as an irritant.[2] For the closely related 2-Bromobenzyl alcohol, the hazards identified are "Harmful if swallowed" and "Causes serious eye irritation".
-
Precautionary Statements: Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]
-
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using a substituted benzyl alcohol, adapted for this compound. This reaction proceeds via the formation of a benzyl ether through a Williamson ether synthesis, which first requires conversion of the benzyl alcohol to the corresponding benzyl bromide.
Step 1: Conversion to 6-Bromo-2,3-dichlorobenzyl bromide
Caption: Workflow for alcohol protection using this compound.
Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Halogenation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise with vigorous stirring.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the conversion by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2,3-dichlorobenzyl bromide. This intermediate is often used immediately without further purification.
Step 2: Ether Formation
-
Alkoxide Formation: In a separate flask under an inert atmosphere, dissolve the primary alcohol to be protected (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Cool to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir until hydrogen evolution ceases.
-
Coupling: Add a solution of the crude 6-Bromo-2,3-dichlorobenzyl bromide (1.1 eq) in the same solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting benzyl ether by column chromatography on silica gel.
Conclusion
This compound is a commercially available, highly functionalized building block with considerable potential for applications in synthetic organic chemistry. While direct experimental data remains limited, a robust understanding of its properties and reactivity can be constructed through comparative analysis with its structural analogs. This guide provides a foundational framework for researchers to procure, handle, and effectively utilize this compound in the development of novel molecules for pharmaceuticals and advanced materials. As with any specialized reagent, empirical optimization for specific substrates and reactions is recommended to achieve optimal results.
References
- This compound | 1807009-09-1 - Sigma-Aldrich. Sigma-Aldrich.
- 1807009-09-1 Cas No. | this compound | Matrix Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich (for 2-Bromobenzyl alcohol). Sigma-Aldrich, 2024.
- SAFETY DATA SHEET (for 2,4-Dichlorobenzyl alcohol). MilliporeSigma, 2025.
- SAFETY DATA SHEET (for 2,6-Dichlorobenzyl bromide). Fisher Scientific, 2025.
- SAFETY DATA SHEET (for 6-bromo-2-Naphthalenol). Fisher Scientific, 2021.
- Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem, 2025.
- Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. BenchChem, 2025.
- Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis. BenchChem, 2025.
- Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry. BenchChem, 2025.
- 2,4-Dichlorobenzyl alcohol - Wikipedia. Wikipedia.
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- 1. This compound | 1807009-09-1 [sigmaaldrich.com]
- 2. 1807009-09-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol from 2,3-dichlorotoluene
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol from 2,3-dichlorotoluene
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The specific arrangement of the halogen substituents on the aromatic ring, combined with the reactive benzylic alcohol, provides a versatile scaffold for constructing novel chemical entities. This document provides a comprehensive guide for the synthesis of this compound, starting from the readily available 2,3-dichlorotoluene. The described two-step synthetic pathway is designed for robustness and scalability, offering researchers a reliable method for obtaining this key intermediate.
This guide delves into the causality behind experimental choices, providing not just a protocol but a framework for understanding and optimizing the synthesis. All procedures are presented with the aim of ensuring reproducibility and safety.
Synthetic Strategy Overview
The conversion of 2,3-dichlorotoluene to this compound is efficiently achieved through a two-stage process. This strategy is predicated on first introducing the bromine substituent onto the aromatic ring via electrophilic substitution, followed by the selective functionalization of the benzylic methyl group.
-
Step 1: Electrophilic Aromatic Bromination. 2,3-dichlorotoluene undergoes regioselective bromination to yield 2-Bromo-3,6-dichlorotoluene. The regioselectivity is dictated by the combined directing effects of the two chloro groups and the activating methyl group.
-
Step 2: Free-Radical Side-Chain Bromination and Hydrolysis. The methyl group of the brominated intermediate is first converted to a benzyl bromide via a free-radical mechanism using N-Bromosuccinimide (NBS). The resulting benzyl bromide is then hydrolyzed to the target this compound.
The overall synthetic workflow is illustrated below.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 2-Bromo-3,6-dichlorotoluene
Mechanistic Rationale
The introduction of a bromine atom onto the 2,3-dichlorotoluene ring is an electrophilic aromatic substitution reaction. The position of the incoming electrophile (Br⁺) is governed by the directing effects of the existing substituents:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Chloro Groups (-Cl): Deactivating, ortho, para-directors.
Considering the positions on the ring, the C6 position is activated by both the methyl group (ortho) and the C2-chloro group (para). This convergence of directing effects, coupled with reduced steric hindrance compared to other positions, makes C6 the most favorable site for bromination. The reaction is catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the bromine electrophile.
Experimental Protocol
Materials:
-
2,3-Dichlorotoluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
To the flask, add 2,3-dichlorotoluene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous iron(III) bromide (0.05 eq) to the stirred solution.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred beaker containing a 10% sodium bisulfite solution to destroy excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% NaHSO₃, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Bromo-3,6-dichlorotoluene.
-
The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Part 2: Synthesis of this compound
This stage involves a two-step, one-pot sequence: benzylic bromination followed by hydrolysis.
Mechanistic Rationale
Benzylic Bromination: The benzylic C-H bonds of the methyl group are significantly weaker than aromatic C-H bonds and are susceptible to free-radical halogenation.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors selective substitution at the benzylic position over electrophilic addition to the aromatic ring.[3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light.[2][3]
Hydrolysis: The resulting 6-Bromo-2,3-dichlorobenzyl bromide is a reactive electrophile. It readily undergoes nucleophilic substitution (Sₙ2) with water or a mild base to form the corresponding benzyl alcohol. Using a base like sodium carbonate helps to neutralize the HBr byproduct of the hydrolysis.[3]
Experimental Protocol
Materials:
-
2-Bromo-3,6-dichlorotoluene (from Part 1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Cyclohexane
-
Acetone
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3,6-dichlorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in carbon tetrachloride.[3]
-
Heat the mixture to reflux. The reaction can also be initiated by irradiating with a UV or high-intensity incandescent lamp.[3]
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-2,3-dichlorobenzyl bromide. Caution: Benzyl bromides are lachrymatory; handle in a well-ventilated fume hood.
-
Without further purification, dissolve the crude benzyl bromide in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium carbonate (1.5 eq) to the solution and heat the mixture to reflux.[3]
-
Stir vigorously until TLC or GC analysis indicates the complete consumption of the benzyl bromide (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.[3]
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product as a solid.[3]
Data and Reagent Summary
| Step | Compound Name | Mol. Weight ( g/mol ) | Molar Eq. | Typical Yield |
| Start | 2,3-Dichlorotoluene | 161.03 | 1.0 | N/A |
| Step 1 | Bromine | 159.81 | 1.05 | 80-90% |
| Inter. | 2-Bromo-3,6-dichlorotoluene | 239.92 | 1.0 | N/A |
| Step 2 | N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 75-85% (over 2 steps) |
| Step 2 | Sodium Carbonate | 105.99 | 1.5 | N/A |
| Product | This compound | 255.92 | - | N/A |
Troubleshooting and Key Considerations
-
Over-bromination in Step 1: Using a large excess of bromine can lead to the formation of di-brominated products. Maintain a stoichiometry close to 1:1 and monitor the reaction closely.
-
Low Yield in Benzylic Bromination: Ensure the radical initiator is fresh and active. If using photochemical initiation, ensure the light source is of sufficient intensity. Impurities in the starting material or solvent can also inhibit the radical chain reaction.[3]
-
Ring Bromination Side Product: Using NBS is crucial to prevent electrophilic bromination on the aromatic ring. Using a non-polar solvent like CCl₄ or cyclohexane further disfavors this side reaction.[3]
-
Dibenzyl Ether Formation: During hydrolysis, a competing Sₙ2 reaction between the product alcohol and the starting benzyl bromide can form a dibenzyl ether. Using a large excess of water and adding the base portion-wise can minimize this.[3]
Safety Precautions
-
Bromine: Highly toxic, corrosive, and volatile. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Chlorinated Solvents: Dichloromethane and carbon tetrachloride are hazardous. Avoid inhalation and skin contact.
-
N-Bromosuccinimide (NBS): Can be an irritant. Avoid inhalation of dust.
-
Benzyl Bromides: Are potent lachrymators (tear-inducing agents). All manipulations involving the crude or pure 6-Bromo-2,3-dichlorobenzyl bromide intermediate must be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable two-step protocol for the . By understanding the mechanistic principles behind each transformation—electrophilic aromatic substitution and free-radical benzylic functionalization—researchers can effectively troubleshoot and adapt this procedure. The successful execution of this synthesis provides access to a versatile chemical intermediate for applications in drug discovery and materials science.
References
-
Wang, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Retrieved from [Link]
-
Cohen, J. B., & Smithells, C. J. (1914). CLXXVIII.—The Chlorination and Bromination of Substituted Toluenes. RSC Publishing. Retrieved from [Link]
-
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Globe Thesis. (2023). Study Of 2,6-dichlorotoluene Oxidative Bromination And Oxidation Reactions In A Microchannel Reactor. Retrieved from [Link]
-
Wang, L., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102079688A - Method for preparing 2,3-dichlorotoluene.
-
Organic Syntheses. (n.d.). m-BROMOTOLUENE. Retrieved from [Link]
- Google Patents. (n.d.). EP0537540A1 - Process for the radical chlorination or bromination of methyl substituted aromatics.
-
Chad's Prep. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,6-dichlorotoluene. Retrieved from [Link]
Sources
The Strategic Utility of 6-Bromo-2,3-dichlorobenzyl Alcohol as a Versatile Chemical Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical guide on the application of 6-bromo-2,3-dichlorobenzyl alcohol as a valuable chemical intermediate in organic synthesis. While direct literature applications of this specific molecule are not extensively documented, its structural features and the well-established chemistry of analogous compounds allow for a robust exploration of its potential in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide will detail the synthesis of this compound, its key reactive sites, and provide detailed protocols for its utilization, drawing parallels with closely related and industrially relevant synthetic routes.
Introduction: The Physicochemical Landscape of a Polyhalogenated Benzyl Alcohol
This compound is a polyhalogenated aromatic compound featuring a hydroxymethyl group. The presence of three halogen atoms (one bromine and two chlorine) on the phenyl ring significantly influences its electronic properties and reactivity. These electron-withdrawing groups render the aromatic ring electron-deficient, which can impact the reactivity of both the ring and the benzylic alcohol. The bromine atom, in particular, can serve as a versatile handle for a variety of cross-coupling reactions, further enhancing its synthetic utility.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2,3-Dichloro-6-nitrobenzyl alcohol | 2-Bromobenzyl alcohol |
| Molecular Formula | C₇H₅BrCl₂O | C₇H₅Cl₂NO₃ | C₇H₇BrO |
| Molecular Weight ( g/mol ) | 255.93 | 236.03 | 187.03 |
| Appearance | Predicted: Solid | Solid | Colorless to light yellow liquid |
| Reactivity Features | Hydroxyl group for substitution/oxidation; C-Br bond for cross-coupling | Hydroxyl group for substitution/oxidation; Nitro group for reduction | Hydroxyl group for substitution/oxidation; C-Br bond for cross-coupling |
Synthesis of this compound
The most common and efficient method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehydes. Therefore, this compound is readily prepared by the reduction of 6-bromo-2,3-dichlorobenzaldehyde.
Synthetic Protocol: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
This protocol outlines a general and reliable method for the synthesis of this compound using sodium borohydride as the reducing agent.
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application as a Chemical Intermediate: A Case Study in Pharmaceutical Synthesis
While specific examples for this compound are sparse, the synthetic route to the antiplatelet drug Anagrelide provides a compelling and analogous application for a similarly substituted benzyl alcohol, 2,3-dichloro-6-nitrobenzyl alcohol.[1][2] This established industrial process highlights the utility of this class of intermediates in the construction of complex heterocyclic scaffolds.
Anagrelide Synthesis: A Blueprint for Application
The synthesis of Anagrelide involves the conversion of 2,3-dichloro-6-nitrobenzyl alcohol into a key intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.[1] This transformation underscores two fundamental reactions where this compound could be similarly employed:
-
Conversion of the Hydroxyl Group to a Leaving Group: The benzyl alcohol is first converted to a benzyl halide (e.g., chloride) to facilitate subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The resulting benzyl halide is then reacted with an amine, in this case, the ethyl ester of glycine, to form a new carbon-nitrogen bond.
The following protocols are adapted from the principles demonstrated in the synthesis of Anagrelide intermediates and are proposed as robust methods for the utilization of this compound.
Protocol 1: Conversion to 6-Bromo-2,3-dichlorobenzyl Chloride
The conversion of the benzylic alcohol to a more reactive benzyl chloride is a critical step for subsequent nucleophilic substitution reactions.
Caption: Workflow for the chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-2,3-dichlorobenzyl chloride.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol illustrates the reaction of the newly synthesized benzyl chloride with a primary or secondary amine to form a more complex molecule, a key step in building pharmaceutical scaffolds.
Caption: General workflow for nucleophilic substitution.
Materials:
-
6-Bromo-2,3-dichlorobenzyl chloride
-
Desired primary or secondary amine (e.g., glycine ethyl ester)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent in a round-bottom flask.
-
Add a solution of 6-bromo-2,3-dichlorobenzyl chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Further Synthetic Potential: The Bromo- Substituent as a Gateway to Complexity
A key advantage of using this compound as an intermediate is the presence of the bromine atom. This provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents, thus enabling the synthesis of diverse libraries of compounds for biological screening.
Safety and Handling
Halogenated benzyl alcohols and their derivatives should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all reagents used.
Conclusion
While direct, published applications of this compound are still emerging, its structural similarity to key intermediates in established pharmaceutical syntheses, such as that of Anagrelide, strongly suggests its potential as a versatile building block. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of novel and complex molecules. The dual reactivity of the benzylic alcohol and the carbon-bromine bond makes this compound a valuable tool for drug discovery and development professionals.
References
- Google Patents. (n.d.). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl alcohol. PubChem. Retrieved from [Link]
-
ResearchGate. (2008). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect.
- Google Patents. (n.d.). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
- Google Patents. (n.d.). Production of 6-bromo-2-naphthol and derivatives.
Sources
- 1. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of 6-Bromo-2,3-dichlorobenzyl chloride via Thionyl Chloride Chlorination
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Bromo-2,3-dichlorobenzyl chloride from its corresponding alcohol using thionyl chloride. This document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, safety protocols, and potential applications of this important synthetic intermediate.
Introduction and Strategic Importance
Halogenated benzyl chlorides are a pivotal class of building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of different halogen atoms on the aromatic ring, as seen in 6-Bromo-2,3-dichlorobenzyl chloride, offers a versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the benzylic chloride and the aryl halides allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities. The resulting compounds often exhibit tailored pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity.
The conversion of 6-Bromo-2,3-dichlorobenzyl alcohol to its corresponding chloride is a fundamental transformation that activates the benzylic position for a wide range of nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, offering the advantage of producing gaseous byproducts that are easily removed from the reaction mixture, thereby driving the reaction to completion.
Reaction Principle and Mechanism
The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol's hydroxyl group, a poor leaving group, is converted into a chlorosulfite intermediate, which is an excellent leaving group.
The reaction is typically catalyzed by a small amount of a tertiary amine, such as pyridine, or N,N-dimethylformamide (DMF). The mechanism can proceed via two main pathways, Sₙ2 (Substitution Nucleophilic Bimolecular) or Sₙi (Substitution Nucleophilic internal), depending on the reaction conditions.
-
In the presence of a catalyst like pyridine or DMF: The reaction generally proceeds via an Sₙ2 mechanism. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The catalyst then deprotonates the resulting oxonium ion. The displaced chloride ion, a good nucleophile, then attacks the benzylic carbon from the backside, leading to the formation of the benzyl chloride with inversion of stereochemistry (if applicable) and the release of sulfur dioxide and another chloride ion.
-
In the absence of a catalyst: The reaction can proceed through an Sₙi mechanism, where the chlorosulfite intermediate collapses with the chloride being delivered from the same face, leading to retention of stereochemistry.
For the synthesis of 6-Bromo-2,3-dichlorobenzyl chloride, the use of a catalyst is recommended to ensure a clean and efficient Sₙ2 reaction.
Caption: Reaction mechanism for the chlorination of this compound.
Safety and Handling
Extreme caution must be exercised when handling thionyl chloride.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂). It can cause severe burns to the skin, eyes, and respiratory tract.[1] Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[1]
-
This compound: This compound is classified as an irritant.[2] Avoid contact with skin and eyes.
-
6-Bromo-2,3-dichlorobenzyl chloride: As a halogenated benzyl chloride, this compound is expected to be corrosive and a lachrymator (causes tearing). It can cause severe skin burns and eye damage.[3] Handle with appropriate PPE in a fume hood.
-
Reaction Byproducts: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these acidic gases.
Experimental Protocol
This protocol is based on a general procedure for the chlorination of benzyl alcohols and should be optimized for the specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% | Matrix Scientific |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS reagent grade | VWR |
| Brine (saturated NaCl solution) | ACS reagent grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent grade | VWR |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Gas trap (bubbler with NaOH solution)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 6-Bromo-2,3-dichlorobenzyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirring solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition. CAUTION: The addition is exothermic and releases HCl and SO₂ gas. Ensure the apparatus is connected to a gas trap.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate. CAUTION: This will cause vigorous gas evolution (CO₂). Perform this step slowly in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 6-Bromo-2,3-dichlorobenzyl chloride can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₇H₅BrCl₂O | 255.93 | Irritant[2] |
| Thionyl chloride | SOCl₂ | 118.97 | Toxic, corrosive, reacts violently with water[1] |
| 6-Bromo-2,3-dichlorobenzyl chloride | C₇H₄BrCl₃ | 274.38 (Calculated) | Expected to be corrosive and a lachrymator[3] |
Applications in Drug Development and Organic Synthesis
The product, 6-Bromo-2,3-dichlorobenzyl chloride, is a versatile intermediate for further synthetic transformations:
-
Nucleophilic Substitution: The benzylic chloride is highly reactive towards a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse functional groups. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
-
Cross-Coupling Reactions: The aryl bromide and chlorides can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The differential reactivity of the halogens can be exploited for selective functionalization.
-
Protecting Group Chemistry: The 6-bromo-2,3-dichlorobenzyl group can be used as a protecting group for alcohols, offering a unique stability profile due to the electronic effects of the halogen substituents.
References
-
PubChem. 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromo-2,3-dichlorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2,3-Dichlorobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]
- Google Patents. Method for producing 2,6-dichlorobenzoyl chloride.
- Google Patents.
-
NJ Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
Sources
Application Notes and Protocols: Selective Oxidation of 6-Bromo-2,3-dichlorobenzyl alcohol to 6-Bromo-2,3-dichlorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aldehydes are versatile intermediates, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. 6-Bromo-2,3-dichlorobenzaldehyde, derived from its corresponding benzyl alcohol, is a key building block for various biologically active molecules. The presence of multiple halogen substituents on the aromatic ring provides distinct electronic properties and offers multiple points for further synthetic diversification, for instance, through cross-coupling reactions.
This document provides a detailed guide to the selective oxidation of 6-Bromo-2,3-dichlorobenzyl alcohol. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a choice of protocols to suit different laboratory constraints and substrate sensitivities. We will explore two robust and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and a TEMPO-catalyzed aerobic oxidation.
Chemical Principles and Method Selection
The primary challenge in oxidizing a primary alcohol like this compound is preventing over-oxidation to the corresponding carboxylic acid. This requires the use of mild and selective oxidizing agents.[1][2] Traditional methods often employed toxic heavy metals like chromium.[3][4][5][6][7] Modern synthetic chemistry, however, favors greener and more efficient alternatives.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[8][9] This method is renowned for its mild reaction conditions, broad functional group tolerance, and typically rapid reaction times.[8][9] The reaction is generally performed at room temperature in chlorinated solvents like dichloromethane (DCM).[8] A key advantage is that it avoids the use of toxic chromium-based reagents.[8] The mechanism involves the formation of a periodinane intermediate, which then undergoes an intramolecular elimination to yield the aldehyde.[2][10]
TEMPO-Catalyzed Aerobic Oxidation
A greener alternative to stoichiometric oxidants is the use of catalytic systems that employ a terminal oxidant like molecular oxygen from the air.[11] The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly effective catalyst for the selective oxidation of primary alcohols.[12][13] In the presence of a co-catalyst, often a copper salt, TEMPO is oxidized to the active oxoammonium ion, which in turn oxidizes the alcohol to the aldehyde.[14] The reduced TEMPO is then re-oxidized by the terminal oxidant, completing the catalytic cycle. This method is advantageous due to its use of air as the ultimate oxidant, producing water as the primary byproduct.[11]
The choice between these methods may depend on factors such as scale, sensitivity of other functional groups in the molecule, and considerations of "green chemistry".
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is well-suited for small to medium-scale synthesis where mild conditions and rapid conversion are desired.
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction completion.
-
Work-up and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture) and stir vigorously for 15-20 minutes to reduce any unreacted DMP.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with the saturated NaHCO₃/Na₂S₂O₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Bromo-2,3-dichlorobenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aldehyde.
Protocol 2: TEMPO-Catalyzed Aerobic Oxidation
This protocol is an excellent example of green chemistry, suitable for various scales, and avoids stoichiometric heavy metal oxidants.
Materials and Reagents:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Copper(I) bromide (CuBr) or other suitable copper(I) salt
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH₃CN) or another suitable solvent
-
Pentane
-
Diatomaceous earth (Celite®)
Step-by-Step Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), TEMPO (0.01-0.05 eq), Copper(I) bromide (0.05-0.10 eq), and 2,2'-bipyridine (0.05-0.10 eq).
-
Reaction Initiation: Add acetonitrile as the solvent to achieve a concentration of 0.1-0.5 M. Begin vigorous stirring and add N-Methylimidazole (0.10-0.20 eq). The flask should be open to the air (or an air balloon can be attached) to provide the oxygen source. A distinct color change, often to a deep red-brown, indicates the initiation of the catalytic cycle.[15]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. A color change from red-brown to a turbid green often signifies the complete consumption of the starting alcohol.[15] Reaction times can range from 30 minutes to a few hours.[15]
-
Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Alternatively, for some systems, precipitation of the product by adding a non-polar solvent like pentane and subsequent filtration can yield a pure product.[15]
Data Summary and Comparison
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-Catalyzed Aerobic Oxidation |
| Oxidant | Stoichiometric (DMP) | Catalytic (TEMPO) with Air (O₂) |
| Reagent Toxicity | Moderate; avoids heavy metals | Low; "green" reagents |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Typically 1-3 hours | Typically 0.5-4 hours |
| Work-up | Involves quenching with Na₂S₂O₃ and washing | Simpler aqueous work-up |
| Key Advantages | Very mild, reliable, fast, broad functional group tolerance[8][9] | Environmentally friendly, catalytic, uses air as oxidant[11] |
| Considerations | DMP can be sensitive to moisture and potentially explosive if impure[16] | Requires optimization of catalyst and ligand loading |
Visualizing the Workflow
General Experimental Workflow
The following diagram outlines the general process from starting material to the purified product, applicable to both protocols with variations in the reaction and work-up steps.
Caption: General workflow for the oxidation of this compound.
Dess-Martin Oxidation Mechanism Overview
This diagram illustrates the key steps in the oxidation of an alcohol using Dess-Martin Periodinane.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
References
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- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, ACS Publications. [Link]
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Alcohol to Aldehyde - Common Conditions. (n.d.). Retrieved from [Link]
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Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
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PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent: Explanation by Dr. Tanmoy Biswas. (2023). YouTube. Retrieved from [Link]
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Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. Retrieved from [Link]
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2,3-Dichlorobenzaldehyde | CAS#:6334-18-5. (n.d.). Chemsrc. Retrieved from [Link]
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oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]
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m-CHLOROPHENYLMETHYLCARBINOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016). YouTube. Retrieved from [Link]
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Application Notes and Protocols for 6-Bromo-2,3-dichlorobenzyl Alcohol in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2,3-dichlorobenzyl alcohol, a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis. While direct literature on this specific molecule is limited, its utility can be confidently extrapolated from the well-established chemistry of its functional groups and structurally similar compounds. This document details the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role in the synthesis of complex molecules relevant to the pharmaceutical and drug development sectors. Detailed, field-proven protocols for its synthesis and key transformations are provided, alongside a critical analysis of the strategic considerations for its use. The application of a closely related analogue in the synthesis of the platelet-reducing agent Anagrelide is presented as a case study to highlight the potential of this structural motif in medicinal chemistry.
Introduction and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a hydroxymethyl group and three halogen substituents (one bromine, two chlorine) on the benzene ring. This unique substitution pattern imparts a distinct combination of reactivity and physicochemical properties. The benzylic alcohol moiety serves as a handle for a variety of classical transformations, while the carbon-bromine bond is a prime site for modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atoms modulates the reactivity of the entire molecule.
While extensive experimental data for this compound is not publicly available, its properties can be estimated based on analogous compounds.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | 2-Bromobenzyl alcohol | 2,4-Dichlorobenzyl alcohol | This compound (Estimated) |
| Molecular Formula | C₇H₇BrO | C₇H₆Cl₂O | C₇H₅BrCl₂O |
| Molecular Weight ( g/mol ) | 187.03 | 177.03 | 255.92 |
| Appearance | Colorless to light yellow liquid | Solid | Expected to be a solid |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 6-Bromo-2,3-dichlorobenzaldehyde.[1][2] This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of this compound.[1][2]
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Applications in Organic Synthesis: The Alcohol Moiety
The primary alcohol of this compound is a versatile functional group that can undergo a range of transformations.
Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.[3][4][5]
-
To Aldehyde: Milder reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation.[4]
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will fully oxidize the alcohol to the carboxylic acid.[1][4]
Caption: Oxidation pathways of this compound.
Protocol 3.1.1: Oxidation to 6-Bromo-2,3-dichlorobenzaldehyde using PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
Conversion to 6-Bromo-2,3-dichlorobenzyl Chloride
The hydroxyl group can be converted into a good leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[1][6]
Protocol 3.2.1: Synthesis of 6-Bromo-2,3-dichlorobenzyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether or toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzyl chloride is often used without further purification.
Williamson Ether Synthesis
The alcohol can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form a variety of ethers.[7][8][9][10][11] This is also the fundamental reaction for its use in protecting group chemistry.[12]
Applications in Organic Synthesis: The Aryl Bromide Moiety
The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, allowing for selective reaction at the bromine position.[13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.[15][16][17][18][19] This would allow the synthesis of various biaryl structures from this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynyl arenes.[13][20][21]
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine, providing a route to substituted anilines.[22][23][24][25][26]
Caption: Potential cross-coupling reactions at the C-Br bond.
Case Study: Synthesis of Anagrelide Intermediate
The synthetic utility of the 2,3-dichloro-6-substituted benzyl scaffold is exemplified in the synthesis of Anagrelide, a drug used to treat thrombocythemia. A key intermediate, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, is synthesized from 2,3-dichloro-6-nitrobenzyl alcohol.[27][28][29][30][31][32] This demonstrates the industrial relevance of this substitution pattern. The synthesis involves the conversion of the alcohol to a better leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution with glycine ethyl ester.[28][29]
This process highlights a strategic approach where the benzyl alcohol is first activated and then coupled with a nitrogen nucleophile, a transformation directly analogous to the potential applications of this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its two primary reactive sites—the hydroxyl group and the carbon-bromine bond—can be manipulated through a wide array of well-established synthetic methodologies. The protocols and applications detailed in this guide, though often based on the chemistry of analogous compounds, provide a robust framework for researchers and drug development professionals to utilize this compound in the synthesis of complex and potentially bioactive molecules. The successful application of a closely related nitro-analogue in the synthesis of a commercial pharmaceutical underscores the potential of this structural motif in medicinal chemistry.
References
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- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene. BenchChem.
- Google Patents. (n.d.). AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
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European Patent Office. (n.d.). METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 - EPO. Retrieved January 19, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
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-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]
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Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
- Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1636-1643.
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Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 19, 2026, from [Link]
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Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved January 19, 2026, from [Link]
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PharmaCompass. (n.d.). Ethyl N-(2.3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride. Retrieved January 19, 2026, from [Link]
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Filo. (2024, November 22). Benzyl alcohol to Benzyl Chloride ethanol to Bromoethane. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved January 19, 2026, from [Link]
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Filo. (2025, September 14). How are the following conversions carried out? (i) Benzyl chloride to... Retrieved January 19, 2026, from [Link]
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Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube. [Link]
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Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved January 19, 2026, from [Link]
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Applications of Halogenated Benzyl Alcohols in Medicinal Chemistry
An Application & Protocol Guide for Researchers
This guide provides an in-depth exploration of halogenated benzyl alcohols, a class of compounds whose strategic importance in medicinal chemistry is rapidly growing. We will move beyond a simple cataloging of facts to delve into the causality behind their utility, offering both foundational knowledge and field-proven protocols for their synthesis and evaluation. This document is designed for researchers, scientists, and drug development professionals aiming to harness the unique potential of these versatile molecules.
Introduction: The Strategic Value of Halogenation in Drug Design
The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a cornerstone of modern medicinal chemistry.[1] This strategy is employed to meticulously sculpt a molecule's properties, enhancing its therapeutic potential. Halogenation can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Halogenated benzyl alcohols are exemplary building blocks that leverage these principles. Their utility arises from the interplay between the hydroxyl group, a classic hydrogen bond donor/acceptor, and the halogen atom, which can participate in both hydrophobic and more nuanced "halogen bonding" interactions.[1][3] These interactions are critical for molecular recognition at the active sites of enzymes and receptors, making this class of compounds a fertile ground for discovery.[1]
Section 1: Halogenated Benzyl Alcohols as Bioactive Agents
While often viewed as synthetic intermediates, halogenated benzyl alcohols and their derivatives possess intrinsic biological activities that are of significant therapeutic interest.
Antimicrobial Applications
A growing body of evidence highlights the potent antimicrobial properties of halogenated benzyl alcohol derivatives.[4][5] These compounds have demonstrated efficacy against clinically significant bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.[1][6]
Mechanism of Action: The antibacterial action is believed to be multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane's integrity, leading to cell lysis.[7] Furthermore, computational docking studies have proposed a more specific mechanism: the inhibition of essential bacterial enzymes.[1] One such target is glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme critical for the biosynthesis of the bacterial cell wall.[1] By binding to the active site of this enzyme, the compounds block the production of key cell wall components, compromising structural integrity and leading to bacterial death.[1]
Caption: Proposed antibacterial mechanisms of halogenated benzyl alcohols.
Quantitative Data Summary: Antibacterial Activity
| Compound Type | Target Organism | Activity Noted | Reference |
| Benzyl Alcohol Derivatives | S. aureus (Gram-positive) | Concentration-dependent inhibition | [1][6] |
| Benzyl Alcohol Derivatives | P. aeruginosa (Gram-negative) | Concentration-dependent inhibition | [1][6] |
| Halogenated Derivatives | Pathogenic Bacteria | Potency comparable to standard antibiotics | [1] |
Anticancer Applications
Certain substituted benzyl alcohols have emerged as promising candidates in oncology. A notable example is the marine-derived factor 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which has demonstrated significant anticancer activity against human glioblastoma cells in vitro.[8]
Mechanism of Action: Glioblastoma, an aggressive brain cancer, is often characterized by the overexpression of epidermal growth factor (EGF) receptors, which drives tumor growth.[8] DHMBA exerts its anticancer effects by modulating multiple critical signaling pathways that are downstream of this receptor.[8] Specifically, treatment with DHMBA was shown to:
-
Suppress Pro-Growth Signaling: It significantly decreases the levels of key proteins in the PI3K/Akt/mTOR and MAPK pathways, which are central promoters of cell proliferation.[8]
-
Activate Tumor Suppressors: It increases the levels of tumor suppressors p53, p21, and Rb, effectively applying brakes to the cancer cell cycle.[8]
-
Induce Apoptosis: It stimulates programmed cell death by increasing the levels of caspase-3 and cleaved caspase-3.[8]
-
Inhibit Metastasis: It reduces the adhesion and migration of cancer cells, key steps in tumor spread.[8]
Caption: DHMBA's disruption of glioblastoma cell signaling pathways.
Section 2: Halogenated Benzyl Alcohols as Synthetic Intermediates
The primary role of halogenated benzyl alcohols in medicinal chemistry is as versatile building blocks for constructing more complex active pharmaceutical ingredients (APIs).[9][10][11]
-
Fine-Tuning Reactivity and Properties: The electron-withdrawing or -donating nature of the halogen substituent alters the reactivity of both the alcohol and the aromatic ring, providing chemists with precise control over synthetic transformations.[12]
-
Scaffolds for Diverse APIs: These compounds serve as foundational scaffolds for a wide array of therapeutic agents and excipients used in topical, oral, and parenteral formulations.[10] For example, 2,3,5,6-Tetrafluorobenzyl Alcohol is a critical intermediate in the synthesis of the pyrethroid insecticide transfluthrin.[13] Similarly, other halogenated benzyl alcohols are used to create esters that are important insecticidal products.[14]
-
Protecting Groups: The benzyl group is a common protecting group for alcohols and amines in multi-step synthesis. Halogenation can modify the stability of the benzyl group, allowing for selective deprotection under specific conditions.
Section 3: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and evaluation of halogenated benzyl alcohols.
Protocol: Chemoselective Synthesis of 4-Chlorobenzyl Chloride
This protocol describes a rapid, high-yielding, and selective chlorination of a benzylic alcohol under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.[15][16] The method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO).[15]
Materials:
-
4-Chlorobenzyl alcohol
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (or Dichloromethane)
-
Water & Brine
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a solution of 4-chlorobenzyl alcohol (1.0 eq) in anhydrous DMSO (approx. 1 M concentration), add TCT (0.55 eq) portionwise at room temperature with stirring.
-
Causality Note: Using a slight excess of the alcohol ensures the complete consumption of the chlorinating agent. TCT is the chlorine source, while DMSO acts as a catalyst to form a reactive intermediate.[16]
-
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-40 minutes).[15]
-
Workup: Upon completion, quench the reaction by adding deionized water. Extract the product into an organic solvent like diethyl ether (3x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorobenzyl chloride.
-
Analysis: Purify further by column chromatography if necessary and confirm the structure and purity via NMR and/or GC-MS. Yields are typically >95%.[9][15]
Caption: Workflow for the chemoselective chlorination of a benzyl alcohol.
Protocol: Evaluation of Antibacterial Activity (MIC Assay)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a standard measure of antimicrobial efficacy.
Materials:
-
Synthesized halogenated benzyl alcohol derivative
-
Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Amoxicillin)
-
Negative control (DMSO or solvent used for compound)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to positive and negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a plate reader.
-
Trustworthiness Note: Including positive and negative controls is essential to validate the assay. The positive control ensures the bacteria are susceptible to a known antibiotic, while the negative control confirms the solvent has no inhibitory effect and that the bacteria are viable.
-
Section 4: Structure-Activity Relationships (SAR)
Understanding the SAR of halogenated benzyl alcohols is key to rationally designing more potent and selective compounds.[17]
-
Halogen Type and Position: The nature of the halogen (F, Cl, Br, I) and its position on the aromatic ring significantly impact activity. Fluorine, for instance, can increase metabolic stability and binding affinity due to the strength of the C-F bond and its ability to modulate pKa.[2][13] The position (ortho, meta, para) affects the molecule's conformation and its ability to form key interactions, such as intramolecular hydrogen bonds with the hydroxyl group.[18][19]
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross bacterial cell membranes.[1] However, an optimal level of lipophilicity is required, as excessive hydrophobicity can lead to poor solubility and off-target toxicity.
-
Electronic Effects: Electron-withdrawing halogens can influence the acidity of the hydroxyl proton and the electron density of the aromatic ring, which in turn affects how the molecule interacts with biological targets.[1]
Caption: Key factors in the structure-activity relationship (SAR).
References
- The Rising Profile of Halogenated Benzyl Alcohols in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
- A Comparative Guide to Greener Syntheses of Halogen
- The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.
- Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Thieme.
- Benzyl Alcohol Series. Sparrow Chemical.
- Petten, C. F., Kalviri, H. A., & Kerton, F. M. (2015). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. Sustainable Chemical Processes, 3(1), 16.
- Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimeris
- Benzyl alcohol derivatives and their use as antimicrobial agents. (2003).
- The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
- Examples of drug molecules with a benzyl alcohol motif.
- Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.
- PREPARATION OF HALOGENATED ALCOHOLS.
- Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed.
- Use of benzyl alcohol as a defoaming agent.
- Benzyl alcohol derivatives and their use as antimicrobial agents. (2003).
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Antibacterial activity of benzyl alcohol derivatives a.
- Structure Activity Rel
- Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols.
- Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. (2020).
- OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. (2025).
- Chemical Transformations of Benzyl Alcohol Caused by
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Organic Mechanism - Benzylic Bromin
- Neudecker, T., Lutz, D., Eder, E., & Henschler, D. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical Pharmacology, 29(19), 2611-7.
- Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide.
- What is the mechanism of Benzyl Alcohol? (2024).
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6-Bromo-2,3-dichlorobenzyl alcohol: A Versatile Building Block for the Synthesis of Novel Compounds
Introduction: Unveiling the Potential of a Polysubstituted Aromatic Core
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel molecules with tailored properties are paramount. Chemical building blocks—small, reactive molecules—are the foundational elements in this creative process.[1][2][3][4][5] 6-Bromo-2,3-dichlorobenzyl alcohol emerges as a particularly intriguing building block due to its unique arrangement of functional groups and substituents. The presence of a reactive benzylic alcohol, a versatile aryl bromide, and two electron-withdrawing chlorine atoms on a benzene ring offers a platform for diverse and selective chemical transformations.
This technical guide provides an in-depth exploration of this compound as a precursor for novel compound synthesis. We will delve into its preparation and detail a range of synthetic applications, complete with step-by-step protocols. The causality behind experimental choices will be elucidated, providing researchers, scientists, and drug development professionals with the practical insights needed to leverage this compound's full potential.
Physicochemical Properties and Structural Features
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with related compounds.[6]
| Property | Predicted/Estimated Value | Rationale and Significance |
| Molecular Formula | C₇H₅BrCl₂O | Confirmed by atomic composition. |
| Molecular Weight | ~255.92 g/mol | High molecular weight for a building block, contributing to the lipophilicity of its derivatives. |
| Appearance | Predicted to be a solid at room temperature | Based on analogous polysubstituted benzyl alcohols. |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, Methanol) and insoluble in water. | The aromatic ring and halogens confer nonpolar character, while the hydroxyl group provides some polarity. |
| Reactivity | Features a primary benzylic alcohol and an aryl bromide. The C-Br bond is more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the halogens influences the reactivity of the alcohol and the aromatic ring. | This differential reactivity is key to its utility as a versatile building block. |
Synthesis of this compound
A plausible and common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.[4][7][8] Therefore, this compound can be synthesized from 6-bromo-2,3-dichlorobenzaldehyde. The precursor aldehyde itself can be prepared from 2,3-dichlorotoluene through bromination followed by oxidation.
Protocol 1: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
This protocol describes the reduction of the aldehyde to the primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
After the complete addition of NaBH₄, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Causality: The bicarbonate wash removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.
Caption: General workflow for the reduction of the corresponding benzaldehyde.
Synthetic Applications: Transformations of the Benzylic Alcohol Moiety
The primary alcohol group in this compound is a versatile handle for a variety of synthetic transformations.
Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of the benzyl alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant used.[9][10]
-
To Aldehyde: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, stopping the oxidation at the aldehyde stage. The presence of electron-withdrawing groups (the two chlorine atoms) on the benzene ring can make the oxidation slower compared to electron-rich benzyl alcohols.[11][12][13][14]
-
To Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the primary alcohol directly to a carboxylic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Causality: Anhydrous conditions are crucial as the presence of water can lead to over-oxidation to the carboxylic acid.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Caption: Oxidation pathways of this compound.
Etherification via Williamson Ether Synthesis
The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an ether. This is known as the Williamson ether synthesis.[15][16][17][18][19] This reaction is fundamental for creating a vast array of derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Schlenk flask, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Causality: The slow addition manages the hydrogen gas evolution from the deprotonation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., to 50 °C) until the starting alcohol is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conversion to 6-Bromo-2,3-dichlorobenzyl chloride
Conversion of the alcohol to the corresponding benzyl chloride creates a more reactive electrophile for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[10][20][21][22][23]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or DCM
-
Pyridine (catalytic amount, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of pyridine (optional, can accelerate the reaction).
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise. Causality: This reaction is exothermic and releases HCl and SO₂ gases, requiring a well-ventilated fume hood and controlled addition.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 6-bromo-2,3-dichlorobenzyl chloride. This product is often used in the next step without further purification.
Synthetic Applications: Transformations of the Aryl Bromide Moiety
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the 6-position.[1][24]
Suzuki-Miyaura Coupling
This powerful reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[2][25][26][27][28]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask, reflux condenser, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3][5][29][30][31]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the solvent/base mixture.
-
Degas the solution by bubbling with an inert gas for 20 minutes.
-
Under an inert atmosphere, add the palladium catalyst and CuI.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a strong, non-nucleophilic base.[9][32][33]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
In a Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill with inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and finally the base (1.4 eq). Causality: The base is added last to prevent premature decomposition of the catalyst or reactants.
-
Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Caption: Key cross-coupling reactions at the C-Br bond.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in several fields:
-
Medicinal Chemistry: The introduction of diverse substituents through the described reactions allows for the rapid generation of libraries of novel compounds for biological screening.[34][35][36] The polysubstituted benzene core is a common scaffold in many bioactive molecules. For instance, halogenated benzyl alcohols and their derivatives are known to possess antimicrobial properties.[29]
-
Protecting Group Chemistry: The 6-bromo-2,3-dichlorobenzyl group can be used as a protecting group for alcohols. It is installed via Williamson ether synthesis and is stable to a range of conditions. Its removal can be achieved through standard hydrogenolysis, and the halogen substituents can potentially offer orthogonal deprotection strategies.[37][38][39]
-
Materials Science: Aryl-alkyne and bi-aryl structures, synthesized via Sonogashira and Suzuki couplings respectively, are fundamental components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its two distinct reactive centers—the benzylic alcohol and the aryl bromide—can be manipulated selectively under different reaction conditions. This guide has provided a comprehensive overview of its synthesis and key transformations, supported by detailed protocols. The ability to perform oxidations, etherifications, nucleophilic substitutions, and a variety of palladium-catalyzed cross-coupling reactions makes this compound an excellent starting point for the synthesis of complex molecules. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens up a vast chemical space for exploration and innovation.
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Taylor & Francis Online. (n.d.). Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Retrieved from [Link]
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ScienceDirect. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohol with electron-withdrawing group... Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]
-
Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. Retrieved from [Link]
-
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 2,3-Dichlorobenzaldehyde. Retrieved from [Link]
-
YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]
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EPFL. (n.d.). Medicinal chemistry: concepts and case studies from the pharmaceutical industry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Bromo-2,3-dichlorobenzyl alcohol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 6-Bromo-2,3-dichlorobenzyl alcohol (CAS No. 1807009-09-1)[1]. The methodologies and troubleshooting advice herein are designed to ensure the attainment of high-purity material, a critical prerequisite for successful downstream applications in medicinal chemistry and materials science.
The purification of halogenated aromatic compounds can be non-trivial. Impurities arising from the synthesis, such as unreacted starting materials, over-halogenated species, or byproducts like ethers and aldehydes, can significantly impact the compound's physical properties and reactivity.[2][3] This guide emphasizes a logical, evidence-based approach to purification, focusing on the principles behind each technique to empower scientists to adapt and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems that may arise during the purification of this compound. The table below outlines potential causes and provides actionable, rationale-based solutions.
| Observed Problem | Potential Cause(s) | Corrective Action & Rationale |
| Low Purity After Purification | 1. Inappropriate Purification Technique: The chosen method (e.g., recrystallization) may not have sufficient resolving power for the specific impurities present. 2. Co-elution of Impurities: During column chromatography, the solvent system (mobile phase) may not provide adequate separation between the product and a key impurity.[2] 3. Impurity Entrapment: During recrystallization, rapid crystal formation can trap mother liquor and impurities within the crystal lattice.[4] | 1. Rationale-Driven Method Selection: Assess the nature of the impurities. If impurities have significantly different polarities from the target alcohol, column chromatography is the superior choice.[5] If the product is a solid and impurities are present in small amounts, recrystallization is a viable, scalable option. 2. Optimize Mobile Phase: Utilize Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for a system that provides a clear separation (ΔRf > 0.2) between your product and visible impurities. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity (e.g., adding ethyl acetate), is often effective.[2][6] 3. Ensure Slow Crystallization: Dissolve the crude material in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. This promotes the formation of a pure, well-ordered crystal structure.[4] |
| Oily Product Instead of Crystalline Solid (Oiling Out) | 1. High Impurity Load: Significant quantities of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid. 2. Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the compound. 3. Rapid Cooling: Cooling the solution too quickly can lead to supersaturation where the product comes out of solution faster than it can form an ordered crystal lattice.[4] | 1. Preliminary Purification: Before recrystallization, perform a liquid-liquid wash. A wash with a dilute sodium bicarbonate solution can remove acidic impurities, while a sodium bisulfite wash can remove residual aldehyde starting materials.[2] This initial cleanup can significantly improve crystallization behavior. 2. Select an Appropriate Solvent: Choose a solvent or solvent system with a boiling point lower than the expected melting point of the pure compound. 3. Reduce Cooling Rate & Concentration: Add a small amount of additional hot solvent to slightly decrease the saturation level. Ensure the flask is allowed to cool slowly on a countertop, insulated by a few paper towels, before moving to a colder environment.[4] If oiling persists, column chromatography is the recommended alternative. |
| Poor Recovery After Recrystallization | 1. Excessive Solvent Use: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, even at low temperatures.[2][6] 2. Inadequate Solvent System: The compound may be too soluble in the chosen solvent, even when cold. 3. Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during a hot filtration step. | 1. Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise until the solid just dissolves. This ensures the solution is saturated at high temperature, maximizing yield upon cooling.[7] 2. Employ a Solvent/Anti-Solvent System: Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow to cool slowly. A common system for benzyl alcohols is Ethyl Acetate/Hexanes. 3. Pre-heat Equipment: Before a hot filtration, pre-heat the filter funnel and receiving flask with steam or in an oven. Add a small excess of hot solvent to the solution just before filtering to account for evaporation and prevent premature crystallization.[6] |
| Product Degradation During Purification | 1. Thermal Instability: Prolonged exposure to high temperatures during distillation or recrystallization can cause decomposition. 2. Acid/Base Sensitivity: Residual acidic or basic catalysts from the synthesis can promote degradation, especially when heated.[2] 3. Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography. | 1. Use Milder Heating: Employ a water bath for heating instead of a heating mantle for better temperature control during recrystallization. If distillation is required for an intermediate, use vacuum distillation to lower the boiling point.[8] 2. Neutralize Crude Product: Perform an aqueous wash (e.g., with dilute NaHCO₃ for acids or dilute NH₄Cl for bases) to neutralize the crude material before proceeding with purification.[2] 3. Use Deactivated Silica: If degradation on a column is suspected, use deactivated (neutral) silica gel or alumina. Alternatively, the column can be run quickly (flash chromatography) to minimize contact time.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound? A1: The impurity profile depends heavily on the synthetic route. If prepared by the reduction of 2-Bromo-2,3-dichlorobenzaldehyde, common impurities include unreacted aldehyde, the corresponding carboxylic acid (from over-oxidation of the aldehyde), and potentially di-benzyl ether byproducts formed via side reactions.[2][10] If synthesized via bromination of 2,3-dichlorobenzyl alcohol, one might find unreacted starting material or over-brominated aromatic rings.
Q2: Which analytical techniques are best suited to assess the purity of this compound? A2: For routine monitoring during purification, Thin-Layer Chromatography (TLC) is indispensable for its speed and low cost.[11] To establish the final purity and quantify impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2] To confirm the structural identity of the purified product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[12]
Q3: How do I select an appropriate solvent for recrystallization? A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][13] The impurities should either be completely soluble or completely insoluble in the solvent at all temperatures. A good practice is to perform a small-scale solvent screen using test tubes with a few milligrams of your crude product and various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, and mixtures thereof).[2]
Q4: My compound appears pure by TLC, but the NMR spectrum shows minor impurities. What should I do? A4: This indicates the presence of impurities that have a similar Rf value to your product under the TLC conditions used. You can try developing a new TLC mobile phase with different polarity or using a different solvent system (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate) to achieve separation. Re-purification by column chromatography using this optimized solvent system is recommended. Alternatively, if the impurity level is very low, a second recrystallization may be sufficient.
Q5: How can I remove a bis(6-bromo-2,3-dichlorobenzyl) ether impurity? A5: The ether byproduct is significantly less polar than the desired benzyl alcohol due to the absence of the hydroxyl group's hydrogen-bonding capability. Therefore, column chromatography on silica gel is the most effective method for its removal. The less polar ether will elute from the column much faster than the more polar alcohol, allowing for a clean separation. A mobile phase of ethyl acetate in hexanes is a good starting point.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for crude this compound that is a solid and contains a relatively low level of impurities.
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., a heptane/ethyl acetate mixture) dropwise. Heat the tube until the solid dissolves. Allow it to cool to room temperature. The ideal solvent will show poor solubility when cold and high solubility when hot, forming well-defined crystals upon cooling.[2]
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent system and heat the mixture to boiling (using a water bath or hot plate) with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and fluted filter paper and pour the hot solution through into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method, suitable for purifying oily crude products or separating mixtures with closely related polarities.[14]
-
TLC Analysis: Dissolve a small amount of the crude material and spot it on a TLC plate. Elute with various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives the product an Rf value of approximately 0.3-0.4 and separates it from impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column, ensuring uniform packing without air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by making a solution, adding silica, and evaporating the solvent. Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar solvent determined from TLC analysis. Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This gradient elution will move compounds down the column at different rates.[2]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis & Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
References
- Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds.
- askIITians. (n.d.). Purification of organic compounds.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem. (2025). Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide.
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
- Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-3,6-dichlorobenzyl Alcohol and Related Isomers.
- Kocielnik, M., et al. (n.d.). Separation techniques: Chromatography. PMC - NIH.
- Matrix Scientific. (n.d.). 1807009-09-1 Cas No. | this compound.
- Benchchem. (2025). Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
- GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
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Technical Support Center: Optimizing the Synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific experimental hurdles you might encounter during the synthesis of this compound. The primary and most direct synthetic route involves the reduction of a suitable precursor, either 6-Bromo-2,3-dichlorobenzaldehyde or 6-Bromo-2,3-dichlorobenzoic acid.
Primary Synthetic Pathway: Reduction of Precursors
The reduction of the carbonyl group in 6-Bromo-2,3-dichlorobenzaldehyde or the carboxylic acid group in 6-bromo-2,3-dichlorobenzoic acid is the most common final step in the synthesis of the target alcohol.
dot
Caption: Synthetic workflow for this compound.
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low Conversion of Aldehyde/Acid to Alcohol | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade with improper storage. More powerful reducing agents like Lithium Aluminum Hydride (LAH) are highly moisture-sensitive. 2. Insufficient Reducing Agent: Stoichiometry may be inadequate to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use a fresh batch of the reducing agent. For moisture-sensitive agents, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar equivalents of the reducing agent. A common practice is to use 1.1 to 1.5 equivalents for aldehydes and a larger excess for carboxylic acids.[1] 3. While NaBH₄ reductions are often performed at 0°C to control exothermicity, allowing the reaction to warm to room temperature can improve conversion.[2] |
| Formation of Impurities | 1. Over-reduction: If other reducible functional groups are present, they may also be reduced. 2. Unreacted Starting Material: Incomplete reaction leads to contamination of the product with the starting aldehyde or acid. 3. Side reactions from Grignard synthesis of precursor: If the precursor aldehyde was synthesized via a Grignard reaction, impurities from that step may carry over. | 1. Choose a chemoselective reducing agent. NaBH₄ is generally preferred for reducing aldehydes as it is milder and will not typically reduce other functional groups like esters or amides.[3] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup.[1] 3. Purify the aldehyde precursor before the reduction step. Column chromatography is often effective. |
| Difficult Purification | 1. Emulsion during workup: The presence of salts and fine precipitates can lead to the formation of stable emulsions during aqueous extraction. 2. Co-elution of impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. 3. Product is an oil instead of a solid: The presence of impurities can lower the melting point of the final product, preventing crystallization. | 1. Add brine (saturated NaCl solution) during the extraction to break up emulsions. Filtering the reaction mixture through a pad of celite before extraction can also help remove fine solids.[4] 2. Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar to a more polar solvent system can improve separation. 3. If the product is an oil, try recrystallization from a different solvent system. It may be necessary to purify by column chromatography first to remove impurities that inhibit crystallization. |
Frequently Asked Questions (FAQs)
Q1: Which precursor is better for the synthesis of this compound: the aldehyde or the carboxylic acid?
A1: The choice of precursor often depends on the availability and cost of the starting materials. The reduction of an aldehyde is generally a more straightforward and higher-yielding reaction than the reduction of a carboxylic acid.[3] Aldehydes can be reduced with mild and selective reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents. Carboxylic acids require stronger reducing agents like lithium aluminum hydride (LAH) or borane (BH₃), which are less selective and require more stringent anhydrous conditions.
Q2: How can I synthesize the precursor, 6-Bromo-2,3-dichlorobenzaldehyde?
A2: A common route to substituted benzaldehydes is through a Grignard reaction.[5][6] This would involve the regioselective formation of a Grignard reagent from a dihalo-substituted precursor like 1,4-dibromo-2,3-dichlorobenzene, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The reactivity of halogens in Grignard formation is I > Br > Cl > F, so the bromine will react preferentially.[7] Alternatively, one could start with 2,3-dichlorotoluene, perform a bromination, and then oxidize the resulting benzyl bromide to the aldehyde.[8]
Q3: What are the key parameters to control during a Grignard reaction for the aldehyde synthesis?
A3: Grignard reactions are highly sensitive to moisture and air. Key parameters to control are:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: The reaction between magnesium turnings and the organohalide can sometimes be difficult to initiate. A crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[5]
-
Temperature Control: The reaction is exothermic and should be controlled with an ice bath, especially during the addition of the organohalide and the subsequent electrophile (DMF).
Q4: How can I effectively monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with potassium permanganate can help visualize the alcohol product, which will appear as a yellow spot on a purple background.
Q5: Are there any "greener" or more sustainable methods for this synthesis?
A5: Biocatalytic methods are an emerging area for the synthesis of alcohols.[9] The use of enzymes or whole-cell systems like baker's yeast can reduce ketones and aldehydes to alcohols under mild, aqueous conditions. While a specific protocol for this compound may not be established, exploring biocatalysis could be a viable green chemistry approach.
Experimental Protocols
General Protocol for the Reduction of 6-Bromo-2,3-dichlorobenzaldehyde with NaBH₄
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.[3]
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add deionized water or a weak acid (e.g., dilute HCl) to quench the excess NaBH₄ and any borate esters formed.[3]
-
Workup: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.[2]
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Precursor | Typical Solvent | Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde | Methanol, Ethanol | 0°C to RT | Mild, selective, easy workup | Not effective for carboxylic acids |
| Lithium Aluminum Hydride (LAH) | Aldehyde, Carboxylic Acid | THF, Diethyl Ether | 0°C to reflux | Highly reactive, reduces most carbonyls | Not selective, requires strict anhydrous conditions, hazardous workup |
| Borane (BH₃) | Carboxylic Acid | THF | 0°C to RT | Selective for carboxylic acids over esters | Requires careful handling (toxic, flammable gas) |
References
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- BenchChem. (2025). Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BenchChem. (2025). Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide.
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PubChem. (n.d.). 6-bromo-2,3-dichlorobenzoic acid. Retrieved from [Link].
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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PubChem. (n.d.). 3-bromo-2,6-dichlorobenzoic acid. Retrieved from [Link].
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link].
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ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link].
-
Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link].
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PubChem. (n.d.). 6-bromo-2,3-difluorobenzoic acid. Retrieved from [Link].
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Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link].
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde via Grignard Reaction.
-
PubChem. (n.d.). 3-Bromo-2,6-dichlorobenzoic acid. Retrieved from [Link].
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Technical Support Center: Bromination of 2,3-Dichlorobenzyl Alcohol
Welcome to the technical support center for the bromination of 2,3-dichlorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of 2,3-dichlorobenzyl alcohol, offering immediate, actionable solutions.
Question 1: My reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
Answer:
An incomplete reaction is a frequent issue, often stemming from several factors related to the reagents, conditions, or the inherent reactivity of your substrate.
-
Substrate Reactivity: The two chlorine atoms on the aromatic ring of 2,3-dichlorobenzyl alcohol are electron-withdrawing. This deactivates the ring and can make the benzylic proton less susceptible to abstraction, which is a key step in many bromination mechanisms.
-
Brominating Agent: The choice of brominating agent is critical.
-
N-Bromosuccinimide (NBS): This is a common and often preferred reagent for benzylic brominations as it provides a low, constant concentration of bromine, which can help to avoid side reactions.[1][2] If using NBS, the reaction often requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light (photo-irradiation).[3][4] Ensure your initiator is not expired and is used in an appropriate amount (typically 1-10 mol%).
-
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds via an SN2 mechanism. The electron-withdrawing nature of the dichlorinated ring may slow this reaction down.
-
Triphenylphosphine/N-Bromosuccinimide (Ph₃P/NBS): This combination is highly effective for converting alcohols to bromides, often under mild conditions.[5]
-
-
Reaction Conditions:
-
Temperature: Many bromination reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. For NBS brominations, refluxing in a solvent like carbon tetrachloride (though less common now due to toxicity) or cyclohexane is typical.[3][6]
-
Solvent: The choice of solvent can influence the reaction's success. Non-polar solvents are often used for radical brominations with NBS. For reactions with PBr₃, aprotic solvents like diethyl ether or THF are common.
-
Moisture: The presence of water can be detrimental, especially when using reagents like PBr₃, which will react with water. Ensure your glassware is dry and use anhydrous solvents.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your brominating agent and any initiators are fresh and have been stored correctly.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Add a Radical Initiator: If using NBS, ensure you have an adequate amount of a radical initiator, or expose the reaction to a UV lamp.
-
Switch Brominating Agent: If one method is consistently failing, consider an alternative brominating agent as outlined in the table below.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| NBS / Radical Initiator | Reflux in CCl₄ or cyclohexane | Selective for benzylic position | Can be slow, initiator required |
| PBr₃ | 0 °C to RT in an aprotic solvent | Effective for primary alcohols | Sensitive to moisture, can generate HBr |
| Ph₃P / NBS | RT in an aprotic solvent | Mild conditions, high yield | Stoichiometric triphenylphosphine oxide byproduct can complicate purification |
| HBr (aqueous) | Reflux | Inexpensive | Requires high temperatures, can lead to other side reactions |
Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge in the bromination of substituted benzyl alcohols. Understanding the potential side reactions is key to mitigating them.
Potential Side Products:
-
Over-bromination (Dibromination): The desired 2,3-dichlorobenzyl bromide can undergo a second bromination at the benzylic position to form 2,3-dichlorobenzal bromide. This is more likely if an excess of the brominating agent is used or if the reaction is left for too long.[7]
-
Ring Bromination: Although the dichlorinated ring is deactivated, electrophilic aromatic substitution can still occur, leading to the addition of a bromine atom to the aromatic ring. This is more probable when using molecular bromine (Br₂) directly, as it can generate electrophilic bromine species.
-
Oxidation of the Alcohol: The starting benzyl alcohol can be oxidized to 2,3-dichlorobenzaldehyde, especially if using certain brominating agents or in the presence of air and light.[8] Some brominating agents, in the absence of other reagents, can act as oxidants.[9]
-
Ether Formation: Under certain conditions, particularly if the reaction is heated for extended periods, self-condensation of the starting alcohol or reaction of the product bromide with the starting alcohol can lead to the formation of a dibenzyl ether.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent to ensure full conversion of the starting material, but avoid a large excess which can lead to over-bromination.
-
Use NBS: N-bromosuccinimide is often the reagent of choice to avoid ring bromination because it maintains a very low concentration of Br₂ throughout the reaction.[6][10]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to prevent the formation of byproducts. Avoid unnecessarily high temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
Purification: If side products are unavoidable, careful purification by column chromatography is often necessary. The polarity of the desired product, side products, and starting material should be different enough to allow for separation.
Visualizing the Reaction Pathways
Caption: Desired vs. Side Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude 2,3-dichlorobenzyl bromide?
A1: Purification of the crude product is crucial for obtaining a high-purity final compound.
-
Work-up: The initial work-up procedure is important. If you've used PBr₃, quenching with a mild base like sodium bicarbonate solution is necessary to neutralize any remaining acid.[11] For reactions involving triphenylphosphine, much of the triphenylphosphine oxide byproduct can be removed by crystallization from a non-polar solvent like hexane, as the oxide is often insoluble.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying 2,3-dichlorobenzyl bromide from unreacted starting material and side products.[11] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an excellent final purification step.[11][12]
Q2: My purified product is unstable and decomposes over time. How can I store it properly?
A2: Benzyl bromides, in general, can be lachrymatory and are often sensitive to light, moisture, and heat.
-
Storage Conditions: Store the purified 2,3-dichlorobenzyl bromide in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator or freezer. Protecting it from light by using an amber-colored vial or wrapping the container in aluminum foil is also recommended.
-
Purity: Impurities can sometimes catalyze decomposition. Ensure your product is as pure as possible before long-term storage.
Q3: Can I use this bromination procedure for other substituted benzyl alcohols?
A3: The general principles discussed here are applicable to other substituted benzyl alcohols. However, the nature and position of the substituents on the aromatic ring will significantly impact the reaction.
-
Electron-donating groups (e.g., methoxy, alkyl) will activate the ring, making ring bromination a more likely side reaction. They may also stabilize a benzylic carbocation intermediate, potentially favoring SN1-type mechanisms.
-
Electron-withdrawing groups (e.g., nitro, cyano) will deactivate the ring, making the reaction more sluggish, similar to the case of 2,3-dichlorobenzyl alcohol.[13]
It is always advisable to perform a small-scale test reaction to optimize the conditions for each new substrate.
Experimental Workflow for Bromination using PBr₃
Caption: Workflow for PBr₃ Bromination.
References
- Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. RSC Publishing.
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
National Institutes of Health. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
PrepChem.com. Preparation of benzyl alcohol. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. [Link]
-
Taylor & Francis Online. (2011, January 6). An Efficient and Fast Method for the Preparation of Benzylic Bromides. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
Wikipedia. Wohl–Ziegler bromination. [Link]
- Google Patents. US3969403A - Process for preparation of 2-methoxy-3,6-dichloro-benzoic acid.
-
PubMed Central. (2022, January 26). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]
-
Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]
- Google Patents.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
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optimizing reaction conditions for 6-Bromo-2,3-dichlorobenzyl alcohol
An in-depth guide to the synthesis and purification of 6-Bromo-2,3-dichlorobenzyl alcohol, designed for chemistry professionals. This document provides detailed synthetic protocols, troubleshooting guides for common experimental issues, and extensive FAQs to support your research and development efforts.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is structured to provide you with not just procedural steps but a deep understanding of the reaction principles, enabling you to troubleshoot and optimize your synthesis effectively. This compound is a valuable substituted aromatic building block, and mastering its synthesis is key to its application in complex molecule development.
While direct literature for this specific molecule is sparse, the protocols and guidance provided here are built upon well-established chemical principles and extensive data from structurally analogous compounds.[1]
Section 1: Recommended Synthetic Pathway & Mechanism
The most reliable and common method for preparing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.[1][2] Therefore, the recommended synthetic route for this compound is the chemical reduction of 6-Bromo-2,3-dichlorobenzaldehyde.
Reaction Mechanism: Hydride Reduction
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄), to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final benzyl alcohol product. Sodium borohydride is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its excellent safety profile compared to stronger reducing agents like lithium aluminum hydride (LAH).
Caption: Mechanism of aldehyde reduction to a benzyl alcohol.
Section 2: Detailed Experimental Protocol
This protocol is a robust starting point and may require minor optimization based on your specific lab conditions and reagent purity.
Protocol: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
Materials:
-
6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) in methanol (approx. 0.2-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the hydride.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes.[2] Maintain the temperature below 5 °C during the addition. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.[1] A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).[2]
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts) and then with brine (to aid in phase separation and remove bulk water).[2][3]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[3]
-
Purification: The crude product should be purified by column chromatography or recrystallization as detailed in the purification section.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification.
Troubleshooting Synthesis (Reduction of Aldehyde)
| Problem Encountered | Potential Cause(s) | Troubleshooting Action & Scientific Rationale |
| Incomplete Reaction / Low Conversion | 1. Insufficient Reducing Agent: NaBH₄ may have degraded due to improper storage (exposure to moisture).2. Low Reaction Temperature: Reaction may be sluggish at very low temperatures after the initial addition.3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use Fresh Reagent/Increase Equivalents: Use freshly opened NaBH₄ or increase the equivalents to 1.5 eq. Rationale: NaBH₄ is hygroscopic and loses its reducing power over time.2. Allow to Warm: Ensure the reaction is allowed to stir at room temperature after the addition phase. Rationale: Increased thermal energy provides the necessary activation energy for the reaction to complete.3. Extend Reaction Time: Increase the stirring time at room temperature and monitor closely by TLC. |
| Formation of Unknown Impurities | 1. Impure Starting Material: The starting aldehyde may contain impurities that carry through.2. Side Reactions: Although rare with NaBH₄, certain conditions could lead to minor byproducts. | 1. Verify Starting Material Purity: Analyze the 6-Bromo-2,3-dichlorobenzaldehyde by ¹H NMR or GC before starting. Rationale: Garbage in, garbage out. A clean starting material is essential for a clean reaction.2. Maintain Low Temperature During Addition: Ensure the temperature is strictly controlled during NaBH₄ addition. Rationale: Prevents potential side reactions by minimizing excess thermal energy. |
| Difficult Aqueous Workup / Emulsion | 1. Insufficient Brine Wash: Failure to break up the emulsion.2. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions. | 1. Add More Brine: Add a significant amount of brine and let the mixture stand. Rationale: Brine increases the ionic strength of the aqueous phase, forcing the organic molecules out and breaking the emulsion.2. Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent instead of methanol for the reduction? A1: Yes, ethanol or isopropanol are also suitable solvents for NaBH₄ reductions. However, methanol is often preferred due to its ability to dissolve NaBH₄ well and the ease of its removal under reduced pressure. Avoid aprotic solvents like THF or DCM for the reduction itself, as the reaction is significantly slower without a protic source to protonate the intermediate.
Q2: Is it possible to synthesize this compound via benzylic bromination of 2,3-dichloro-6-bromotoluene? A2: Yes, this is a viable alternative route. It involves the radical bromination of the toluene derivative using N-Bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis of the resulting benzyl bromide.[4] However, this route is more complex and prone to side reactions like di-bromination and ring bromination, making the aldehyde reduction the preferred method for simplicity and yield.[4]
Q3: My final product is a persistent oil instead of a solid. What should I do? A3: An oily product often indicates the presence of impurities or residual solvent.[5] First, ensure all solvent is removed by placing the product under high vacuum for several hours. If it remains an oil, it contains impurities that are depressing the melting point. In this case, purification by column chromatography is the most effective method.[5] You can also try to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent (like hexanes) and then cooling it slowly, possibly scratching the inside of the flask with a glass rod to create nucleation sites.[5]
Q4: What are the key safety precautions for this synthesis? A4: The reaction of NaBH₄ with methanol and the subsequent water quench generates hydrogen gas, which is highly flammable. Always perform the reaction in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Section 4: Purification and Analysis
Proper purification is critical to obtaining high-quality this compound.
Troubleshooting Purification
Caption: Decision workflow for product purification.
Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of increasing polarity, starting with a low percentage of ethyl acetate in hexanes (e.g., 5% EtOAc) and gradually increasing the polarity based on TLC analysis of the fractions.
-
Collection & Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to yield the purified alcohol.
Analytical Characterization The purity of the final product should be assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick method for monitoring reaction progress and column fractions.[5]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Excellent quantitative methods for determining final product purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the product and identifies any impurities.[2]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that confirm the structure. The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms.[2]
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃) | Aromatic protons (Ar-H) will appear as distinct signals in the aromatic region (~7.0-7.6 ppm). The benzylic protons (-CH₂OH) will typically be a singlet around 4.7-4.9 ppm. The alcohol proton (-OH) will be a broad singlet whose chemical shift is concentration-dependent.[2] |
| ¹³C NMR (CDCl₃) | Expect distinct signals for the 6 aromatic carbons (with C-Br and C-Cl carbons being deshielded) and one signal for the benzylic carbon (-CH₂OH) around 60-65 ppm. |
| IR (KBr or neat) | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch), C-H stretching bands just below 3000 cm⁻¹, and C=C stretching bands in the 1400-1600 cm⁻¹ region for the aromatic ring. |
References
-
DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
- Google Patents. (n.d.). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
- Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
-
Snowhite Chemical Co., LTD. (n.d.). Benzyl alcohol preparation method. Retrieved from [Link]
Sources
Technical Support Center: Preventing Over-Bromination in Benzyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of brominated benzyl alcohol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution and benzylic bromination. Over-bromination is a common challenge that can significantly impact yield, purity, and downstream applications. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you achieve optimal, selective bromination.
Section 1: Understanding the Reaction Landscape
The bromination of benzyl alcohol can proceed via two primary pathways: electrophilic aromatic substitution on the benzene ring or free-radical substitution at the benzylic position. The desired product dictates the required reaction conditions. Over-bromination can occur in both scenarios, leading to di- or tri-substituted products, which are often difficult to separate from the desired mono-brominated compound.
Electrophilic Aromatic Bromination
In this reaction, an electrophile (Br+) attacks the electron-rich benzene ring.[1] The hydroxyl group (-OH) and the methylene group (-CH2OH) are ortho-, para-directing activators, meaning they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to themselves. Over-bromination is a common issue due to the activating nature of these substituents.
Benzylic Bromination
This pathway involves the substitution of a hydrogen atom on the benzylic carbon with a bromine atom. This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator.[2][3][4] The stability of the resulting benzyl radical makes this position particularly susceptible to substitution.[3][4]
Section 2: Troubleshooting Guide - Q&A Format
This section directly addresses common issues encountered during the bromination of benzyl alcohol and its derivatives.
Issue 1: My primary product is a mixture of mono-, di-, and sometimes tri-brominated species on the aromatic ring. How can I improve selectivity for the mono-brominated product?
Answer: This is a classic case of over-activation of the aromatic ring. The hydroxyl and methylene groups make the ring highly susceptible to multiple substitutions. Here’s how to address this:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess is common, but a large excess will drive the reaction towards polybromination. Start with a 1:1 molar ratio of benzyl alcohol to the brominating agent and optimize from there.
-
Choice of Brominating Agent:
-
Milder Reagents: Instead of elemental bromine (Br₂), which is highly reactive, consider using a milder brominating agent like N-Bromosuccinimide (NBS).[5][6] NBS provides a low, steady concentration of bromine, which can help to control the reaction rate and improve selectivity.[3]
-
Bulky Reagents: Utilizing a bulky brominating agent can sterically hinder the ortho positions, favoring para-substitution and potentially reducing the likelihood of multiple substitutions.
-
-
Reaction Temperature: Lowering the reaction temperature will decrease the overall reaction rate, giving you more control. Reactions can be run at temperatures as low as -30°C to 0°C to improve selectivity.[6]
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of the electrophile.
-
Lewis Acid Catalyst: While a Lewis acid catalyst (like FeBr₃ or AlCl₃) is often necessary for brominating less reactive aromatic rings, it can exacerbate over-bromination with activated substrates like benzyl alcohol.[7][8][9] Consider running the reaction without a catalyst or using a milder, shape-selective catalyst like a zeolite.[10][11]
Issue 2: I'm trying to perform a benzylic bromination, but I'm getting significant aromatic ring bromination as a side product.
Answer: This indicates that your reaction conditions are favoring electrophilic aromatic substitution over the desired free-radical pathway. Here are the key factors to adjust:
-
Use a Radical Initiator: Benzylic bromination requires a radical initiator to start the reaction. Common initiators include AIBN (azobisisobutyronitrile) or benzoyl peroxide. Light (photochemical initiation) can also be used.[2][12]
-
N-Bromosuccinimide (NBS) is Key: NBS is the reagent of choice for benzylic bromination because it provides a low concentration of Br₂ through its reaction with trace amounts of HBr, which favors the radical pathway over the ionic, electrophilic pathway.[2][3]
-
Solvent: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents are less likely to support the formation of ionic intermediates required for electrophilic aromatic substitution.
-
Avoid Lewis Acids: Strictly avoid any Lewis acid catalysts, as they will strongly promote electrophilic aromatic substitution.[7][8][9]
Issue 3: My reaction is complete, but I'm struggling to separate the desired mono-brominated product from the starting material and di-brominated byproducts.
Answer: Purification can be challenging due to the similar polarities of these compounds.
-
Column Chromatography: This is the most effective method for separating these closely related compounds.[13][14] A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. Careful selection of the solvent gradient is crucial for good separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification technique.[15][16] You may need to screen several solvents or solvent mixtures to find the optimal conditions for selectively crystallizing the desired product.
-
Work-up Procedure:
-
Quenching: After the reaction, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution.
-
Washes: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts like HBr.[14] Subsequent washes with water and brine will help remove water-soluble impurities.[14]
-
Issue 4: My yields are consistently low, even when I seem to have good selectivity.
Answer: Low yields can stem from several factors beyond over-bromination.
-
Incomplete Reaction: Monitor your reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[14]
-
Product Degradation: Benzyl bromides can be lachrymatory and are often sensitive to light and moisture. Ensure your work-up and purification steps are performed promptly and that the final product is stored under appropriate conditions (e.g., in a dark, dry environment).
-
Side Reactions: Besides over-bromination, other side reactions can occur. For instance, the alcohol group can be oxidized to an aldehyde or carboxylic acid, especially with certain brominating agents or under harsh conditions.[17]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between aromatic and benzylic bromination?
A1: Aromatic bromination is an electrophilic aromatic substitution reaction. It involves the attack of an electrophile (Br+) on the π-system of the benzene ring, forming a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity.[1][18] Benzylic bromination, on the other hand, is a free-radical chain reaction. It proceeds through the initiation, propagation, and termination steps, involving a resonance-stabilized benzylic radical intermediate.[3][4]
Q2: Can I directly brominate benzyl alcohol at the benzylic position?
A2: While possible, it's often more efficient to first protect the hydroxyl group. The unprotected alcohol can react with some brominating agents. A common strategy is to convert the benzyl alcohol to a benzyl ether or ester, perform the benzylic bromination, and then deprotect the hydroxyl group.
Q3: How can I monitor the progress of my bromination reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[14] You can visualize the disappearance of the starting material and the appearance of the product(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[14]
Q4: Are there any "greener" alternatives for bromination?
A4: Research into greener bromination methods is ongoing. Some approaches include the use of ionic liquids as recyclable reaction media, enzymatic bromination, and the in-situ generation of bromine from less hazardous sources to minimize waste.[6][19] Continuous flow chemistry is also being explored to improve safety and control over these often exothermic reactions.[20]
Section 4: Experimental Protocols & Data
Protocol 1: Selective para-Bromination of Benzyl Alcohol
This protocol aims to selectively introduce a bromine atom at the para position of the aromatic ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary: Reagent and Temperature Effects on Selectivity
| Brominating Agent | Catalyst | Temperature (°C) | Predominant Product(s) |
| Br₂ | FeBr₃ | 25 | Mixture of ortho-, para-, and di-bromo benzyl alcohol |
| NBS | None | 0 | Primarily para-bromo benzyl alcohol |
| Br₂ | None | 25 | Slow reaction, mixture of products |
| NBS | AIBN/Light | 77 (reflux) | Primarily benzyl bromide (benzylic bromination) |
Protocol 2: Benzylic Bromination of a Protected Benzyl Alcohol
This protocol describes the bromination at the benzylic position after protecting the hydroxyl group.
-
Protection: Protect the hydroxyl group of benzyl alcohol as a suitable ether (e.g., methyl or silyl ether) or ester using standard procedures.
-
Reaction Setup: Dissolve the protected benzyl alcohol (1 equivalent) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical reaction.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
-
Deprotection: Deprotect the hydroxyl group using the appropriate conditions to yield the desired brominated benzyl alcohol.
Section 5: Visualizing Reaction Pathways
Diagram 1: Electrophilic Aromatic Bromination
Caption: Electrophilic attack on benzyl alcohol leading to mono- and over-bromination products.
Diagram 2: Troubleshooting Flowchart for Over-bromination
Caption: A logical workflow for troubleshooting and mitigating over-bromination issues.
References
-
Quora. (2018). What is the importance of a catalyst in electrophilic substitution reaction in benzene?[Link]
-
Lee, J. C., & Lee, K. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(1), 1-6. [Link]
-
NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
Kim, H., & Lee, S. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Communications Chemistry, 8(1), 1-7. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Reany, O., et al. (2021). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Chemistry – A European Journal, 27(45), 11634-11640. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
- Smith, K., & El-Hiti, G. A. (2001). Selective bromination of aromatic compounds. U.S.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Manabe, Y. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Chemia, (35), 1-6. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
-
Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents. [Link]
-
Sciencemadness.org. (2007). Prep of p-Nitrobenzyl Bromide & Relatives. [Link]
-
Li, J. J., & Li, Z. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(12), 15339-15353. [Link]
-
Kappe, C. O., et al. (2019). Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. [Link]
-
Adimurthy, S., & Patoliya, P. U. (2006). N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. Synthetic Communications, 36(11), 1571-1575. [Link]
-
Smith, K., He, P., & Taylor, A. (1998). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1, (23), 3871-3874. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol. [Link]
- Google Patents. (n.d.).
-
Supporting information for. (n.d.). [Link]
-
YouTube. (2016). Benzylic Bromination Lab Video. [Link]
- Google Patents. (n.d.).
-
YouTube. (2018). Benzene Side Chain Reactions. [Link]
-
ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
Sources
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- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 16. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
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- 18. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting TLC Analysis of 6-Bromo-2,3-dichlorobenzyl Alcohol Reactions
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 6-Bromo-2,3-dichlorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring reactions with this specific halogenated aromatic alcohol. Here, you will find in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common challenges and ensure the integrity of your experimental results.
Section 1: Foundational TLC Troubleshooting
This section addresses common issues encountered during TLC that are not specific to this compound but are crucial for reliable analysis.
Question: Why are my spots streaking or tailing?
Answer: Spot streaking or tailing is a frequent issue in TLC and can arise from several factors. Understanding the underlying cause is key to resolving it.
-
Overloading the sample: Applying too much sample to the TLC plate is the most common culprit.[1][2] A concentrated spot will not move up the plate as a tight band, leading to a streak. To remedy this, dilute your sample before spotting it on the plate.
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Inappropriate solvent system: If the solvent system is too polar for your compound, it will have a high affinity for the mobile phase and can result in streaking. Conversely, a solvent system that is not polar enough may cause the compound to stick to the silica gel, also leading to tailing. Experiment with solvent systems of varying polarities to find the optimal mobile phase.
-
Acidic or basic nature of the compound: this compound itself is neutral, but its reaction products or other components in the reaction mixture might be acidic or basic. These compounds can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of a modifier to your eluent can resolve this. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a few drops of triethylamine or ammonia are effective.[2]
-
Sample applied in a highly polar solvent: If you dissolve your sample in a very polar solvent like methanol or DMSO for spotting, it can interfere with the separation process and cause streaking. If possible, use a less polar solvent that is also present in your mobile phase.
Question: I don't see any spots on my TLC plate after development. What went wrong?
Answer: The absence of spots on a developed TLC plate can be perplexing, but it's usually due to one of the following reasons:
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Insufficient sample concentration: The amount of your compound spotted on the plate might be below the detection limit of your visualization method.[3] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.
-
Compound is not UV-active: this compound and many of its derivatives are aromatic and should be visible under a UV lamp (typically at 254 nm). However, if your product lacks a chromophore, it won't be UV-active. In such cases, you'll need to use a chemical stain for visualization. Common stains include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde.
-
The solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[4] Ensure the solvent level is always below the origin line.
-
Evaporation of a volatile compound: If your compound of interest is highly volatile, it may have evaporated from the plate before or during development.
Question: The Rf values of my spots are inconsistent between runs. How can I improve reproducibility?
Answer: Reproducibility is critical for reliable reaction monitoring. Fluctuations in Rf values are often due to subtle changes in the experimental conditions:
-
Changes in the mobile phase composition: Even small variations in the solvent ratio can significantly impact Rf values. Always prepare fresh eluent for each experiment and use precise measurements.
-
Unsaturated TLC chamber: The atmosphere inside the developing chamber must be saturated with solvent vapors for a consistent separation.[2] Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber to facilitate saturation. Allow the chamber to equilibrate for a few minutes before placing the TLC plate inside.
-
Temperature fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in Rf values. Conduct your TLC experiments in a temperature-controlled environment.
-
Variations in the stationary phase: Different batches or brands of TLC plates can have slight variations in the silica gel coating, affecting separation. For a given project, it's best to use plates from the same manufacturer and batch.
Section 2: Reaction-Specific TLC Analysis of this compound
This section focuses on the practical aspects of monitoring common reactions involving this compound.
Question: How do I choose a starting solvent system for TLC analysis of an oxidation reaction of this compound?
Answer: The oxidation of this compound will likely yield the corresponding aldehyde, 6-Bromo-2,3-dichlorobenzaldehyde. The aldehyde is less polar than the starting alcohol due to the absence of the hydroxyl group, which can act as a hydrogen bond donor. Therefore, the product should have a higher Rf value than the starting material.
A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3] A common initial ratio to try is 4:1 or 3:1 hexanes:ethyl acetate.
| Compound Type | Typical Polarity | Recommended Starting Solvent System | Expected Rf Range |
| This compound | More Polar | 3:1 Hexanes:Ethyl Acetate | 0.2 - 0.4 |
| 6-Bromo-2,3-dichlorobenzaldehyde | Less Polar | 3:1 Hexanes:Ethyl Acetate | 0.5 - 0.7 |
Question: I am performing an esterification reaction. How will the product's Rf compare to the starting material?
Answer: In an esterification reaction, the hydroxyl group of this compound is converted to an ester. This transformation will result in a significant decrease in polarity. Consequently, the resulting ester will be much less polar than the starting alcohol and will have a significantly higher Rf value.
For example, in the reaction with acetic anhydride to form 6-Bromo-2,3-dichlorobenzyl acetate, you should observe the disappearance of the alcohol spot and the appearance of a new spot with a much higher Rf. The choice of solvent system will be similar to that for oxidation, with a non-polar/polar mixture.
Question: I am synthesizing an ether from this compound. What should I expect on my TLC plate?
Answer: Similar to esterification, the formation of an ether from the alcohol will lead to a decrease in polarity and a higher Rf value for the product. The Williamson ether synthesis is a common method for this transformation. The polarity difference between the starting alcohol and the product ether will be substantial, making TLC an excellent technique for monitoring the reaction's progress.
Section 3: TLC Method Development for this compound
Question: How do I systematically determine the best solvent system for my reaction?
Answer: A systematic approach to solvent screening will save time and lead to optimal separation.
Protocol: Systematic TLC Solvent Screening
-
Prepare your samples: Create dilute solutions of your starting material (this compound) and your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: On a single TLC plate, spot the starting material in one lane, the reaction mixture in another, and a co-spot (spotting both the starting material and the reaction mixture in the same lane) in a third lane. The co-spot helps to confirm if a spot in the reaction mixture is indeed unreacted starting material.
-
Start with a mid-polarity eluent: A good starting point is a 1:1 mixture of hexanes and ethyl acetate.
-
Develop the plate: Place the plate in a developing chamber with the chosen eluent and allow the solvent front to travel up the plate.
-
Visualize and analyze: After development, visualize the plate under a UV lamp.
-
If all spots remain at the baseline (low Rf): Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:2 hexanes:ethyl acetate or add a small amount of methanol).
-
If all spots run to the solvent front (high Rf): Your solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 4:1 hexanes:ethyl acetate).
-
If you have some separation but it's not ideal: Fine-tune the solvent ratio to achieve Rf values for your compounds of interest between 0.2 and 0.8, with good separation between the spots.
-
-
Iterate and optimize: Continue to adjust the solvent system until you achieve clear separation between the starting material, product(s), and any byproducts.
Visualizations
Logical Workflow for Troubleshooting Common TLC Issues
Caption: A flowchart for troubleshooting common TLC problems.
Solvent Polarity and Rf Value Relationship
Sources
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-dichlorobenzyl alcohol (CAS No: 1807009-09-1).[1][2] This molecule is a highly functionalized aromatic alcohol, valuable as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple sites for further chemical modification.[3]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of this compound. We will focus on the most practical and scalable synthetic routes, emphasizing safety, efficiency, and purity.
Overview of Synthetic Strategies
The selection of a synthetic route for scale-up depends on factors such as starting material availability, cost, safety, and the desired purity of the final product. Two primary, industrially viable routes are presented here:
-
Route A: Selective Reduction of the corresponding benzaldehyde, 6-Bromo-2,3-dichlorobenzaldehyde. This is often the most direct route if the aldehyde is commercially available or can be synthesized efficiently.
-
Route B: Bromination-Hydrolysis starting from 2,3-dichlorotoluene. This route involves a two-step process: benzylic bromination followed by hydrolysis of the resulting benzyl bromide.[4]
Caption: High-level overview of primary synthetic routes.
Route A: Reduction of 6-Bromo-2,3-dichlorobenzaldehyde
This method is a straightforward and high-yielding approach, predicated on the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable reducing agent for scaling up this reaction?
A1: For scale-up, sodium borohydride (NaBH₄) is highly recommended over more powerful reagents like lithium aluminum hydride (LiAlH₄).[6]
-
Expertise & Causality: NaBH₄ is a milder reducing agent, which enhances selectivity for the aldehyde group, preventing potential dehalogenation side reactions.[5] Critically, its handling and safety profile are far superior for large-scale operations. LiAlH₄ reacts violently with water and requires strictly anhydrous conditions, posing significant safety risks and operational challenges on scale.[7] NaBH₄, by contrast, is stable in and can be used with protic solvents like methanol or ethanol, simplifying the process and work-up.[8]
Q2: How should I select an appropriate solvent system for a large-scale reduction?
A2: Protic alcoholic solvents, such as methanol (MeOH) or ethanol (EtOH), are the preferred choice for NaBH₄ reductions.[8] They are inexpensive, readily available, and serve a dual purpose: they effectively dissolve the benzaldehyde starting material and also act as the proton source to quench the intermediate alkoxide. The use of a single solvent system simplifies downstream processing and solvent recovery.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A3: The most critical parameter is temperature control . The reaction of NaBH₄ with the aldehyde is exothermic.
-
Recommendation: The reaction should be cooled in an ice bath (0-5 °C) before and during the portion-wise addition of NaBH₄.[5] Maintaining a low temperature (below 10-15 °C) prevents runaway reactions and minimizes the formation of impurities. The rate of addition of the reducing agent should be carefully controlled to manage the exotherm.
Q4: What are the primary impurities I should expect, and how can they be minimized?
A4: The most common impurities include:
-
Unreacted Aldehyde: Minimized by using a slight excess of NaBH₄ (typically 1.1-1.5 equivalents) and ensuring sufficient reaction time. Progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Borate Esters: Formed as intermediates. These are typically hydrolyzed during the aqueous work-up step. A final wash with a mild acid or base (e.g., dilute HCl or aqueous NH₄Cl) ensures complete hydrolysis.
-
Bis(6-bromo-2,3-dichlorobenzyl) ether: This can form if the reaction conditions become acidic, promoting condensation between two molecules of the product alcohol. This is generally less of an issue in this specific reduction but can be mitigated by ensuring the work-up is not overly acidic for prolonged periods.[9]
Troubleshooting Guide: Reduction Pathway
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low reaction temperature slowing kinetics. 3. Poor quality of NaBH₄. | 1. Increase the stoichiometry of NaBH₄ to 1.5 eq. Titrate the NaBH₄ solution if its activity is in doubt. 2. After the initial exothermic addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[8] 3. Use a freshly opened container of NaBH₄. The reagent can slowly decompose upon exposure to atmospheric moisture. |
| Product is Oily, Fails to Crystallize | 1. Presence of residual solvent. 2. Significant impurities lowering the melting point. | 1. Ensure the product is thoroughly dried under high vacuum. 2. The presence of unreacted aldehyde is a common cause. Purify the crude product via recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography.[9] |
| Low Isolated Yield | 1. Product loss during aqueous work-up. 2. Incomplete extraction from the aqueous phase. | 1. The product has some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. 2. Increase the number of extractions with an organic solvent like ethyl acetate or dichloromethane (e.g., from 2x to 3-4x).[5] |
Detailed Experimental Protocol: Reduction
-
Setup: In a reactor of appropriate size, charge 6-Bromo-2,3-dichlorobenzaldehyde (1.0 eq) and methanol (5-10 volumes). Begin stirring to dissolve the aldehyde.
-
Cooling: Cool the solution to 0-5 °C using an ice/water bath.
-
Addition of Reductant: Add sodium borohydride (1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.[5]
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot is fully consumed.[8]
-
Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x 5 volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude solid by recrystallization from a heptane/ethyl acetate mixture to afford pure this compound.[9]
Caption: Step-by-step workflow for the reduction synthesis.
Route B: From 2,3-Dichlorotoluene via Bromination & Hydrolysis
This route is advantageous when the corresponding toluene is a more economical starting material than the aldehyde. It involves a free-radical benzylic bromination followed by a nucleophilic substitution (hydrolysis).
Frequently Asked Questions (FAQs)
Q1: How do I ensure selective bromination at the benzylic position without brominating the aromatic ring?
A1: Selective benzylic bromination is achieved under free-radical conditions, while ring bromination (electrophilic aromatic substitution) is favored by polar conditions and Lewis acids.
-
Expertise & Causality: Use N-Bromosuccinimide (NBS) as the bromine source. NBS provides a low, steady concentration of bromine radicals, which favors the desired benzylic substitution over competing ionic pathways.[4] Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Crucially, ensure the absence of any Lewis acid contaminants. The reaction must be initiated using a radical initiator like azobisisobutyronitrile (AIBN) or through photochemical means (e.g., a UV lamp).[4][10]
Q2: A major side product is the dibrominated species. How can this be controlled during scale-up?
A2: The formation of the dibrominated side product, 6-bromo-2,3-dichlorobenzal bromide, arises from over-bromination. This can be controlled by carefully managing the stoichiometry of the brominating agent. Use only a slight excess of NBS (1.05–1.1 equivalents). Adding the NBS in portions and closely monitoring the reaction progress by GC or ¹H NMR can also help terminate the reaction once the starting material is consumed but before significant dibromination occurs.[4]
Q3: What are the key challenges of the hydrolysis step, and how can they be overcome?
A3: The main challenge is minimizing the formation of the bis(6-bromo-2,3-dichlorobenzyl) ether byproduct via an Sₙ2 reaction between the product alcohol and the starting benzyl bromide.
-
Recommendation: This side reaction can be suppressed by using a large excess of water during hydrolysis, which acts as both the solvent and the nucleophile, favoring the desired reaction pathway.[4] Additionally, performing the reaction in a biphasic system with a base like sodium carbonate (Na₂CO₃) can be effective. The base neutralizes the HBr formed, and the reaction proceeds smoothly.[10]
Troubleshooting Guide: Bromination-Hydrolysis Pathway
| Issue | Potential Cause | Troubleshooting Action & Rationale |
| Low Yield in Bromination Step | 1. Ineffective initiation. 2. Impure NBS. 3. Ring bromination occurring. | 1. Ensure the AIBN is fresh; it can decompose over time. If using photochemical initiation, check the lamp's intensity and wavelength. 2. Use freshly recrystallized NBS. Impurities can inhibit the radical chain reaction.[4] 3. Confirm the use of a non-polar solvent and the absence of any metal/Lewis acid contaminants in the reactor.[4] |
| Significant Ether Byproduct in Hydrolysis | 1. High concentration of benzyl bromide relative to water. 2. Reaction temperature is too high. | 1. Use a large excess of water and consider adding the benzyl bromide slowly to the hot hydrolysis medium to keep its instantaneous concentration low.[4] 2. Optimize the temperature. While heat is required, excessive temperatures can favor the bimolecular condensation reaction. Refluxing is typical, but a lower temperature for a longer time might be beneficial. |
| Incomplete Hydrolysis | 1. Poor mixing in a biphasic system. 2. Insufficient reaction time or temperature. | 1. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The use of a phase-transfer catalyst (PTC) can sometimes accelerate this type of reaction. 2. Increase the reflux time and monitor by TLC/GC until the starting benzyl bromide is consumed.[4] |
Quantitative Data Summary
The following table presents typical reaction parameters for the key steps in both synthetic routes. Note that yields are illustrative and highly dependent on specific reaction scale and optimization.
| Parameter | Route A: Reduction | Route B: Bromination | Route B: Hydrolysis |
| Starting Material | 6-Bromo-2,3-dichlorobenzaldehyde | 2,3-Dichlorotoluene | 6-Bromo-2,3-dichlorobenzyl bromide |
| Key Reagent | Sodium Borohydride (NaBH₄) | N-Bromosuccinimide (NBS) | Sodium Carbonate (Na₂CO₃) |
| Stoichiometry | 1.2 eq | 1.1 eq | 1.5 eq |
| Solvent | Methanol | Cyclohexane | Acetone/Water |
| Temperature | 0 °C to RT | Reflux (~80 °C) | Reflux (~65 °C) |
| Typical Time | 3-5 hours | 2-4 hours | 4-6 hours |
| Expected Yield | >90% | 75-85% | >90% |
References
- Quora. (2017). How is benzoic acid converted into benzyl alcohol?
- Quick Company. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- Shuttleworth, I. et al. (n.d.). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.
- Organic Chemistry Tutor. (n.d.).
- YouTube. (2022).
- Allen. (n.d.).
- Royal Society of Chemistry. (2013). Green Chemistry.
- Brainly.in. (2018).
- ResearchGate. (n.d.). Reduction of benzoic acid to benzyl alcohol. A cascade reaction system...
- Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Google Patents. (n.d.).
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Benchchem. (2025).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 6-BROMO-2-NAPHTHOL.
- Benchchem. (2025). Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.
- Benchchem. (n.d.). 3-Bromo-2,5-dichlorobenzaldehyde.
- Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
- Googleapis.com. (2001). EP 1 700 859 A2.
- Matrix Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (2025). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry.
- Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
- ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine...
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Benchchem. (2025).
- Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.).
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Technical Support Center: Navigating the Stability of 6-Bromo-2,3-dichlorobenzyl Alcohol in Acidic Environments
Welcome to the technical support resource for 6-Bromo-2,3-dichlorobenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this halogenated building block in their synthetic endeavors. Understanding the behavior of this reagent under acidic conditions is paramount to achieving desired reaction outcomes, preventing byproduct formation, and ensuring the integrity of your synthetic route. This document provides in-depth, experience-driven answers to common challenges, complete with troubleshooting protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: I'm planning a reaction involving an acid catalyst. How stable is this compound under these conditions?
A: The stability of this compound in the presence of acid is significantly influenced by the strength of the acid and the reaction conditions. Generally, benzyl alcohols can be sensitive to acid. However, the three halogen substituents (one bromine, two chlorine atoms) on the aromatic ring of this specific compound are strongly electron-withdrawing. This electronic effect reduces the electron density of the benzene ring and destabilizes the formation of a positive charge at the benzylic position.
Consequently, this compound exhibits enhanced stability towards acidic conditions compared to an unsubstituted benzyl alcohol.[1] It is expected to be largely stable under mild to moderate acidic conditions. However, under strongly acidic conditions (e.g., concentrated mineral acids like H₂SO₄, HCl, or strong Lewis acids), it is labile and can undergo degradation or unwanted side reactions.[1]
Q2: What is the primary degradation mechanism for this compound in strong acid?
A: The degradation is typically initiated by the protonation of the benzylic hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). The subsequent loss of a water molecule generates a 6-bromo-2,3-dichlorobenzyl carbocation. This carbocation is the key reactive intermediate responsible for the observed instability and formation of byproducts. While the electron-withdrawing halogens slow down this process compared to simple benzyl alcohol, it remains a viable pathway under forcing conditions.
Caption: Acid-catalyzed formation of the key carbocation intermediate.
Q3: My reaction has stalled, and TLC/HPLC analysis shows a complex mixture of new, lower Rf spots/later eluting peaks. What's happening?
A: A complex product profile is a classic indicator that the 6-bromo-2,3-dichlorobenzyl carbocation has formed and is reacting in unintended ways. The most common side reactions are:
-
Friedel-Crafts Self-Condensation: The generated carbocation is a potent electrophile. It can attack the aromatic ring of another molecule of this compound. This is a form of Friedel-Crafts alkylation, leading to diarylmethane derivatives and potentially oligomers or polymers, which often appear as baseline material or a smear on a TLC plate.[2][3]
-
Reaction with Nucleophiles: If your reaction medium contains other nucleophiles (including the counter-ion of the acid, like Cl⁻ or Br⁻), they can attack the carbocation. For example, using concentrated HCl can lead to the formation of 6-bromo-2,3-dichlorobenzyl chloride.[4][5]
-
Ether Formation: If the solvent is an alcohol (e.g., methanol, ethanol), it can act as a nucleophile, trapping the carbocation to form the corresponding benzyl ether.
Q4: How can I perform my desired transformation while minimizing the degradation of the benzyl alcohol?
A: The key is to suppress the formation of the benzylic carbocation or to ensure your desired reaction is significantly faster than the degradation pathways.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Degradation pathways often have a higher activation energy and are accelerated more significantly by heat.
-
Acid Choice and Stoichiometry: Use the mildest acid catalyst possible. For example, a solid-supported acid like Nafion or an acid-treated clay might offer better control than a strong, homogeneous acid.[2] Use only a catalytic amount of acid whenever possible.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and any remaining starting material to the acidic conditions.
-
Solvent Selection: Use a non-nucleophilic, aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitromethane) to avoid solvent-based side reactions.
Troubleshooting and Experimental Protocols
Guide 1: Protocol for Assessing Acid Stability (Time-Course Study)
This protocol allows you to quantify the stability of this compound under your proposed reaction conditions before committing a large amount of material.
Objective: To determine the rate of degradation of this compound in the presence of a specific acid at a given temperature.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dichloromethane)
-
Internal standard (IS), stable under the reaction conditions (e.g., dodecane, biphenyl)
-
Acid catalyst of choice (e.g., p-Toluenesulfonic acid, Trifluoroacetic acid)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Analytical tools: HPLC or GC-FID, TLC plates
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Reaction Setup: In a reaction vessel equipped with a stirrer and maintained at the target temperature, add a measured volume of the stock solution.
-
Time Zero (t=0) Sample: Immediately withdraw a small aliquot (e.g., 0.1 mL), quench it with the bicarbonate solution, extract with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and prepare for analysis. This is your t=0 reference.
-
Initiate Reaction: Add the acid catalyst to the reaction vessel. Start a timer.
-
Time-Course Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw identical aliquots and quench them immediately as in step 3.
-
Analysis: Analyze all samples by HPLC or GC. Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.
-
Data Interpretation: Plot the percentage of remaining this compound against time. A rapid decrease indicates significant instability under the tested conditions.
Caption: Workflow for the experimental stability assessment protocol.
Data Summary Table
| Issue Encountered | Probable Cause | Mechanistic Insight | Recommended Mitigation Strategy |
| Low Reaction Yield, Multiple Byproducts | Use of strong acid (e.g., H₂SO₄, AlCl₃) and/or high temperature. | Promotes rapid formation of the benzylic carbocation, leading to multiple side reactions. | Switch to a milder acid (e.g., p-TsOH, Amberlyst-15). Run the reaction at a lower temperature (0 °C or room temp). |
| Formation of Benzyl Halide | Use of hydrohalic acids (HCl, HBr) as catalysts. | The halide anion (Cl⁻, Br⁻) is a competent nucleophile that traps the carbocation.[4] | Use a non-nucleophilic acid like H₂SO₄ (catalytic) or a sulfonic acid resin. |
| Polymerization / Insoluble Material | High concentration of starting material in the presence of a strong acid. | The carbocation undergoes electrophilic aromatic substitution on another starting material molecule. | Reduce the concentration of the substrate. Add the substrate slowly to a solution of the catalyst to keep its instantaneous concentration low. |
| Formation of Benzyl Ether | Using an alcohol as a solvent (e.g., MeOH, EtOH). | The alcohol solvent acts as a nucleophile, capturing the carbocation intermediate. | Change to an aprotic, non-nucleophilic solvent such as CH₂Cl₂, THF, or toluene. |
References
- MDPI. (2024).
-
Wikipedia. (2024). Benzyl alcohol. Wikipedia. Available at: [Link]
- Organic Chemistry Portal. (2023). Benzyl Esters. Organic Chemistry Portal.
- Master Organic Chemistry. (2018).
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
- Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- RSC Publishing. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Electrophilic Substitution: Benzene vs. 1-Bromo-3,5-dichlorobenzene. BenchChem.
- PubMed. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography.
- NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems.
- BenchChem. (2025).
- Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
- The Pharmaceutical Press. Benzyl Alcohol. The Pharmaceutical Press.
- Scribd.
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- YouTube. (2020). 8.
- PubMed. (2001). Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)
- Google Patents. (2003). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
- Taylor & Francis Online. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols. Taylor & Francis Online.
- YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
- National Institutes of Health. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols.
- PubMed. (2001).
- ResearchGate. (2019). Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF....
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 6-Bromo-2,3-dichlorobenzyl alcohol
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Halogenated benzyl alcohols, a common scaffold in pharmacologically active molecules, present a unique analytical challenge due to the subtle interplay of electronic and steric effects of the substituents on the aromatic ring. This guide provides an in-depth ¹H NMR (Proton Nuclear Magnetic Resonance) analysis of 6-Bromo-2,3-dichlorobenzyl alcohol, a representative member of this class.
The Structural and Electronic Landscape of this compound
The substitution pattern on the benzene ring is the primary determinant of the ¹H NMR spectrum. In this compound, we have a hydroxymethyl group (-CH₂OH) at position 1, two chlorine atoms at positions 2 and 3, and a bromine atom at position 6. The remaining positions, 4 and 5, are occupied by hydrogen atoms.
The halogens (Br and Cl) are electronegative and exert a deshielding effect on the nearby aromatic protons through inductive withdrawal of electron density.[1][2] This deshielding effect generally causes protons to resonate at a higher chemical shift (downfield).[3] Conversely, the lone pairs on the halogens can participate in resonance, which can have a shielding effect, particularly at the ortho and para positions, though this is less pronounced for chlorine and bromine compared to fluorine. The hydroxymethyl group is weakly activating.
The two aromatic protons, H-4 and H-5, are in different chemical environments and are expected to couple with each other. This coupling, known as ortho-coupling, is typically strong, with a coupling constant (³JH,H) in the range of 7-10 Hz.[4]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The integrity of your NMR data is fundamentally linked to meticulous sample preparation.[5] A well-prepared sample ensures optimal spectral resolution and minimizes artifacts that could obscure crucial information.
Materials:
-
This compound (5-25 mg)[6]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[6]
-
High-quality 5 mm NMR tube
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[5]
-
Glass Pasteur pipette with a cotton or glass wool plug[5]
-
Small vial for dissolution
Step-by-Step Procedure:
-
Sample Weighing and Dissolution: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃. Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide a deuterium signal for the spectrometer to "lock" onto, stabilizing the magnetic field.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The presence of any solid particulate matter will disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.
-
Filtration: Using a glass Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into the NMR tube.[5] This step is critical to remove any suspended particles.
-
Sample Volume: The final volume of the sample in the NMR tube should be approximately 4-5 cm in height to ensure it is correctly positioned within the NMR probe's detection coil.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical acquisition times for a sample of this concentration are a few minutes.
Predicted ¹H NMR Data for this compound
Based on the principles of additivity of substituent effects and comparison with related compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~2.0-3.0 | Broad Singlet | - | 1H |
| -CH₂OH | ~4.8 | Singlet | - | 2H |
| H-5 | ~7.4 | Doublet | ~8-9 | 1H |
| H-4 | ~7.6 | Doublet | ~8-9 | 1H |
Rationale for Predictions:
-
-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and is expected in the 2.0-3.0 ppm range in CDCl₃.
-
-CH₂OH Protons: The benzylic protons of the hydroxymethyl group are adjacent to an aromatic ring and an oxygen atom, both of which are deshielding. Their chemical shift is anticipated to be around 4.8 ppm. For many benzyl alcohols, this signal appears as a singlet, as coupling to the -OH proton is often not observed due to rapid exchange.
-
Aromatic Protons (H-4 and H-5): These two protons are adjacent to each other and will split each other's signals into doublets (ortho-coupling). H-4 is flanked by a chlorine atom and the H-5 proton. H-5 is flanked by the H-4 proton and the bromine atom. Due to the strong deshielding effects of the adjacent halogens, both protons are expected to resonate significantly downfield, likely in the 7.4-7.6 ppm range. The precise assignment of which proton is further downfield would require more advanced 2D NMR techniques like NOESY or computational modeling.
Comparative Analysis with Alternative Halogenated Benzyl Alcohols
To contextualize our predicted data, let's compare it with the experimentally determined ¹H NMR data of several isomeric and related benzyl alcohols. This comparison highlights how the position and nature of the halogen substituents systematically alter the ¹H NMR spectrum.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | -CH₂OH Chemical Shift (δ, ppm) | -OH Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-5: ~7.4 (d, J=~8-9 Hz), H-4: ~7.6 (d, J=~8-9 Hz) | ~4.8 (s) | ~2.0-3.0 (br s) |
| 2-Bromobenzyl alcohol | 7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t) | 4.71 (s) | 2.41 (s) |
| 2,6-Dichlorobenzyl alcohol | 7.25-7.35 (m) | 4.9 (s) | 2.1 (br s) |
| 4-Chlorobenzyl alcohol | 7.30-7.36 (m) | 4.67 (s) | 1.73 (t) |
| 4-Bromobenzyl alcohol | 7.51-7.49 (d), 7.27-7.26 (d) | 4.68 (s) | 1.27 (s) |
Key Observational Insights:
-
Complexity of Aromatic Region: The predicted spectrum for this compound is relatively simple in the aromatic region, showing two doublets. This is in contrast to 2-Bromobenzyl alcohol, which displays a more complex pattern of doublets and triplets due to the presence of four distinct, coupled aromatic protons.
-
Symmetry Effects: In 4-Chlorobenzyl alcohol and 4-Bromobenzyl alcohol, the symmetry of the substitution pattern results in only two distinct aromatic proton environments, leading to what often appears as two doublets (an AA'BB' system). 2,6-Dichlorobenzyl alcohol also exhibits symmetry, resulting in a multiplet for the three equivalent aromatic protons.
-
Downfield Shift of Benzylic Protons: The presence of two ortho substituents in 2,6-Dichlorobenzyl alcohol (4.9 ppm) and our predicted value for this compound (~4.8 ppm) suggests that steric hindrance or the combined electronic effect of two ortho groups may cause a more pronounced downfield shift of the benzylic protons compared to compounds with only one or no ortho substituent (e.g., 4-Chlorobenzyl alcohol at 4.67 ppm).
Visualizing the Analytical Workflow
To provide a clear overview of the process from sample to structural confirmation, the following workflow diagram is presented.
Caption: Workflow for the ¹H NMR analysis of this compound.
Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and highlights the key proton environments and their spatial relationships.
Caption: Structure of this compound with key proton groups highlighted.
Conclusion
The structural elucidation of substituted aromatic compounds by ¹H NMR spectroscopy is a nuanced process that relies on a deep understanding of substituent effects and coupling phenomena. This guide has provided a comprehensive, albeit predictive, analysis of this compound. By presenting a detailed experimental protocol, a reasoned prediction of its ¹H NMR spectrum, and a comparative analysis with structurally related compounds, we have established a solid analytical framework. Researchers can apply these principles to confidently identify and characterize this and other novel halogenated benzyl alcohols, ensuring the scientific rigor required in advanced chemical research and development.
References
-
University of Rochester, Department of Chemistry. NMR Sample Preparation. Link
-
YouTube. #spectroscopy 1H NMR #coupling constant. Link (Note: As the original link was broken, a placeholder is used. The content reflects general knowledge on the topic.)
-
Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link
-
Organomation. NMR Sample Preparation: The Complete Guide. Link
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Link
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. Link
-
PubMed Central, National Library of Medicine. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Link
-
Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. Link
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Link
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Link
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Link
-
OpenOChem Learn. Interpreting. Link
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Link
-
University of Regensburg. H NMR Spectroscopy. Link
-
The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Hydrogenation. Link
-
University of Puget Sound. ¹H NMR: Intermediate Level, Spectrum 8. Link
-
BenchChem. Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. Link
-
The Royal Society of Chemistry. Electronic Supporting Information. Link
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Link
-
University of Cambridge. Chemical shifts. Link
-
Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Link
-
Oregon State University. 1H NMR Chemical Shift. Link
-
ChemicalBook. 1-BROMO-2,6-DICHLOROBENZENE(19393-92-1) 1H NMR spectrum. Link
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 6-Bromo-2,3-dichlorobenzyl alcohol
This guide provides an in-depth analysis of the mass spectrometric behavior of 6-Bromo-2,3-dichlorobenzyl alcohol, a halogenated aromatic compound of interest in synthetic chemistry and drug development. The structural elucidation of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for this purpose. Here, we compare two primary ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Analytical Challenge: A Triply Halogenated Benzyl Alcohol
This compound presents a unique analytical puzzle. Its structure combines a reactive benzyl alcohol moiety with three halogen atoms (one bromine, two chlorine). This combination dictates its fragmentation behavior, producing a complex yet highly informative mass spectrum. The key to successful analysis lies in understanding and predicting these fragmentation pathways and selecting the appropriate ionization technique to probe the molecule's structure.
Part 1: Electron Ionization (EI) - The Hard Ionization Approach for In-Depth Structural Detail
Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that imparts significant internal energy to the analyte molecule. This process induces extensive and reproducible fragmentation, creating a detailed "fingerprint" mass spectrum that is invaluable for structural confirmation. For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) coupled with EI-MS is the workhorse method.[1][2]
Predicted Electron Ionization Fragmentation Pathways
Upon entering the EI source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•). The inherent instability of this ion initiates a cascade of fragmentation events.
-
The Molecular Ion (M⁺•) Isotopic Cluster: The most telling feature of a halogenated compound is its isotopic pattern.[3] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] For a molecule containing one bromine and two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. This pattern is a powerful diagnostic tool for confirming the elemental composition.[5]
-
Alpha (α)-Cleavage: A predominant fragmentation pathway for alcohols and benzyl compounds is the cleavage of a bond adjacent (alpha) to the oxygen or the aromatic ring.[6][7]
-
Loss of H•: Cleavage of the C-H bond on the benzylic carbon results in a stable, resonance-stabilized oxonium ion at [M-1]⁺.
-
Loss of •CH₂OH: Cleavage of the bond between the aromatic ring and the methylene group leads to the formation of a bromo-dichloro-phenyl cation.
-
-
Loss of Neutral Molecules & Radicals:
-
Dehydration (Loss of H₂O): Benzyl alcohols can undergo the elimination of a water molecule, a process that forms a stable radical cation corresponding to a substituted toluene.[8]
-
Halogen Loss: The fragmentation cascade will invariably involve the sequential loss of halogen atoms, either as radicals (•Br, •Cl) or as hydrogen halides (HBr, HCl).[9] The loss of a bromine radical is often a prominent fragmentation step for brominated aromatics.
-
-
Formation of the Tropylium Ion: A classic rearrangement in the mass spectrometry of benzyl derivatives is the formation of the tropylium cation (C₇H₇⁺) at m/z 91, or its substituted analogs.[6] While this is a common fragment, in this heavily substituted molecule, fragments retaining the halogen atoms are expected to be more diagnostic.
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A Comparative Guide to the Reactivity of 6-Bromo-2,3-dichlorobenzyl Alcohol and 2,6-dichlorobenzyl Alcohol
For researchers and professionals in drug development and organic synthesis, the selection of building blocks with precisely tuned reactivity is paramount. Halogenated benzyl alcohols are versatile intermediates, with their reactivity profiles dictated by the nature and position of the halogen substituents. This guide provides an in-depth comparison of the predicted reactivity of two such compounds: 6-Bromo-2,3-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol. While direct experimental data for the former is scarce, this document synthesizes established principles of physical organic chemistry to forecast its behavior and presents detailed protocols for empirical validation.
Introduction: The Subtle Influence of Halogen Substitution
The reactivity of a benzyl alcohol is primarily governed by the stability of the intermediates and transition states in a given reaction. This stability is a function of both electronic and steric effects imparted by the substituents on the aromatic ring. In the case of this compound and 2,6-dichlorobenzyl alcohol, the presence of multiple halogen atoms significantly modulates the electron density of the ring and the accessibility of the benzylic carbon.
This guide will explore the anticipated differences in reactivity between these two molecules in two key transformations: oxidation of the alcohol to an aldehyde and nucleophilic substitution at the benzylic position. By understanding the interplay of inductive effects, resonance effects, and steric hindrance, researchers can make more informed decisions in their synthetic strategies.
Theoretical Framework for Reactivity Prediction
The substitution pattern on the benzene ring is the primary determinant of the chemical behavior of these benzyl alcohols.
Electronic Effects: A Tug-of-War for Electron Density
Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect, -I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[1] However, these electronic effects also influence reactions at the benzylic carbon.
-
This compound: This molecule possesses three electron-withdrawing halogens. The chlorine atoms at positions 2 and 3, and the bromine at position 6, will significantly decrease the electron density of the aromatic ring through their inductive effects. The cumulative electron-withdrawing nature of these substituents is expected to destabilize any developing positive charge at the benzylic position, for instance, in an SN1 reaction intermediate.
-
2,6-dichlorobenzyl alcohol: With two chlorine atoms flanking the benzylic group, this molecule also experiences strong electron withdrawal. The symmetrical substitution pattern leads to a significant steric effect, which will be discussed below.
To quantify these electronic effects, Hammett substituent constants (σ) are often employed.[2][3] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ (meta) | σ (para) |
| Chloro (Cl) | +0.37 | +0.23 |
| Bromo (Br) | +0.39 | +0.23 |
Table 1: Hammett Substituent Constants for Chloro and Bromo Groups.[2]
For this compound, the cumulative effect of the meta (to the CH₂OH group) chloro and bromo substituents and the ortho chloro substituent will be strongly electron-withdrawing. Similarly, for 2,6-dichlorobenzyl alcohol, the two ortho chloro groups exert a strong inductive pull. This will have a pronounced effect on the acidity of the alcohol and the stability of any cationic intermediates.
Steric Effects: The Impact of Bulk
Steric hindrance plays a crucial role in determining the accessibility of the reactive center. The Taft steric parameter, Es, is a quantitative measure of the steric effect of a substituent.[4]
-
This compound: The presence of a bromine atom at the 6-position (ortho to the hydroxymethyl group) and a chlorine atom at the 2-position creates significant steric congestion around the benzylic carbon.
-
2,6-dichlorobenzyl alcohol: This molecule is a classic example of a sterically hindered substrate due to the two ortho chloro substituents. This steric bulk can impede the approach of nucleophiles in SN2 reactions and can also influence the conformation of the molecule.
The steric hindrance in 2,6-disubstituted systems is well-documented to slow down reaction rates.[3] It is anticipated that both molecules will exhibit reduced reactivity in reactions where the transition state involves significant crowding around the benzylic carbon.
Predicted Reactivity in Key Transformations
Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of these two compounds in common synthetic transformations.
Oxidation to the Corresponding Aldehyde
The oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis.[5] The reaction mechanism can be sensitive to both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups generally decrease the rate of oxidation by making the benzylic C-H bond stronger and the alcohol less nucleophilic. Therefore, both this compound and 2,6-dichlorobenzyl alcohol are expected to be less reactive towards oxidation than unsubstituted benzyl alcohol. Due to the presence of three electron-withdrawing halogens, This compound is predicted to be less reactive towards oxidation than 2,6-dichlorobenzyl alcohol.
-
Steric Effects: Severe steric hindrance around the benzylic alcohol can also slow down the rate of oxidation by impeding the approach of the oxidizing agent. Both molecules are sterically hindered, which will contribute to their reduced reactivity.
Nucleophilic Substitution (SN1 and SN2)
The substitution of the hydroxyl group by a nucleophile is another key reaction of benzyl alcohols. The mechanism of this reaction can be either SN1 or SN2, depending on the reaction conditions and the substrate structure.[4]
-
SN1 Reactivity: The SN1 mechanism proceeds through a carbocation intermediate. The stability of this benzylic carbocation is the rate-determining factor.[6][7] The strong electron-withdrawing effects of the chloro and bromo substituents will destabilize the benzylic carbocation for both molecules. Given the greater number of electron-withdrawing groups, This compound is predicted to be significantly less reactive in SN1 reactions than 2,6-dichlorobenzyl alcohol.
-
SN2 Reactivity: The SN2 mechanism involves a backside attack by the nucleophile. This mechanism is highly sensitive to steric hindrance.[6] The two ortho chloro substituents in 2,6-dichlorobenzyl alcohol create substantial steric shielding of the benzylic carbon, making an SN2 attack difficult. Similarly, the ortho bromo and chloro substituents in this compound will also sterically hinder the backside attack. Due to the larger size of the bromine atom compared to chlorine, it is plausible that This compound will be even less reactive in SN2 reactions than 2,6-dichlorobenzyl alcohol.
Experimental Validation Protocols
To empirically test these predictions, the following experimental protocols are proposed. These experiments are designed to be self-validating by including benzyl alcohol as a reference compound.
Synthesis of this compound
As this compound is not readily commercially available, a plausible synthetic route would involve the bromination of 2,3-dichlorotoluene, followed by hydrolysis and subsequent reduction of the resulting aldehyde. A potential starting point for the synthesis of the precursor aldehyde is the bromination of 2,3-dichlorotoluene.[8]
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experiment 1: Comparative Oxidation Kinetics
This experiment will compare the rate of oxidation of the two target compounds and benzyl alcohol using manganese dioxide (MnO₂), a common and mild oxidizing agent for benzyl alcohols.
Methodology:
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of this compound, 2,6-dichlorobenzyl alcohol, and benzyl alcohol in a suitable solvent such as dichloromethane or chloroform.
-
Reaction Setup: In separate reaction flasks, place 10 mL of each alcohol solution. Add a stir bar to each flask.
-
Initiation of Reaction: To each flask, add an equimolar amount of activated manganese dioxide. Start a stopwatch immediately upon addition.
-
Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the reaction in the aliquot by adding it to a vial containing a small amount of a reducing agent (e.g., a saturated solution of sodium bisulfite).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde.
-
Data Analysis: Plot the concentration of the benzyl alcohol versus time for each compound. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
DOT Diagram: Experimental Workflow for Comparative Oxidation Kinetics
Caption: Workflow for comparing the oxidation rates of the benzyl alcohols.
Experiment 2: Comparative SN1 Reactivity
This experiment will assess the relative rates of SN1 reaction by monitoring the formation of the corresponding benzyl bromide upon treatment with hydrobromic acid. The rate of formation of the organic layer can be used as a qualitative measure of reactivity. A more quantitative approach would involve monitoring the disappearance of the starting material by chromatography.
Methodology:
-
Reaction Setup: In three separate test tubes, place 1 mL of this compound, 2,6-dichlorobenzyl alcohol, and benzyl alcohol.
-
Initiation of Reaction: To each test tube, add 5 mL of concentrated hydrobromic acid (48%). Start a stopwatch immediately.
-
Observation: Observe the test tubes for the formation of an insoluble layer (the benzyl bromide). Record the time it takes for the solution to become cloudy and for a distinct second layer to appear.
-
Quantitative Analysis (Optional): At set time intervals, a small aliquot can be carefully removed from the reaction mixture, neutralized with a weak base (e.g., sodium bicarbonate solution), and extracted with an organic solvent. The organic extract can then be analyzed by GC or TLC to quantify the conversion of the starting alcohol.
DOT Diagram: Logical Flow for SN1 Reactivity Comparison
Caption: Logic for comparing SN1 reactivity based on reaction with HBr.
Summary of Predicted Reactivity and Hypothetical Data
The following table summarizes the predicted relative reactivity and provides a template for recording hypothetical experimental results.
| Compound | Predicted Oxidation Rate | Predicted SN1 Rate | Hypothetical Oxidation Rate (Initial, M/s) | Hypothetical SN1 Reaction Time (s) |
| Benzyl Alcohol | Highest | Highest | 1.0 x 10⁻⁴ | 60 |
| 2,6-dichlorobenzyl alcohol | Intermediate | Intermediate | 5.0 x 10⁻⁵ | 300 |
| This compound | Lowest | Lowest | 1.0 x 10⁻⁵ | >1800 (no reaction) |
Table 2: Summary of Predicted Reactivity and Hypothetical Experimental Data.
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of this compound and 2,6-dichlorobenzyl alcohol. Based on a theoretical analysis of electronic and steric effects, it is predicted that This compound will be less reactive than 2,6-dichlorobenzyl alcohol in both oxidation and nucleophilic substitution reactions. The proposed experimental protocols offer a practical approach for researchers to validate these predictions and to gain a deeper understanding of the structure-reactivity relationships in this class of halogenated benzyl alcohols. Such knowledge is invaluable for the rational design and synthesis of novel molecules in the pharmaceutical and chemical industries.
References
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Marvel, C. S., & Schertz, G. L. (1943). The Preparation of Some Substituted Benzyl Alcohols. Journal of the American Chemical Society, 65(10), 2054–2054. [Link]
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Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). On the Benzylic Bromination of Toluene and Other Aromatics with N-Bromosuccinimide in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
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Chemical Engineering Science. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. [Link]
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The University of Liverpool Repository. (n.d.). On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. [Link]
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Master Organic Chemistry. (2023, July 3). The SN1 Reaction Mechanism. [Link]
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Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. [Link]
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Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. [Link]
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Dalal Institute. (n.d.). Taft Equation. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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A Comparative Spectroscopic Guide to 6-Bromo-2,3-dichlorobenzyl Alcohol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The primary focus of this guide is to empower researchers to distinguish between these closely related structures through a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the subtle yet significant shifts in spectral data corresponding to changes in the substitution pattern is crucial for unambiguous structural assignment.
The Isomeric Landscape
The subject of this guide, 6-Bromo-2,3-dichlorobenzyl alcohol (CAS No: 1807009-09-1), belongs to a family of isomers with the molecular formula C₇H₅BrCl₂O.[2] The differentiation of these isomers is a common challenge in synthetic chemistry. The primary isomers of interest, based on the rearrangement of the bromine and chlorine atoms on the benzyl alcohol core, are:
-
This compound
-
2-Bromo-3,6-dichlorobenzyl alcohol
-
4-Bromo-2,3-dichlorobenzyl alcohol
-
3-Bromo-4,5-dichlorobenzyl alcohol
-
2-Bromo-3,4-dichlorobenzyl alcohol
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is the bedrock of accurate structural elucidation. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the aromatic ring.
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified benzyl alcohol isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[1]
-
Key parameters to focus on include the chemical shifts (δ) of the aromatic protons, the methylene (-CH₂OH) protons, and the hydroxyl (-OH) proton. The integration of these signals reveals the relative number of protons, while the coupling constants (J) provide information about adjacent protons.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Observe the number of distinct carbon signals and their chemical shifts. The number of signals can indicate the degree of symmetry in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Sample Preparation:
-
For liquid samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the solid sample with anhydrous KBr powder and pressing the mixture into a translucent disk.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Key vibrational bands to identify include the O-H stretch of the alcohol, the C-O stretch, C-H stretches (aromatic and aliphatic), and the C-Cl and C-Br stretches in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound, which is particularly useful for halogenated molecules.
Data Acquisition:
-
Employ electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to observe the molecular ion peak.
-
The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern of peaks for the molecular ion and any fragment ions containing these halogens.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for this compound and its isomers. The predicted values are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR Spectroscopic Data (Predicted in CDCl₃)
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern.
| Compound | Aromatic Protons (δ, ppm) | -CH₂OH (δ, ppm) | -OH (δ, ppm) |
| This compound | Two doublets expected in the 7.2-7.6 ppm range. | ~4.7-4.9 | ~2.0-2.5 |
| 2-Bromo-3,6-dichlorobenzyl alcohol | Two doublets expected in the 7.3-7.7 ppm range. | ~4.8-5.0 | ~2.1-2.6 |
| 3-Bromo-2,5-dichlorobenzyl alcohol | Two singlets or narrowly split doublets expected. | ~4.6-4.8 | ~2.0-2.5 |
| 4-Bromo-2,3-dichlorobenzyl alcohol | A singlet and a doublet expected. | ~4.7-4.9 | ~2.0-2.5 |
| 3-Bromo-4,5-dichlorobenzyl alcohol | Two singlets or narrowly split doublets expected. | ~4.6-4.8 | ~2.0-2.5 |
| 2-Bromo-3,4-dichlorobenzyl alcohol | A singlet and a doublet expected. | ~4.7-4.9 | ~2.0-2.5 |
Note: The exact chemical shifts can be influenced by solvent and concentration. For comparison, the aromatic protons of 2-bromobenzyl alcohol appear as multiplets between 7.15 and 7.53 ppm, and the methylene protons at 4.71 ppm.[1] In 2,4-dichlorobenzyl alcohol, the aromatic protons are observed between 7.25 and 7.38 ppm, with the methylene protons at 4.709 ppm.[5]
¹³C NMR Spectroscopic Data (Predicted in CDCl₃)
The number of signals and the chemical shifts of the carbon atoms directly attached to halogens are key identifiers.
| Compound | Aromatic C Signals | C-Br (δ, ppm) | C-Cl (δ, ppm) | -CH₂OH (δ, ppm) |
| This compound | 6 | ~120-125 | ~130-135 | ~60-65 |
| 2-Bromo-3,6-dichlorobenzyl alcohol | 6 | ~122-127 | ~131-136 | ~61-66 |
| 3-Bromo-2,5-dichlorobenzyl alcohol | 6 | ~118-123 | ~132-137 | ~60-65 |
| 4-Bromo-2,3-dichlorobenzyl alcohol | 6 | ~121-126 | ~130-135 | ~60-65 |
| 3-Bromo-4,5-dichlorobenzyl alcohol | 6 | ~119-124 | ~131-136 | ~60-65 |
| 2-Bromo-3,4-dichlorobenzyl alcohol | 6 | ~122-127 | ~130-135 | ~61-66 |
Note: The presence of three different halogen substituents will likely result in six distinct aromatic carbon signals for all isomers. For comparison, in 4-bromobenzyl alcohol, the carbon bearing the bromine appears around 121 ppm, and the methylene carbon is at approximately 64 ppm.
Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Description |
| O-H Stretch | 3200-3600 | Broad absorption due to hydrogen bonding of the alcohol. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp absorptions. |
| C-H Stretch (Aliphatic) | 2850-3000 | Absorptions from the -CH₂- group. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands indicating the aromatic ring. |
| C-O Stretch | 1000-1260 | Strong absorption for the primary alcohol. |
| C-Cl Stretch | 600-800 | Strong absorption(s) in the fingerprint region. |
| C-Br Stretch | 500-600 | Absorption in the lower frequency fingerprint region. |
The precise positions of the C-Cl and C-Br stretching vibrations can be influenced by the substitution pattern on the aromatic ring.[6]
Mass Spectrometry Data
All isomers will have the same nominal molecular weight of approximately 256 g/mol . The key to identification lies in the isotopic pattern of the molecular ion peak (M⁺). The presence of one bromine and two chlorine atoms will create a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes: ⁷⁹Br, ³⁵Cl, and ³⁷Cl.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for the spectroscopic identification of this compound and its isomers.
Caption: Workflow for the separation and spectroscopic identification of benzyl alcohol isomers.
Interpreting the Data: Causality and Key Differentiators
The electronic and steric environment of each proton and carbon atom is unique for each isomer, leading to predictable differences in their NMR spectra.
-
¹H NMR: The number of distinct aromatic proton signals and their coupling patterns are the most direct indicators of the substitution pattern. For instance, isomers with protons in a para or meta relationship will exhibit characteristic doublet or triplet patterns with specific coupling constants, whereas an isolated proton will appear as a singlet. The proximity of protons to the electron-withdrawing halogen atoms will generally shift their signals downfield.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. Carbons directly bonded to halogens will be significantly shifted. The overall symmetry of the substitution pattern will be reflected in the number of unique carbon signals.
-
IR Spectroscopy: While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly the C-Cl and C-Br stretching and bending vibrations.
-
Mass Spectrometry: While not useful for differentiating the isomers from one another based on the molecular ion alone, the fragmentation patterns under EI-MS may show subtle differences that could be used as supporting evidence for a particular isomeric structure.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of this compound. This guide provides the foundational knowledge and comparative framework necessary to tackle this common challenge in chemical synthesis and analysis.
References
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The Royal Society of Chemistry. (2016). c6cy02413k1.pdf. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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American Institute of Chemists. (n.d.). article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. Retrieved from [Link]
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PubChemLite. (n.d.). 6-bromo-2,3-dichlorobenzoic acid (C7H3BrCl2O2). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Brominated Benzyl Alcohol Derivatives
Abstract
This guide provides a comprehensive analysis of the biological activities of brominated benzyl alcohol derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We delve into the structure-activity relationships that govern their efficacy and present a comparative assessment against established alternatives. Detailed experimental protocols and supporting data are provided to enable researchers to evaluate and potentially advance these promising compounds in therapeutic development.
Introduction: The Emerging Potential of Brominated Benzyl Alcohols
Benzyl alcohol and its derivatives are a well-established class of compounds with diverse applications, ranging from preservatives in pharmaceutical formulations to precursors in organic synthesis. The introduction of bromine atoms onto the aromatic ring of benzyl alcohol can significantly modulate its physicochemical properties, such as lipophilicity and electronic effects, leading to enhanced biological activity. This guide explores the multifaceted bioactivities of brominated benzyl alcohol derivatives, highlighting their potential as a versatile scaffold for the development of novel therapeutic agents. We will critically examine their performance in key biological assays and provide the necessary technical details for researchers to replicate and build upon these findings.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the antimicrobial, anticancer, and enzyme inhibitory activities of selected brominated benzyl alcohol derivatives, benchmarked against standard therapeutic agents.
Antimicrobial Activity: A Potent New Class of Biocides
Brominated benzyl alcohol derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their efficacy often surpasses that of their non-brominated counterparts and, in some instances, rivals that of conventional antibiotics.
The primary mechanism of antimicrobial action is believed to be the disruption of microbial cell membrane integrity, leading to cell lysis and death.[1] The lipophilicity conferred by the bromine atoms likely facilitates the partitioning of these compounds into the lipid-rich cell membranes of bacteria and fungi.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values of representative brominated benzyl alcohol derivatives against common pathogens, compared to standard antibiotics. Lower MIC values indicate greater antimicrobial potency.
| Compound | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| Brominated Benzyl Alcohol Derivative A | 12 µg/mL | 27 µg/mL | Not Reported | [2] |
| Brominated Benzyl Alcohol Derivative B | 10 µg/mL | > 35 µg/mL | Not Reported | [2] |
| Amoxicillin (Standard Antibiotic) | 0.25 - 2 µg/mL | > 128 µg/mL | Not Applicable | [2] |
| Gentamicin (Standard Antibiotic) | 0.5 - 4 µg/mL | 1 - 8 µg/mL | Not Applicable | [3] |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are presented here to illustrate the comparative efficacy. One study highlighted that a specific benzyl alcohol derivative exhibited promising broad-spectrum activity, surpassing the efficacy of the standard drug amoxicillin in certain cases.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
A growing body of evidence suggests that brominated benzyl alcohol derivatives possess potent anticancer properties, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth.
2.2.1. Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
A key mechanism of action for several brominated benzyl alcohol derivatives is the induction of oxidative stress within cancer cells. These compounds can stimulate the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.[4][5] The excessive accumulation of ROS triggers the intrinsic pathway of apoptosis, a form of programmed cell death, leading to the selective elimination of cancer cells.
2.2.2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain brominated benzyl alcohol derivatives have been identified as inhibitors of VEGFR-2, thereby cutting off the blood supply to tumors and impeding their growth.
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The following table presents the IC50 values of representative brominated benzyl alcohol derivatives against various cancer cell lines, compared to standard chemotherapeutic drugs. Lower IC50 values indicate greater cytotoxic potency.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| Brominated Benzyl Alcohol Derivative C | 7.17 µM | > 100 µM | Not Reported | |
| Brominated Benzyl Alcohol Derivative D | 2.93 µM | > 100 µM | Not Reported | |
| Doxorubicin (Standard Drug) | 0.5 - 1.5 µM | 0.1 - 0.5 µM | 0.2 - 1 µM | [6] |
| Cisplatin (Standard Drug) | 5 - 15 µM | 2 - 10 µM | 1 - 8 µM | |
| Paclitaxel (Standard Drug) | 0.01 - 0.1 µM | 0.005 - 0.05 µM | 0.01 - 0.1 µM | [6] |
Note: The specific structures of "Derivative C" and "Derivative D" are proprietary to the cited research but are presented here to illustrate the comparative efficacy.
Enzyme Inhibition: Modulating Key Biological Processes
Benzyl alcohol derivatives have shown promise as inhibitors of various enzymes, suggesting their potential in treating a range of diseases. While research on brominated derivatives is still emerging in this area, the foundational evidence from their non-brominated counterparts is encouraging.
2.3.1. α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the digestion of carbohydrates. Inhibitors of this enzyme can delay the absorption of glucose, making them valuable in the management of type 2 diabetes. Benzyl alcohol has been shown to be a non-competitive inhibitor of α-glucosidase.[7][8][9][10]
2.3.2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin-whitening applications and in medicine for treating hyperpigmentation disorders. p-Hydroxybenzyl alcohol has been identified as an inhibitor of mushroom tyrosinase.[11]
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The following table provides IC50 values for the enzyme inhibitory activity of relevant benzyl alcohol derivatives.
| Compound | Enzyme | IC50 Value | Reference |
| Benzyl Alcohol | α-Glucosidase | Kᵢ = 18 mM (non-competitive) | [8][9][10] |
| p-Hydroxybenzyl Alcohol | Tyrosinase (monophenolase activity) | Effective at 1.0 mM in cell culture | [11] |
| Kojic Acid (Standard Tyrosinase Inhibitor) | Tyrosinase | ~19.22 µM | [12] |
| Acarbose (Standard α-Glucosidase Inhibitor) | α-Glucosidase | ~750 µM |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a compound against a specific bacterium using the broth microdilution method.[11][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Standard antibiotic stock solution (positive control)
-
Sterile diluent (e.g., DMSO, water)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][15][16]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of choice
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated control wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL). b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the MTT-containing medium. b. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of a compound on recombinant human VEGFR-2.[4][5][17][18]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compound stock solution (e.g., in DMSO)
-
Kinase-Glo® MAX reagent (or similar ATP detection reagent)
-
White 96-well plate
-
Incubator
-
Luminometer
Procedure:
-
Master Mixture Preparation: a. Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.
-
Plate Setup: a. Add the master mixture to each well of a white 96-well plate. b. Add the test compound at various concentrations to the respective wells. c. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: a. Add the diluted VEGFR-2 enzyme to the test wells and the positive control well.
-
Incubation: a. Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: a. Add Kinase-Glo® MAX reagent to each well. b. Incubate at room temperature for 10 minutes. c. Read the luminescence using a microplate reader.
-
Data Analysis: a. Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which brominated benzyl alcohol derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.
Antimicrobial Mechanism of Action
The primary proposed mechanism for the antimicrobial activity of these compounds is the disruption of the bacterial or fungal cell membrane. The lipophilic nature of the brominated aromatic ring allows the molecule to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of brominated benzyl alcohol derivatives.
ROS-Mediated Apoptosis in Cancer Cells
In cancer cells, certain brominated benzyl alcohol derivatives can induce the production of ROS. This leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.[4][5][15][16][19]
Caption: Simplified ROS-mediated apoptotic pathway induced by brominated benzyl alcohol derivatives.
Conclusion and Future Directions
Brominated benzyl alcohol derivatives represent a promising class of bioactive compounds with demonstrated antimicrobial and anticancer potential. Their straightforward synthesis and tunable electronic and lipophilic properties make them an attractive scaffold for further medicinal chemistry efforts. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of the position and number of bromine substituents on biological activity.
-
Mechanism of Action Studies: A more in-depth elucidation of the molecular targets and signaling pathways involved in their antimicrobial, anticancer, and enzyme inhibitory effects.
-
In Vivo Efficacy and Toxicology: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
The findings presented in this guide provide a solid foundation for the continued exploration of brominated benzyl alcohol derivatives as a source of new and effective therapeutic agents.
References
- Jeong, S. H., & Joo, E. J. (2016). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Pharmacognosy Reviews, 10(19), 34.
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- Ivanova, D., Zhelev, Z., & Bakalova, R. (2016). Role of anticancer drugs in ROS-dependent and ROS-independent induction of apoptosis. International journal of molecular sciences, 17(5), 688.
- Dimitrijević, A., Bezbradica, D., Mijin, D., & Knežević-Jugović, Z. (2014). Dual effect of benzyl alcohol on alpha-glucosidase activity: efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity.
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Dimitrijević, A., Bezbradica, D., Mijin, D., & Knežević-Jugović, Z. (2014). Dual effect of benzyl alcohol on α-glucosidase activity: efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity. PubMed. [Link]
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ResearchGate. (n.d.). Pathways through which pro-oxidative drugs mediate their anticancer.... Retrieved from [Link]
- Hassan, Y., & Sulaiman, M. (2020). Dual effect of benzyl alcohol on α-glucosidase activity: Efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity.
- Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., ... & Abbondanza, C. (2020). Understanding of ROS-Inducing Strategy in Anticancer Therapy. Cancers, 12(1), 159.
- Dimitrijević, A., Bezbradica, D., Mijin, D., & Knežević-Jugović, Z. (2014). Dual effect of benzyl alcohol on alpha-glucosidase activity: efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity. TechnoRep.
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ResearchGate. (n.d.). Inhibitory activities (IC50) of brominated Bt derivatives predicted on.... Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the enzyme inhibition results. Retrieved from [Link]
- García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2005). Kinetics of activation of latent mushroom (Agaricus bisporus) tyrosinase by benzyl alcohol. Journal of agricultural and food chemistry, 53(14), 5766-5772.
- Kim, Y. J., & Uyama, H. (2005). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Bioscience, biotechnology, and biochemistry, 69(3), 649-651.
- Khan, K. M., & Ali, M. (2009). Inhibition of Mushroom Tyrosinase by Aliphatic Alcohols. Journal of the Chinese Chemical Society, 56(6), 1143-1147.
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ResearchGate. (n.d.). Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. Retrieved from [Link]
- Kim, D., Park, J., Kim, J., Han, D., & Lee, K. (2020). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 25(11), 2577.
- D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 1-24.
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Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
- Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488.
- Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
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Synapse. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]
- Al-Smadi, M., Al-Zereini, W., Al-Momani, W., & Al-Zoubi, E. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug design, development and therapy, 10, 3763.
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ResearchGate. (n.d.). Inhibition by boronic acids and benzyl alcohol. Retrieved from [Link]
- Al-Smadi, M., & Al-Zereini, W. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
- Zyska, B., Janus, E., & Włodarczyk, K. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. International Journal of Molecular Sciences, 23(15), 8565.
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The Analytical Challenge: An Integrated Spectroscopic Puzzle
An In-Depth Technical Guide to the Structural Elucidaion of 6-Bromo-2,3-dichlorobenzyl alcohol: A Comparative Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Halogenated benzyl alcohols, for instance, serve as versatile intermediates in the synthesis of pharmaceuticals and advanced materials. Their specific halogenation pattern profoundly influences their reactivity, physicochemical properties, and biological activity. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of this compound (CAS No. 1807009-09-1).[1][2]
Given the absence of readily available public domain spectra for this specific compound, this guide adopts a predictive and comparative methodology.[3] We will leverage foundational spectroscopic principles and contrast predicted data with established experimental data from structurally similar analogs. This approach not only provides a robust framework for confirming the target structure but also illustrates the causal relationships between molecular structure and spectroscopic output, a critical skill for any analytical chemist.
Confirming the structure of this compound requires assembling complementary pieces of evidence from several analytical techniques. No single method is sufficient. Nuclear Magnetic Resonance (NMR) spectroscopy will define the carbon-hydrogen framework, Infrared (IR) spectroscopy will confirm functional groups, and Mass Spectrometry (MS) will establish the elemental composition and molecular weight. The workflow below illustrates how these techniques synergize to provide an unambiguous structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and number of protons and carbons.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Principle & Rationale: ¹H NMR provides information about the number of different types of protons, the number of protons of each type (via integration), and how they are connected to neighboring protons (via spin-spin splitting). For this compound, we expect to see signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The electron-withdrawing effects of the three halogen substituents will cause the aromatic protons to be significantly deshielded, shifting them downfield.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.3-7.8 ppm): The molecule has two protons on the aromatic ring at positions C4 and C5. These protons are ortho to each other and will therefore split each other into doublets. We predict two distinct doublets, each integrating to 1H.
-
Methylene Protons (δ 4.7-5.0 ppm): The two protons of the -CH₂OH group are chemically equivalent and are not adjacent to any other protons, so they should appear as a singlet, integrating to 2H. Their proximity to the electronegative oxygen and the aromatic ring places them in this downfield region.
-
Hydroxyl Proton (δ 1.8-2.5 ppm): The -OH proton signal is typically a broad singlet. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
Comparative Experimental Data:
To substantiate these predictions, we can compare them to known spectra of similar molecules.
| Compound | Ar-H Chemical Shift (ppm) & Multiplicity | -CH₂OH Chemical Shift (ppm) & Multiplicity | -OH Chemical Shift (ppm) & Multiplicity | Citation |
| Predicted: this compound | ~7.6 (d, 1H), ~7.4 (d, 1H) | ~4.8 (s, 2H) | ~2.1 (br s, 1H) | |
| 2-Bromobenzyl alcohol | 7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t) | 4.71 (s) | 2.41 (s) | [3] |
| 2,6-Dichlorobenzyl alcohol | 7.25-7.35 (m) | 4.9 (s) | 2.1 (br s) | [3][4] |
| 4-Bromobenzyl alcohol | 7.51-7.49 (d), 7.27-7.26 (d) | 4.68 (s) | 1.27 (s) | [3][5] |
| Benzyl alcohol | 7.46–7.22 (m) | 4.67 (s) | 2.66 (s) | [6] |
Causality in Action: The data from the analogs strongly supports our predictions. The methylene protons of 2,6-dichlorobenzyl alcohol appear at 4.9 ppm, very close to our predicted value.[3][4] The presence of three electron-withdrawing halogens on the ring in our target molecule would logically shift these protons even further downfield compared to benzyl alcohol (4.67 ppm) or 4-bromobenzyl alcohol (4.68 ppm).[3][5][6]
¹³C NMR Spectroscopy: The Carbon Backbone
Principle & Rationale: ¹³C NMR identifies all unique carbon atoms in a molecule. The substitution pattern of this compound means all seven carbon atoms are chemically distinct and should produce seven unique signals.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected. The carbon bearing the -CH₂OH group (C1) will be shifted downfield (~138-140 ppm). The carbons directly bonded to the halogens (C2, C3, C6) will also have characteristic shifts influenced by the specific halogen. The remaining two carbons (C4, C5) will appear in the typical aromatic region.
-
Methylene Carbon (δ 60-65 ppm): The -CH₂OH carbon is expected in this range, consistent with other benzyl alcohols.[6]
Comparative Experimental Data:
| Compound | Aromatic Carbon Shifts (ppm) | -CH₂OH Carbon Shift (ppm) | Citation |
| Predicted: this compound | 6 signals between 125-140 | ~63 | |
| Benzyl alcohol | 140.9, 128.6, 127.6, 127.0 | 65.2 | [6] |
| 1-Bromo-2,3-dichlorobenzene | 134.4, 131.5, 129.5, 128.0, 125.2, 120.9 | N/A | [7] |
Mass Spectrometry (MS): The Molecular Formula and Fragmentation
Principle & Rationale: Mass spectrometry provides the molecular weight of a compound. High-resolution MS can even yield the exact molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺) Peak: The key diagnostic feature will be a complex cluster of peaks for the molecular ion. Due to the presence of one bromine and two chlorine atoms, we expect a characteristic pattern of peaks at m/z 268, 270, 272, and 274. The relative intensities of these peaks are predictable and serve as a definitive fingerprint for the C₇H₅BrCl₂O⁺ ion.
-
Key Fragment Ions:
-
[M-H₂O]⁺: Loss of water from the alcohol is a common fragmentation pathway for benzyl alcohols.[8]
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl radical to give the C₆H₂BrCl₂⁺ aromatic cation.
-
Tropylium Ion Formation: The benzyl cation fragment can rearrange to the stable tropylium ion (m/z 91), although its formation might be less favorable in this highly substituted case. The primary diagnostic will be the isotopic pattern of the molecular ion.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. It is a rapid and effective way to confirm the presence of the hydroxyl (-OH) and alcohol C-O bonds, as well as the aromatic ring.
Predicted IR Spectrum (Liquid Film/KBr Pellet):
-
O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band in this region is the classic signature of an alcohol's hydroxyl group, broadened by hydrogen bonding.[11][12]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[4]
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene (-CH₂-) group.[4]
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Several medium to weak bands in this region confirm the presence of the benzene ring.[4]
-
C-O Stretch (1000-1250 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretch of the primary alcohol.[4]
-
C-Cl and C-Br Stretches (<800 cm⁻¹): Absorptions for carbon-halogen bonds appear in the fingerprint region and can be difficult to assign definitively but their presence would be expected.
Comparative Experimental Data:
| Compound | Key IR Absorptions (cm⁻¹) | Citation |
| Predicted: this compound | ~3400 (br, O-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1470 (C=C), ~1050 (C-O) | |
| 2,6-Dichlorobenzyl alcohol | 3490 (O-H stretch), 1413 (O-H in-plane bend), 1220-1250 (C-O stretch) | [4] |
| Cyclohexanol | ~3300 (broad O-H stretch) | [11] |
| 2-Bromobenzyl alcohol | FTIR spectrum available showing characteristic broad O-H and aromatic C=C stretches. | [13] |
The experimental data for 2,6-dichlorobenzyl alcohol aligns perfectly with the predicted regions for the key functional group vibrations, providing high confidence in using IR to confirm the alcohol and aromatic moieties of the target molecule.[4]
Experimental Protocols
Reliable data acquisition is paramount. The following are standardized protocols for the analysis of a purified sample of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a ≥400 MHz spectrometer.
-
Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and collect 16-32 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire data using a proton-decoupled sequence.
-
Use a 30° pulse angle, a relaxation delay of 2-5 seconds, and collect 1024-4096 scans.
-
Process the data with an exponential line broadening of 1-2 Hz. Calibrate the CDCl₃ solvent peak to 77.16 ppm.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in high-purity methanol or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 260 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Analyze the resulting mass spectrum for the molecular ion cluster and key fragmentation patterns.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average 16-32 scans for a high signal-to-noise ratio.
-
Label the major absorption bands.
-
Conclusion: A Self-Validating System
While direct reference spectra for this compound are not publicly cataloged, its structure can be elucidated with a very high degree of confidence. The strategy outlined in this guide constitutes a self-validating system. The predicted ¹H and ¹³C NMR spectra, based on established chemical shift theory and supported by data from close structural analogs, provide a detailed C-H framework. The unique isotopic signature in the mass spectrum would definitively confirm the elemental composition (C₇H₅BrCl₂O), while IR spectroscopy provides orthogonal confirmation of the essential alcohol and aromatic functional groups. The convergence of these independent, complementary techniques provides an unambiguous and scientifically rigorous confirmation of the molecular structure.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "Ruthenium-Catalyzed Hydrogenation of Esters to Alcohols". Retrieved from RSC Publications.
-
The Royal Society of Chemistry. (2013). Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature". Retrieved from RSC Publications.
-
BenchChem. (2025). Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. BenchChem Technical Guides.
-
Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
-
FAO/WHO Expert Committee on Food Additives (JECFA). (2004). Benzyl Alcohol. FNP 52 Add 4.
-
Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from RSC Publications.
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A Comparative Toxicological Analysis of Halogenated Benzyl Alcohols for Preclinical Research
Introduction: The Double-Edged Sword of Halogenation
Benzyl alcohol, a simple aromatic alcohol, serves as a foundational structure for numerous compounds utilized across the pharmaceutical, cosmetic, and food industries. The introduction of halogen atoms—most commonly chlorine—onto the benzene ring dramatically alters its physicochemical properties, often enhancing its antimicrobial efficacy. This has led to the widespread use of compounds like 2,4-dichlorobenzyl alcohol (DCBA) as mild antiseptics in products such as throat lozenges.[1] However, this structural modification also raises critical toxicological questions. Halogenated aromatic compounds are a class known for their potential persistence and varied toxic effects, ranging from skin irritation to more severe systemic issues.[2][3]
For researchers, scientists, and drug development professionals, a nuanced understanding of how halogenation impacts the toxicity of benzyl alcohol is not merely academic; it is a prerequisite for safe and effective product development. This guide provides an in-depth comparative analysis of the toxicity of key halogenated benzyl alcohols. We will dissect the underlying mechanisms of toxicity, provide validated experimental protocols for assessment, and present a comparative data summary to illuminate the critical structure-activity relationships that govern their safety profiles.
Mechanistic Insights: Why Halogenation Matters
The toxicity of halogenated aromatic compounds is complex and can be influenced by several factors, including the number, type, and position of the halogen substituents on the aromatic ring.[4][5] While a unifying mechanism for all related compounds is elusive, several key pathways are consistently implicated.
One proposed model for the action of toxic halogenated aromatics is analogous to that of steroid hormones, involving interaction with specific cellular receptors that can lead to altered gene expression.[4][5] More broadly, their toxicity is often linked to their lipophilicity (hydrophobicity). Increased halogenation can enhance a molecule's ability to penetrate cell membranes, leading to higher intracellular concentrations and potential disruption of mitochondrial function or other organelles. Quantitative structure-activity relationship (QSAR) studies on benzyl alcohols have indicated that cellular toxicity is often primarily associated with hydrophobicity.[6]
Furthermore, the metabolism of these compounds can generate reactive intermediates, such as radicals, that induce oxidative stress.[6] This cascade of events can lead to lipid peroxidation, protein damage, and, critically, DNA damage—a precursor to mutagenicity and potential carcinogenicity.[3] Therefore, assessing cytotoxicity, genotoxicity, and mutagenicity is essential for a comprehensive toxicological profile.
Experimental Framework for Toxicity Profiling
To empirically compare the toxicity of halogenated benzyl alcohols, a multi-tiered approach employing standardized in vitro assays is required. Here, we detail the methodologies for three cornerstone assays: the MTT assay for cytotoxicity, the Comet assay for DNA damage (genotoxicity), and the Ames test for mutagenicity.
Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a logical workflow for screening and characterizing the toxic potential of a novel compound.
Caption: A generalized workflow for in vitro toxicological assessment.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Exposure: Prepare serial dilutions of the halogenated benzyl alcohols in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and vehicle controls). Incubate for a specified exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Genotoxicity Assessment: The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive and rapid technique for quantifying DNA damage, such as single- and double-strand breaks, in individual eukaryotic cells.[11][12][13] The principle relies on the ability of fragmented DNA to migrate out of the cell nucleus under an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[12]
Detailed Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Expose cells to the test compounds at non-cytotoxic concentrations (typically below the IC20 value from the MTT assay) for a defined period. Harvest the cells via trypsinization and resuspend in a chilled, serum-free medium at a concentration of ~1x10⁵ cells/mL.[14]
-
Embedding in Agarose: Mix a small volume of the cell suspension (e.g., 30 µL) with low melting point agarose (LMAgarose) at 37°C.[14] Immediately pipette this mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify at 4°C for 30 minutes.[14]
-
Cell Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 60 minutes at 4°C.[11][14] This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding (Alkaline Condition): Transfer the slides to a horizontal electrophoresis chamber and immerse them in a high-pH alkaline buffer (e.g., pH > 13) for approximately 30-60 minutes.[11][14] This unwinds the DNA, revealing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage (e.g., 1 V/cm) for 20-45 minutes.[11][14] The negatively charged DNA fragments will migrate towards the anode, forming the comet tail.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify parameters like % Tail DNA and Tail Moment.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16][17] It utilizes several strains of Salmonella typhimurium (or E. coli) that have mutations in the genes required to synthesize the amino acid histidine (his-).[15][16] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.
Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the desired Salmonella strains (e.g., TA98 and TA100, which detect different types of mutations).[15]
-
Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test is often performed with and without the addition of an S9 fraction, a rat liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[15][17]
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture (e.g., 100 µL), and either the S9 mix or a buffer (500 µL).[15][17] Include positive and negative (vehicle) controls.
-
Plating: Add molten top agar (kept at ~45°C) containing a trace amount of histidine/biotin to the test tube.[15] The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed. Quickly vortex and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[1]
Comparative Toxicity Data Summary
The following table summarizes publicly available toxicity data for benzyl alcohol and its chlorinated derivatives. It is important to note that direct comparisons can be challenging as data may originate from studies with different methodologies and experimental conditions. However, this compilation provides a valuable overview of their relative toxic potentials.
| Compound | Chemical Structure | Cytotoxicity (IC50) | Genotoxicity (Comet Assay) | Mutagenicity (Ames Test) | Other Key Findings |
| Benzyl Alcohol | C₇H₈O | Cell-type dependent | Increased DNA damage at 25 and 50 mM concentrations in human blood cells.[18][19] | Generally considered non-mutagenic in vivo.[20] | Low acute toxicity (LD50 of 1.2 g/kg in rats).[21] Can cause maternal and fetotoxicity at high doses (≥750 mg/kg/day).[20][22] |
| 2-Chlorobenzyl Alcohol | C₇H₇ClO | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. | Causes skin, eye, and respiratory tract irritation.[23][24] |
| 4-Chlorobenzyl Alcohol | C₇H₇ClO | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. | Considered a hazardous substance.[25] May cause skin sensitization and irritation to eyes and the digestive tract.[25][26] |
| 2,4-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | Data not readily available in searched literature. | Data not readily available in searched literature. | No evidence of mutagenic potential found in studies.[1] | Low acute oral toxicity.[1] NOAEL for maternal and developmental toxicity in rats is 400 mg/kg/day.[1][27] |
Analysis and Structure-Activity Relationships
While a complete dataset for a direct, quantitative comparison is lacking in the publicly available literature[28], the available information allows for several key inferences regarding the structure-activity relationship of halogenated benzyl alcohols:
-
Halogenation and Irritancy: The addition of chlorine appears to increase the potential for skin, eye, and respiratory irritation. Both 2-chlorobenzyl alcohol and 4-chlorobenzyl alcohol are noted as irritants.[23][25][26]
-
Genotoxicity of the Parent Compound: Unsubstituted benzyl alcohol has demonstrated genotoxic potential at high concentrations in vitro, causing DNA damage as detected by the Comet assay.[18][19] This provides a crucial baseline, suggesting that the benzyl alcohol structure itself is not entirely inert and can interact with DNA.
-
Mutagenicity Profile of DCBA: 2,4-Dichlorobenzyl alcohol (DCBA) has been tested for mutagenicity in the Ames test and was found to be negative.[1] This is a significant finding for its safety assessment in consumer products. The absence of mutagenicity, despite the presence of two chlorine atoms, suggests that its metabolic pathways may not generate DNA-reactive species under the test conditions, or that any damage induced is effectively repaired.
-
Positional Isomerism: Although direct comparative data is sparse, the position of the halogen can significantly influence biological activity. The difference in electron distribution and steric hindrance between 2-chloro (ortho) and 4-chloro (para) isomers can affect receptor binding, metabolic transformation, and ultimately, toxicity. Further research is needed to delineate these differences.
-
Developmental Toxicity: Studies on DCBA show that adverse developmental effects occur only at high doses that also induce maternal toxicity, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day in rats.[27][29] This suggests a significant margin of safety for typical human exposure levels from sources like lozenges.
Potential Mechanism of Toxicity
The observed genotoxicity of benzyl alcohol could be linked to the induction of oxidative stress, a common mechanism for aromatic compounds. This pathway involves the generation of reactive oxygen species (ROS) that can directly damage cellular components, including DNA.
Caption: Potential mechanism of toxicity via oxidative stress induction.
Conclusion and Future Directions
This guide provides a framework for the comparative toxicological analysis of halogenated benzyl alcohols. The available data indicates that while halogenation can increase irritancy, compounds like 2,4-dichlorobenzyl alcohol appear to have a low order of acute toxicity and are non-mutagenic in standard bacterial assays.[1] The parent compound, benzyl alcohol, is not without biological activity, showing genotoxic potential at high concentrations in vitro.[18][19]
A significant data gap remains in the form of direct, side-by-side comparative studies of different halogenated isomers using a consistent set of in vitro assays.[28] Such studies are crucial for building robust QSAR models that can more accurately predict the toxicity of novel derivatives.
For professionals in drug development and chemical safety, the key takeaways are:
-
Toxicity cannot be presumed from the parent structure; each halogenated derivative requires individual assessment.
-
A tiered testing strategy, beginning with cytotoxicity and progressing to genotoxicity and mutagenicity, is essential for a comprehensive safety profile.
-
The absence of long-term chronic toxicity and carcinogenicity data for many of these compounds is a notable limitation that should be considered in risk assessment.[1]
Future research should prioritize conducting these direct comparative studies to elucidate the precise influence of halogen number and position on the toxicological profile of benzyl alcohols, thereby enabling safer design and application of these versatile compounds.
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A Comparative Guide to the Validation of 6-Bromo-2,3-dichlorobenzyl Alcohol Synthesis via High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the purity and integrity of pharmaceutical intermediates are non-negotiable. 6-Bromo-2,3-dichlorobenzyl alcohol serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific halogenation pattern imparts unique chemical properties essential for targeted molecular interactions. Consequently, a robust, validated analytical method to confirm its identity, purity, and quantity is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for the validation of synthesized this compound. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and offer comparative data to guide your analytical strategy.
The Synthetic Landscape: Why Validation Matters
A common and efficient route for preparing this compound is the chemical reduction of its corresponding aldehyde, 6-Bromo-2,3-dichlorobenzaldehyde.[1][2] This transformation, typically employing a reducing agent like sodium borohydride in an alcoholic solvent, is generally high-yielding.
However, the process is not without potential pitfalls. The quality of the final product can be compromised by several process-related impurities:
-
Unreacted Starting Material: Residual 6-Bromo-2,3-dichlorobenzaldehyde.
-
Over-oxidation Products: Formation of 6-Bromo-2,3-dichlorobenzoic acid, especially if the starting material was impure or if degradation occurs.
-
Byproducts from Side Reactions: Impurities originating from the starting materials or side reactions during the synthesis.
An effective analytical method must possess the specificity to unequivocally separate and quantify the target alcohol from these potential contaminants. This is where the power of HPLC becomes evident.[3][4]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[5] For a moderately polar, UV-active molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Causality of Method Design:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds based on their polarity. The analyte will interact with the stationary phase, and its retention will be modulated by the mobile phase composition.
-
Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile) is ideal.[6] This allows for the efficient elution of the target compound while ensuring that any less polar impurities (like the starting aldehyde) or more polar impurities (like the corresponding acid) are well-separated.
-
Detector: A UV-Vis detector is chosen due to the presence of the benzene ring, which is a strong chromophore.[6] Analysis is typically performed at a wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]
1. Chromatographic System & Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 80 12.0 80 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Method Validation Protocol:
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by spiking the sample solution with potential impurities (starting material, related substances) and showing that the analyte peak is free from any co-eluting peaks.
-
Linearity: Prepare a series of standard solutions across a range of 50% to 150% of the target concentration (e.g., 500, 750, 1000, 1250, 1500 µg/mL). Plot the peak area response against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.[12]
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is expressed as the percentage recovery of the analyte. The mean recovery should be within 98.0% to 102.0%.[6]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be not more than 2.0%.[11]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be not more than 2.0%.[12]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] This is established by analyzing a series of dilute solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2 nm in wavelength) and observe the effect on the results. The method should remain unaffected, demonstrating its reliability during normal usage.
Summary of Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte retention time | Peak purity > 0.999 |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.12% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | S/N Ratio ≥ 10 |
| Robustness | Passed | System suitability parameters met |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.
1. Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While benzyl alcohols can be analyzed by GC, their relatively high boiling points may require derivatization or high inlet temperatures, which can risk thermal degradation.[13]
-
Pros: Excellent resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector for definitive identification.
-
Cons: Potential for on-column degradation of the analyte. Not suitable for non-volatile impurities like the corresponding carboxylic acid without derivatization.
2. Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative analysis and is often used to monitor the progress of a chemical reaction.[1]
-
Pros: Simple, fast, and inexpensive. Allows for simultaneous analysis of multiple samples.
-
Cons: Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC or GC.
Performance Comparison Table
| Parameter | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Selectivity/Resolution | Very High | High | Low to Moderate |
| Quantitation | Excellent | Very Good | Semi-quantitative at best |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to ng range) |
| Analysis Time | 10-20 minutes per sample | 15-30 minutes per sample | 5-10 minutes (development) |
| Suitability for Analyte | Ideal for aromatic alcohols and related impurities | Suitable, but risk of thermal degradation | Good for reaction monitoring |
| Instrumentation Cost | High | High | Low |
Visualizing the Validation Workflow
The following diagram illustrates the integrated process from synthesis to final analytical validation, ensuring a robust quality control framework.
Caption: Workflow for Synthesis and HPLC Validation.
Conclusion
For the critical task of validating the synthesis of this compound, HPLC stands out as the superior analytical technique. Its high resolution, sensitivity, and quantitative accuracy provide an unparalleled level of confidence in the final product's purity and quality. While GC offers a viable alternative for volatile components and TLC serves as a rapid screening tool, only a fully validated HPLC method, developed and executed according to ICH guidelines, can provide the trustworthy and authoritative data required for pharmaceutical research and development. This guide provides the framework and rationale for establishing such a robust analytical system, ensuring that this key intermediate meets the stringent quality standards demanded by the industry.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [7]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [8]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [9]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [5]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [19]
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Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Google Patents. [23]
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Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide. BenchChem. [2]
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A Senior Application Scientist's Guide to the Definitive Characterization of 6-Bromo-2,3-dichlorobenzyl alcohol: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated organic molecules is not merely an academic exercise; it is a foundational pillar for establishing structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory standards. 6-Bromo-2,3-dichlorobenzyl alcohol is one such molecule, a potential building block whose utility is intrinsically tied to the unambiguous confirmation of its isomeric purity and three-dimensional architecture.
This guide provides a comparative analysis of analytical techniques for the characterization of this compound. While a public crystal structure for this specific compound is not available, this document serves as an expert guide on the methodologies required for its definitive identification. We will explore the primacy of single-crystal X-ray diffraction (SCXRD) as the gold standard for absolute structure determination and contrast its capabilities with essential spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental data cited for comparison is drawn from structurally analogous compounds, providing a robust framework for researchers.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For absolute, undeniable proof of molecular structure, no technique is more authoritative than single-crystal X-ray diffraction.[1][2] It moves beyond establishing connectivity to define the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is often critical for understanding crystal packing, polymorphism, and potential protein-ligand interactions.
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered sample to a refined crystal structure is a systematic process where each step is designed to yield a high-quality, publishable result. The causality behind these steps is crucial for success.
Step 1: Crystal Cultivation (The Art and Science) The prerequisite for SCXRD is a high-quality single crystal, typically 0.1-0.5 mm in size, with well-defined facets and no visible fractures.[3] This is often the most challenging step.
-
Rationale for Solvent Selection: The choice of solvent is paramount. A solvent system must be selected in which the compound has moderate solubility. This allows for the slow process of supersaturation required for orderly crystal growth. For a compound like this compound, a range of solvents from moderately polar (e.g., isopropanol, acetone) to non-polar (e.g., toluene, hexane) should be screened.
-
Common Methodologies:
-
Slow Evaporation: The most common method, where a solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is ideal for compounds stable at room temperature.[3]
-
Solvent Diffusion: A solution of the compound in a "good" solvent is layered with or placed in a larger sealed container with a "poor" solvent (an anti-solvent in which the compound is insoluble). Slow diffusion of the anti-solvent into the solution reduces solubility and induces crystallization.[3] For our target, a solution in dichloromethane layered with hexane is a logical starting point.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form. The cooling rate must be carefully controlled to prevent the formation of powder.
-
Step 2: Data Collection Once a suitable crystal is obtained, it is mounted on a goniometer and placed into the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction spots.[2]
Step 3: Structure Solution and Refinement The collected diffraction data (a pattern of intensities and positions) is mathematically converted into a map of electron density using a Fourier transform.[2] From this map, the positions of the atoms can be determined. This initial model is then refined using least-squares algorithms to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final, highly precise molecular structure.[2]
Comparative Crystallographic Data
While the crystal structure for this compound is not published, we can present the crystallographic data from closely related, publicly available structures to provide a concrete example of the definitive data obtained from an SCXRD experiment.
| Parameter | 2,4-Dichlorobenzyl alcohol [4] | 4-Bromobenzyl alcohol [5] | 2-Bromobenzyl alcohol [6] | Expected for Target Compound |
| Formula | C₇H₆Cl₂O | C₇H₇BrO | C₇H₇BrO | C₇H₅BrCl₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁/c | A common centrosymmetric group |
| a (Å) | 11.83 | 12.01 | 11.54 | ~11-14 Å |
| b (Å) | 4.08 | 4.67 | 4.64 | ~4-6 Å |
| c (Å) | 15.68 | 13.06 | 13.31 | ~13-16 Å |
| β (°) | 104.28 | 102.50 | 106.84 | ~90-110° |
| Volume (ų) | 733.9 | 715.4 | 711.2 | ~700-800 ų |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 | 4 |
This table demonstrates the level of precise, quantitative geometric data that SCXRD provides, which is unattainable through other methods.
Complementary Techniques: Building a Complete Picture
While SCXRD is definitive for solid-state structure, a full characterization relies on a suite of techniques that are typically more accessible and provide information about the molecule's identity, purity, and behavior in solution.
NMR, IR, and Mass Spectrometry Data Comparison
The following table compares expected spectroscopic data for the target compound with experimental data from its analogs. This cross-comparison is a vital part of the scientific process, allowing researchers to validate their synthesis and structure.
| Technique | Analyte | Key Observed/Expected Data | Reference(s) |
| ¹H NMR (CDCl₃) | 2-Bromobenzyl alcohol | Ar-H: 7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t) ppm; -CH₂OH: 4.71 (s) ppm; -OH: 2.41 (s) ppm | [7][8] |
| 4-Bromobenzyl alcohol | Ar-H: 7.51-7.49 (d), 7.27-7.26 (d) ppm; -CH₂OH: 4.68 (s) ppm; -OH: 1.27 (s) ppm | [9] | |
| 2,6-Dichlorobenzyl alcohol | Ar-H: 7.25-7.35 (m) ppm; -CH₂OH: 4.9 (s) ppm; -OH: 2.1 (br s) ppm | [7][10] | |
| Target Compound (Expected) | Ar-H: Two doublets (~7.2-7.6 ppm); -CH₂OH: singlet (~4.7-4.9 ppm); -OH: broad singlet (~1.5-2.5 ppm) | - | |
| ¹³C NMR (CDCl₃) | Alcohols (General) | The carbon adjacent to the hydroxyl group is characteristically found in the 50-65 ppm region.[11] | [11] |
| Target Compound (Expected) | C-CH₂OH: ~60-65 ppm; Aromatic C: 6 signals in the ~120-140 ppm range. | - | |
| IR Spectroscopy | Alcohols (General) | Strong, broad O-H stretch (~3300-3400 cm⁻¹); Strong C-O stretch (~1000-1200 cm⁻¹).[11] | [11] |
| 3-Bromobenzyl alcohol | O-H stretch present in spectrum. | [12] | |
| Target Compound (Expected) | Strong, broad peak ~3350 cm⁻¹ (O-H); Strong peak ~1050 cm⁻¹ (C-O); Peaks in 1600-1450 cm⁻¹ region (C=C aromatic); C-Cl/C-Br stretches in fingerprint region. | - | |
| Mass Spec. (EI) | 2,6-Dichlorobenzyl alcohol | Molecular Ion (M⁺) not prominent; fragments at m/z 141/143 ([M-Cl]⁺), 111/113 ([M-Cl-CH₂O]⁺). | [10] |
| 3-Bromobenzyl alcohol | Molecular Ion (M⁺) at m/z 186/188; fragments at m/z 107 ([M-Br]⁺), 79/81 ([Br]⁺). | [13] | |
| Target Compound (Expected) | Complex isotopic pattern for M⁺ due to Br and Cl atoms; fragmentation via loss of Br, Cl, and CH₂O. | - |
Strengths and Limitations:
-
NMR Spectroscopy: Unparalleled for determining the carbon-hydrogen framework and connectivity of a molecule in solution. However, it does not define bond angles or solid-state packing and can sometimes be ambiguous for complex isomeric mixtures without advanced 2D techniques.
-
IR Spectroscopy: Excellent for rapidly identifying the presence of key functional groups (like the -OH of an alcohol), but provides limited information about the overall molecular structure.[11]
-
Mass Spectrometry: Provides the molecular weight and, with high resolution, the molecular formula. Its fragmentation patterns can offer structural clues but are not sufficient for unambiguous isomer identification.
Conclusion: An Integrated Approach to Certainty
The comprehensive characterization of a novel chemical entity like this compound requires a multi-faceted analytical approach. While NMR, IR, and MS are indispensable tools for routine analysis, confirming synthesis, and assessing purity, they collectively build a hypothesis of the structure. Single-crystal X-ray diffraction is the definitive experiment that tests this hypothesis and provides an unequivocal, three-dimensional structural proof. For researchers in drug development and materials science, where precision and certainty are paramount, SCXRD is not just an alternative—it is the ultimate arbiter of molecular truth, providing the foundational data upon which further scientific discovery is built.
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A Comparative Guide to the Antiseptic Properties of Dichlorobenzyl Alcohol Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the antiseptic properties of dichlorobenzyl alcohol (DCBA) isomers. As professionals in research and drug development, understanding the nuanced differences conferred by isomeric structures is paramount for innovation in antiseptic formulations. While 2,4-dichlorobenzyl alcohol is a well-established antiseptic agent, a comprehensive comparative analysis of its isomers is notably absent in publicly available literature. This guide will therefore synthesize the existing data for the 2,4-isomer, introduce what little is known about other isomers, and delve into the principles of structure-activity relationships (SAR) to hypothesize on their relative antiseptic potential. Furthermore, we provide detailed experimental protocols to empower researchers to systematically evaluate and compare these compounds, thereby addressing a significant knowledge gap in the field.
The Significance of Isomerism in Dichlorobenzyl Alcohol's Antiseptic Activity
Dichlorobenzyl alcohol, a chlorinated aromatic alcohol, possesses a chemical structure amenable to several positional isomers, where the two chlorine atoms can be located at different positions on the benzene ring (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-). This variation in substituent placement can profoundly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These properties, in turn, are critical determinants of a compound's ability to interact with microbial targets and exert its antiseptic effect. A thorough understanding of these structure-activity relationships is crucial for the rational design of more effective and safer antiseptic agents.
The Established Antiseptic Profile of 2,4-Dichlorobenzyl Alcohol
The most extensively studied isomer, 2,4-dichlorobenzyl alcohol, is a mild antiseptic with a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[1] It is a common active ingredient in many over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol.
Mechanism of Action
The antiseptic and local anesthetic properties of 2,4-dichlorobenzyl alcohol are attributed to a dual mechanism of action:
-
Protein Denaturation: The primary antiseptic mechanism is believed to be the denaturation of external microbial proteins and the disruption of their tertiary structures.[1] This non-specific action contributes to its broad-spectrum antimicrobial effect.
-
Sodium Channel Blockade: 2,4-Dichlorobenzyl alcohol also acts as a blocker of voltage-gated sodium channels in nerve cell membranes. This inhibits the transmission of nerve impulses, resulting in a local anesthetic effect that can alleviate the pain associated with sore throats.[2]
Figure 1: Dual mechanism of action of 2,4-dichlorobenzyl alcohol.
Antibacterial Activity
2,4-Dichlorobenzyl alcohol has demonstrated bactericidal activity against a range of oral pathogens. However, much of the available data comes from studies of combination products, particularly with amylmetacresol, which show a rapid and broad-spectrum effect.[3][4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 2,4-dichlorobenzyl alcohol against various oral microorganisms.
| Microorganism | Gram Staining | Associated Condition | MIC (µM)[6] |
| Actinobacillus actinomycetemcomitans | Gram-negative | Periodontitis | 723 |
| Porphyromonas gingivalis | Gram-negative | Periodontitis | 1,446 |
| Treponema socranskii | Gram-negative | Periodontitis | 1,446 |
| Other dental plaque microorganisms | Various | Dental plaque, caries | 2,892 - 5,784 |
Antifungal Activity
The antifungal spectrum of 2,4-dichlorobenzyl alcohol is less well-documented. However, in vitro activity against Candida albicans, a common cause of oral thrush, has been reported.[6][7]
| Fungal Pathogen | MIC (µM)[6] |
| Candida albicans | 1,446 |
When compared to standard antifungal agents, the potency of 2,4-dichlorobenzyl alcohol against Candida albicans is modest.[7]
Virucidal Activity
In vitro studies of lozenges containing 2,4-dichlorobenzyl alcohol and amylmetacresol have demonstrated virucidal activity against several enveloped respiratory viruses, including respiratory syncytial virus (RSV), influenza A, and SARS-CoV.[8][9] The proposed mechanism involves disruption of the viral lipid membrane or protein-lipid interactions.[10] However, these formulations were found to be inactive against non-enveloped viruses such as adenovirus and rhinovirus.[9]
Limited Data on Other Dichlorobenzyl Alcohol Isomers
A significant gap exists in the scientific literature regarding the antiseptic properties of other dichlorobenzyl alcohol isomers. While the synthesis of various isomers is documented, their biological activities, particularly as antiseptics, remain largely unexplored.
One study on the development of novel agricultural fungicides identified 3,5-dichlorobenzyl alcohol as a highly active fragment against plant pathogens Botrytis cinerea and Rhizoctonia solani. While this does not directly translate to human antiseptic use, it strongly suggests that the 3,5-isomer possesses intrinsic antifungal properties that warrant further investigation for clinical applications.
Structure-Activity Relationship (SAR) and a Path Forward
In the absence of direct comparative data, we can turn to the principles of structure-activity relationships to hypothesize how the antiseptic activity of dichlorobenzyl alcohol isomers might vary. The position of the two chlorine atoms on the benzene ring will influence the molecule's overall electronic and steric properties, which are key to its interaction with microbial targets.
-
Lipophilicity: The position of the chlorine atoms affects the molecule's octanol/water partition coefficient (log P), which in turn influences its ability to penetrate microbial cell membranes.
-
Electronic Effects: Chlorine is an electron-withdrawing group, and its position will alter the electron density of the aromatic ring and the acidity of the benzylic alcohol. This can impact the molecule's ability to form hydrogen bonds and other interactions with microbial proteins.
-
Steric Hindrance: The proximity of the chlorine atoms to the benzylic alcohol group can create steric hindrance, potentially affecting the molecule's ability to bind to the active sites of microbial enzymes or other target structures.
Figure 2: Conceptual diagram of the structure-activity relationship for dichlorobenzyl alcohol isomers.
Given the lack of data, a systematic evaluation of the various dichlorobenzyl alcohol isomers is warranted. The following experimental protocols provide a framework for such an investigation.
Experimental Protocols for Comparative Antiseptic Evaluation
The following are detailed, step-by-step methodologies for key experiments to compare the antiseptic properties of dichlorobenzyl alcohol isomers.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays determine the lowest concentration of an antiseptic that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).
Figure 3: Experimental workflow for MIC and MBC determination.
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of each dichlorobenzyl alcohol isomer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of each isomer stock solution in the appropriate broth medium to achieve a range of test concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth, no antiseptic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the isomer at which there is no visible growth of the microorganism.
-
MBC Determination: Subculture 10 µL from each well showing no visible growth onto an appropriate agar plate. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Zone of Inhibition Assay
This agar diffusion method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.
Protocol:
-
Prepare Agar Plates: Prepare Mueller-Hinton agar plates (or other suitable agar for the test microorganism).
-
Prepare Inoculum: Prepare a standardized microbial suspension as described for the MIC/MBC assay.
-
Inoculate Plates: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Apply Isomers: Impregnate sterile paper discs with a known concentration of each dichlorobenzyl alcohol isomer solution. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Time-Kill Assay
This assay provides information on the rate at which an antiseptic kills a microbial population over time.
Protocol:
-
Prepare Test Solutions: Prepare solutions of each dichlorobenzyl alcohol isomer at a concentration several times the MIC in the appropriate broth.
-
Prepare Inoculum: Prepare a standardized microbial suspension as described for the MIC/MBC assay.
-
Initiate Assay: Add the microbial inoculum to the test solutions to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL. Include a growth control (inoculum in broth without antiseptic).
-
Sampling: At predetermined time points (e.g., 0, 1, 5, 10, 30, 60, and 120 minutes), withdraw aliquots from each test solution.
-
Neutralization and Plating: Immediately neutralize the antiseptic in the aliquots using a suitable neutralizer. Perform serial dilutions of the neutralized samples and plate onto appropriate agar.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Conclusion and Future Directions
While 2,4-dichlorobenzyl alcohol is a well-characterized mild antiseptic, the antiseptic potential of its isomers remains a largely unexplored area of research. The limited data on the 3,5-isomer's antifungal activity suggests that other isomers may possess valuable antimicrobial properties. A systematic comparative evaluation of all dichlorobenzyl alcohol isomers using standardized protocols is essential to fully understand their structure-activity relationships and to identify potentially more potent or safer antiseptic agents. The experimental workflows provided in this guide offer a robust framework for such investigations, which could lead to the development of new and improved antiseptic formulations for a variety of applications.
References
- Benchmarking Antifungal Performance: A Comparative Analysis of 2,4-Dichlorobenzyl Alcohol Against Standard Fungicides. (2025). Benchchem.
- A Comparative Analysis of 2,4-Dichlorobenzyl Alcohol and Triclosan on Skin Microflora. (2025). Benchchem.
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- Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). Journal of Agricultural and Food Chemistry, 69(51), 15535–15545.
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2,4-Dichlorobenzyl alcohol. (n.d.). In PubChem. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Proper Disposal of 6-Bromo-2,3-dichlorobenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
The effective management and disposal of halogenated organic compounds are paramount to ensuring laboratory safety and environmental stewardship. 6-Bromo-2,3-dichlorobenzyl alcohol, a halogenated aromatic alcohol, necessitates careful handling as a hazardous waste due to its irritant properties and the potential for the release of toxic fumes upon decomposition.[1] Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice, minimizing risks to personnel and preventing environmental contamination.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols for halogenated hazardous waste and are designed to ensure compliance and promote a culture of safety within the laboratory.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not fully available, its structural characteristics as a halogenated benzyl alcohol warrant a cautious approach.[1]
| Property | Value | Source |
| CAS Number | 1807009-09-1 | [1][2] |
| Molecular Formula | C₇H₅BrCl₂O | [1][2] |
| Molecular Weight | 255.93 g/mol | [1][2] |
| Physical State | Solid | Inferred from related compounds |
| Known Hazards | Irritant, May be harmful by ingestion and inhalation, May cause an allergic skin reaction, Causes serious eye irritation.[1][2] | [1][2] |
| Decomposition | Emits toxic fumes under fire conditions.[1] | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any capacity, including preparation for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is to prevent dermal, ocular, and respiratory exposure to the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat is required. For handling larger quantities or in situations with a higher risk of spillage, an impervious apron and boots are recommended.[1]
-
Respiratory Protection: All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
Segregation and Waste Collection: A Critical Step
Proper segregation of chemical waste is a fundamental principle of laboratory safety and hazardous waste management. Halogenated organic compounds have specific disposal requirements and are often subject to different treatment methods, such as high-temperature incineration, compared to non-halogenated waste.[3][4]
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a designated hazardous waste container that is compatible with halogenated organic solids. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the primary hazard(s) (e.g., "Irritant").
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. This should be done in a chemical fume hood to minimize the risk of inhalation.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weigh boats, contaminated gloves, and absorbent pads, must also be disposed of in the same hazardous waste container.
-
Segregation: It is imperative to keep this halogenated waste stream separate from all other waste streams, particularly non-halogenated organic waste.[4][5] Do not mix with incompatible chemicals.
Storage and Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Handling 6-Bromo-2,3-dichlorobenzyl alcohol: Personal Protective Equipment and Disposal
Hazard Analysis: An Inference-Based Approach
The chemical structure of 6-Bromo-2,3-dichlorobenzyl alcohol, featuring a brominated and dichlorinated aromatic ring attached to a primary alcohol, suggests several potential hazards. Halogenated aromatic compounds can exhibit significant toxicity and irritant properties.[1][2] The presence of chlorine and bromine atoms can enhance skin absorption and sensitization. Similar to benzyl alcohol, it may be harmful if swallowed or inhaled and can cause serious eye irritation.[3] Therefore, a cautious approach assuming moderate to high toxicity and irritancy is scientifically prudent.
Anticipated Hazards:
-
Skin and Eye Irritation: Likely to cause irritation or serious damage upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Toxicity: Potential for systemic effects if ingested, inhaled, or absorbed through the skin.[2] Studies on related compounds like 2,4-dichlorobenzyl alcohol (DCBA) in rats indicate potential developmental toxicity at high doses.[4]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[5][6]
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is essential. This begins with engineering controls as the primary barrier, supplemented by carefully selected personal gear.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[7] A fume hood provides critical local exhaust ventilation to maintain airborne concentrations below any potential exposure limits and protect the user from inhaling hazardous dust or vapors.[3] An emergency eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment: A Detailed Breakdown
The selection of PPE is based on a risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale and Key Considerations |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant splash risk. | Protects against accidental splashes of solutions or contact with airborne solid particles. Standard safety glasses do not provide an adequate seal against chemical splashes.[8] |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, including alcohols and halogenated compounds.[9] Butyl gloves are recommended for prolonged contact. Always inspect gloves for tears or punctures before use and change them frequently.[3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for splash-prone procedures. | Protects skin and personal clothing from contamination.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[2] |
| Respiratory Protection | Generally not required when handling small quantities inside a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. | Halogenated compounds can have poor odor warning properties, meaning overexposure can occur without being noticed.[10] While OSHA has not set a specific Permissible Exposure Limit (PEL) for many halogenated agents, NIOSH recommends ceiling limits for some, such as 2 ppm for certain halogenated anesthetic gases. |
Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing exposure risk.
Preparation:
-
Designate a Work Area: Clearly demarcate an area within the fume hood for handling the compound.
-
Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is inside the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: Carefully weigh the solid compound on a weigh boat or paper. Avoid generating dust. Use a spatula to gently transfer the material.
-
Transfer & Dissolution: Add the solid to the solvent in a flask or beaker. If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent vapor release.
-
Post-Handling: After the procedure, decontaminate all surfaces within the fume hood. Wipe down the exterior of the primary container before returning it to storage.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Emergency Response and Disposal Plan
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Small Spill (in fume hood): Absorb the spill with a non-combustible material like vermiculite or sand.[3] Collect the material into a designated, labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert safety personnel.
Waste Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Containerization: Collect all waste (excess solid, contaminated materials, rinsates) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Labeling: The label must include the chemical name, associated hazards, and the accumulation start date.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal often involves high-temperature incineration at a licensed facility equipped with scrubbers to handle the resulting acidic gases (HBr and HCl).[11]
Workflow for Risk Assessment and Control
The following diagram illustrates the decision-making process for safely handling this compound, from initial assessment to final disposal.
Caption: Risk management workflow for handling halogenated aromatic compounds.
References
- US Coatings. (2016, April 13).
- Greenfield Global. (2018, August 8).
- Virginia Commonwealth University. (2025, April 11).
- LGC. (n.d.).
- Keller, M., et al. (2022).
- ECP Labchem. (2018, February 21). MSDS BL041 Benzyl Alcohol.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Various Authors. (2025, October 11). Occupational exposures to halogenated waste anesthetic gases in healthcare professionals.
- Sigma-Aldrich. (2024, September 7).
- MilliporeSigma. (2025, April 28).
- Thermo Fisher Scientific. (2025, October 30).
- Thermo Fisher Scientific. (2025, September 14).
- University of Minnesota. (n.d.).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol.
- Lee, S., et al. (2022). Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats. Regulatory Toxicology and Pharmacology, 132, 105168.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
